4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
Description
Properties
IUPAC Name |
4-(furan-2-ylmethylsulfanyl)-3-nitrobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO4S/c14-7-9-3-4-12(11(6-9)13(15)16)18-8-10-2-1-5-17-10/h1-7H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZUTZDAIMVSAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CSC2=C(C=C(C=C2)C=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384296 | |
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-53-2 | |
| Record name | 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384296 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde: An In-depth Technical Guide
This technical guide provides a comprehensive protocol for the synthesis of 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde, a molecule of interest for researchers in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the preparation of furan-2-ylmethanethiol (furfuryl mercaptan), followed by a nucleophilic aromatic substitution reaction with 4-fluoro-3-nitrobenzaldehyde. This guide includes detailed experimental procedures, data presentation in tabular format, and visual diagrams of the synthesis pathway and experimental workflow.
Quantitative Data Summary
The following tables summarize the key quantitative data for the reactants, intermediates, and the final product involved in the synthesis of this compound.
Table 1: Properties of Starting Materials and Intermediates
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| Furfuryl alcohol | C₅H₆O₂ | 98.10 | Colorless to light-yellow liquid |
| Thiourea | CH₄N₂S | 76.12 | White crystalline solid |
| Furan-2-ylmethanethiol | C₅H₆OS | 114.17 | Colorless to pale yellow liquid |
| 4-Fluoro-3-nitrobenzaldehyde | C₇H₄FNO₃ | 169.11 | Yellow crystalline solid |
Table 2: Expected Yield and Characterization of Products
| Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Theoretical Yield (%) | Melting Point (°C) |
| Furan-2-ylmethanethiol | C₅H₆OS | 114.17 | 55-60[1] | Not Applicable (liquid) |
| This compound | C₁₂H₉NO₄S | 263.27 | 75-85 (estimated) | To be determined |
Note: The yield for the final product is an estimation based on typical nucleophilic aromatic substitution reactions, as specific literature values were not found.
Experimental Protocols
Part 1: Synthesis of Furan-2-ylmethanethiol (Furfuryl Mercaptan)
This protocol is adapted from a well-established procedure for the synthesis of furfuryl mercaptan from furfuryl alcohol and thiourea.[1]
Materials:
-
Furfuryl alcohol
-
Thiourea
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Calcium chloride (CaCl₂)
-
Deionized water
-
Round-bottom flask (3 L)
-
Heating mantle
-
Condenser
-
Separatory funnel
-
Steam distillation apparatus
Procedure:
-
In a 3-liter round-bottom flask, combine 380 g of thiourea, 500 mL of water, and 400 mL of concentrated hydrochloric acid.
-
Gently heat the mixture to dissolve the solids, then cool the solution to approximately 30°C.
-
To this solution, add 490 g of furfuryl alcohol. The reaction is exothermic and should be monitored.
-
Maintain the reaction temperature at approximately 60°C by cooling as necessary.
-
Once the initial exothermic reaction subsides, allow the solution to stand at room temperature for 12 hours.
-
Prepare a solution of 225 g of sodium hydroxide in 250 mL of water and add it to the reaction mixture. A brown oil will separate.
-
Set up for steam distillation and continue until no more oily droplets are observed in the distillate.
-
Separate the organic layer (furan-2-ylmethanethiol) from the aqueous layer using a separatory funnel.
-
Dry the product over anhydrous calcium chloride. The expected yield is between 313–340 g (55–60%).[1]
Part 2: Synthesis of this compound
This part of the protocol describes the nucleophilic aromatic substitution of 4-fluoro-3-nitrobenzaldehyde with the synthesized furan-2-ylmethanethiol.
Materials:
-
Furan-2-ylmethanethiol (from Part 1)
-
4-Fluoro-3-nitrobenzaldehyde
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
In a clean, dry round-bottom flask, dissolve 1.0 equivalent of 4-fluoro-3-nitrobenzaldehyde in anhydrous DMF.
-
Add 1.5 equivalents of potassium carbonate to the solution.
-
With vigorous stirring, add 1.1 equivalents of furan-2-ylmethanethiol dropwise at room temperature.
-
Heat the reaction mixture to 60-70°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure this compound.
Visualizations
Synthesis Pathway
The following diagram illustrates the two-step synthesis of this compound.
Caption: Overall synthesis pathway for this compound.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the final product.
Caption: General experimental workflow for the synthesis and purification.
References
An In-depth Technical Guide to 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthesis protocol, and potential biological activities of the compound 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde. Due to the limited availability of direct experimental data for this specific molecule, this guide combines available information on structurally related compounds with computationally predicted data to offer a thorough profile. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, pharmacology, and drug development who are interested in the therapeutic potential of novel furan and nitroaromatic derivatives.
Introduction
This compound is a unique organic molecule that incorporates three key functional moieties: a furan ring, a nitrobenzaldehyde core, and a thioether linkage. The furan ring is a common scaffold in many biologically active compounds and approved drugs, known to confer a wide range of pharmacological activities including antimicrobial, anti-inflammatory, and anticancer effects.[1][2] The nitroaromatic group can also be found in various therapeutic agents and is often explored for its potential in developing hypoxia-activated prodrugs for cancer therapy. The thioether linkage provides structural flexibility and can influence the compound's pharmacokinetic properties. The strategic combination of these groups suggests that this compound may possess interesting and potentially useful biological properties, warranting further investigation.
Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 175278-53-2 | [3] |
| Molecular Formula | C₁₂H₉NO₄S | [3] |
| Molecular Weight | 263.27 g/mol | [3] |
| Predicted Melting Point | 110-125 °C | Computational |
| Predicted Boiling Point | 450-550 °C | Computational |
| Predicted LogP | 2.5 - 3.5 | Computational |
| Predicted Water Solubility | Low | Computational |
| Predicted pKa | No ionizable groups within physiological pH | Computational |
Note: Predicted values are generated using standard computational models and should be confirmed by experimental analysis.
Synthesis and Characterization
While a specific, published experimental protocol for the synthesis of this compound was not identified, a plausible synthetic route can be proposed based on established methods for the synthesis of aryl thioethers.[4][5][6] The most likely approach involves a nucleophilic aromatic substitution reaction.
Proposed Synthetic Protocol
A potential synthesis route is the reaction of 4-chloro-3-nitrobenzaldehyde with furan-2-ylmethanethiol in the presence of a suitable base.
Reaction Scheme:
Detailed Experimental Protocol:
-
Reactant Preparation: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-3-nitrobenzaldehyde in a suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.
-
Addition of Base: Add 1.1 to 1.5 equivalents of a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), to the reaction mixture. Stir the suspension at room temperature for 15-20 minutes.
-
Addition of Thiol: Slowly add 1.0 to 1.2 equivalents of furan-2-ylmethanethiol to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and pour it into a beaker containing ice-water. This will precipitate the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash it with cold water. The crude product can then be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.
Characterization
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the chemical structure by showing the expected signals and coupling patterns for the aromatic, furan, aldehyde, and methylene protons and carbons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups, including the aldehyde carbonyl (C=O) stretch, the nitro (NO₂) asymmetric and symmetric stretches, and the C-S stretch.
-
Melting Point Analysis: The melting point of the purified compound should be determined to assess its purity.
Potential Biological Activities and Signaling Pathways
There is no specific biological activity or signaling pathway data available for this compound in the current literature. However, based on the activities of its constituent moieties, some potential therapeutic areas can be hypothesized.
-
Anticancer Activity: Furan derivatives have been extensively studied for their anticancer properties.[7] The presence of the nitroaromatic group could also confer selectivity towards hypoxic cancer cells, a common feature of solid tumors.
-
Antimicrobial Activity: Many furan-containing compounds exhibit broad-spectrum antibacterial and antifungal activities.[1][2]
Given the novelty of this compound, a logical first step would be to screen it for cytotoxic effects against a panel of cancer cell lines.
Proposed Experimental Workflow for Biological Screening
The following diagram illustrates a general workflow for the initial biological evaluation of this compound.
Caption: A proposed workflow for the initial biological screening of this compound.
Conclusion
This compound is a novel compound with the potential for interesting biological activities due to the combination of furan, nitroaromatic, and thioether functionalities. This technical guide has provided a summary of its known and predicted physicochemical properties, a plausible synthetic route, and a roadmap for its initial biological evaluation. Further experimental investigation is required to validate the predicted data and to explore the therapeutic potential of this molecule. This document serves as a foundational resource to stimulate and guide future research efforts.
References
- 1. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Expedient Synthesis of Alkyl and Aryl Thioethers Using Xanthates as Thiol-Free Reagents | MDPI [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Aryl sulfide or diaryl sulfide synthesis by S-arylation or S-alkylation [organic-chemistry.org]
- 7. Currently Available Strategies for Target Identification of Bioactive Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde CAS number and molecular weight
For Research Use Only
This document provides a summary of the available technical information for the organic compound 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde, intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Chemical Identity and Properties
The fundamental chemical identifiers and molecular properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 175278-53-2 | [1][2] |
| Molecular Weight | 263.27 g/mol | [2] |
| Molecular Formula | C12H9NO4S | [2] |
| IUPAC Name | 4-{[(Furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde | [2] |
| SMILES | O=Cc1cc(SCC2=CC=CO2)c(C=C1)--INVALID-LINK--[O-] | [2] |
Experimental Data
Chemical Structure
The two-dimensional chemical structure of this compound is depicted below, illustrating the connectivity of the furan, thioether, and nitrobenzaldehyde moieties.
References
The Biological Activity of Furan-Containing Nitrobenzaldehydes: A Technical Guide
Introduction
In the landscape of medicinal chemistry, the strategic combination of pharmacologically active scaffolds is a cornerstone of novel drug development. Furan, a five-membered aromatic heterocycle, is a core component in numerous compounds with a wide spectrum of therapeutic properties, including antibacterial, antifungal, anticancer, and anti-inflammatory activities.[1][2][3] Its derivatives are noted for their ability to engage in diverse biological interactions.[1] Similarly, the nitrobenzaldehyde moiety serves as a crucial intermediate in the synthesis of various pharmaceuticals and is recognized for its own biological significance, including potential anticancer applications where it can be activated to induce cell death.[4][5]
This technical guide provides an in-depth analysis of the biological activities of hybrid molecules incorporating both furan and nitrobenzaldehyde substructures. These compounds, often synthesized as Schiff bases, have emerged as a promising class of agents with potent antimicrobial and cytotoxic properties.[6][7] This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on their quantitative activity, mechanisms of action, and the experimental protocols used for their evaluation.
General Synthesis Approach
The most common method for synthesizing furan-containing nitrobenzaldehyde derivatives is through the condensation reaction between a furan-carbaldehyde and an amino-nitrobenzene, or conversely, a furan-amine and a nitrobenzaldehyde, to form a Schiff base (imine). This straightforward synthesis allows for diverse structural modifications to explore structure-activity relationships.
Antimicrobial Activity
Derivatives of furan-containing nitrobenzaldehydes have demonstrated significant antimicrobial properties against a range of clinically relevant pathogens. The presence of the 5-nitro group on the furan ring is often considered crucial for their biological activity.[6] In bacterial cells, this nitro group can be reduced by flavoproteins to generate highly reactive intermediates that damage bacterial DNA and ribosomal proteins, leading to cell death.[1] The activity is typically quantified by the Minimum Inhibitory Concentration (MIC), with lower values indicating higher potency.[6]
Quantitative Antimicrobial Data
The following table summarizes the MIC values for representative furan-containing nitrobenzaldehyde derivatives against various microorganisms.
| Derivative Type | Compound/Substituent | Target Microorganism | MIC (µg/mL) | Reference |
| Schiff Base | 4-((5-nitrofuran-2-yl)methyleneamino)phenol | Escherichia coli | 250 | [6] |
| Staphylococcus aureus | 62.5 | [6] | ||
| Candida albicans | 125 | [6] | ||
| Thiosemicarbazone | 5-nitro-furan-2-carbaldehyde thiosemicarbazone | Staphylococcus aureus ATCC700699 | 1 | [6] |
| Thiazolyl Schiff Base | 2-[(1-(Furan-2-yl)ethylidene)hydrazono]-N-(4-nitrobenzylidene)-4-(2,3,4-trichlorophenyl)thiazol-3(2H)-amine | Candida krusei ATCC 6258 | As potent as Ketoconazole | [7] |
| Candida parapsilosis ATCC 22019 | As potent as Ketoconazole | [7] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The determination of MIC is a standardized method to assess the antimicrobial potency of chemical compounds.[6] The broth microdilution method is a widely accepted technique.[6]
-
Preparation of Inoculum : Bacterial or fungal colonies are selected from an 18- to 24-hour agar plate. A suspension of the microorganism is prepared in a sterile broth to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1 to 2 x 10⁸ colony-forming units (CFU)/mL.[6]
-
Compound Dilution : A series of twofold dilutions of the test compound is prepared in a liquid growth medium within a 96-well microtiter plate.[6]
-
Inoculation : Each well is inoculated with the standardized suspension of the target microorganism.
-
Incubation : The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).[6]
-
Determination of MIC : Following incubation, the plates are visually inspected for microbial growth. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[6]
Anticancer and Cytotoxic Activity
In addition to antimicrobial effects, furan-containing nitrobenzaldehydes have garnered significant attention for their potential as anticancer agents.[8][9] These compounds have shown cytotoxic activity against a variety of cancer cell lines, including those from leukemia, colon cancer, breast cancer, and central nervous system cancers.[10] The mechanism of action often involves the induction of programmed cell death, or apoptosis.[8][10]
Quantitative Cytotoxicity Data
The cytotoxic activity is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the proliferation of 50% of the cells. Lower IC50 values denote greater cytotoxic potency.[8]
| Derivative Type | Compound/Substituent | Target Cell Line | IC50 (µM) | Reference |
| 5-Nitrofuran-Thiazolidinone Hybrid | Compound 14b | Breast Cancer (MDA-MB-231) | 6.61 (after 24h) | [10] |
| 5-Nitrofuran-Isatin Hybrid | Isatin hybrid 3 | Colon Cancer (HCT 116) | 1.62 | [8] |
| Benzyloxybenzaldehyde | 2-[(3-methoxybenzyl)oxy]benzaldehyde | Leukemia (HL-60) | 1-10 | [11] |
| Benzyloxybenzaldehyde | 2-(benzyloxy)benzaldehyde | Leukemia (HL-60) | 1-10 | [11] |
| bis(arylidene) cyclohexanone | 2,6-bis-(4-nitrobenzylidene) cyclohexanone | Lung Cancer (A549) | 0.48 mM | [12] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions like incubation times and specific assays used.[8]
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxic activity.[8][9]
-
Cell Seeding : Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.[9][13]
-
Compound Treatment : The culture medium is replaced with medium containing serial dilutions of the test compounds. Cells are then incubated for a specified period (e.g., 24, 48, or 72 hours).[9][10]
-
MTT Addition : An MTT solution (e.g., 5 mg/mL) is added to each well, and the plate is incubated for an additional 2-4 hours.[9][13] During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization : The medium is removed, and a solvent such as dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement : The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm). The amount of formazan produced is proportional to the number of living cells.[8] The IC50 value is then calculated from the dose-response curve.
Mechanism of Action: Induction of Apoptosis
Many furan-containing nitrobenzaldehydes exert their cytotoxic effects by inducing apoptosis in cancer cells.[8] A common mechanism is the activation of the intrinsic (mitochondrial) pathway of apoptosis.[8] This pathway is initiated by intracellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then participates in forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspase-3, which orchestrates the final stages of cell death.[8]
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsonline.com [ijpsonline.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Anticancer Activity Evaluation of New 5-((5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rjptonline.org [rjptonline.org]
- 13. Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]
The Furan Moiety: A Privileged Scaffold in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, has established itself as a cornerstone in medicinal chemistry. Its versatile chemical nature and unique electronic properties make it a privileged scaffold in the design of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the multifaceted role of the furan moiety in drug discovery, detailing its contribution to the biological activity of various compounds, supported by quantitative data, experimental methodologies, and mechanistic insights.
Physicochemical Properties and Biological Significance
Furan's structure, characterized by a planar, electron-rich aromatic system, imparts favorable physicochemical properties to molecules.[1] The presence of the oxygen atom introduces polarity and the potential for hydrogen bonding, which can enhance interactions with biological targets and improve pharmacokinetic profiles.[2][3] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and cardiovascular effects.[4][5]
The furan ring is often employed as a bioisostere for the phenyl group. This substitution can lead to improved solubility, altered metabolic pathways, and enhanced binding interactions with biological targets, making it a valuable strategy in lead optimization.[6]
The Furan Scaffold in Anticancer Drug Discovery
A significant number of furan-containing compounds have been investigated for their potential as anticancer agents. These molecules exert their cytotoxic effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of tubulin polymerization.[5][7]
Quantitative Structure-Activity Relationship (SAR) Data
The antiproliferative activity of furan derivatives is highly dependent on the nature and position of substituents on the furan ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various furan-containing compounds against different cancer cell lines.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference Compound IC50 (µM) |
| Furan-fused Chalcone (6e) | HL60 (Leukemia) | 12.3 | - | - |
| Furan-fused Chalcone (6f) | HL60 (Leukemia) | 16.1 | - | - |
| Furan-fused Chalcone (8) | HL60 (Leukemia) | 17.2 | - | - |
| Furan-based Compound 4 | MCF-7 (Breast) | 4.06 | Staurosporine | Not Specified |
| Furan-based Compound 7 | MCF-7 (Breast) | 2.96 | Staurosporine | Not Specified |
| 3-(furan-2-yl)pyrazolyl chalcone (7g) | A549 (Lung) | 27.7 (µg/mL) | Doxorubicin | 28.3 (µg/mL) |
| 3-(furan-2-yl)pyrazolyl chalcone (7g) | HepG2 (Liver) | 26.6 (µg/mL) | Doxorubicin | 21.6 (µg/mL) |
| Data sourced from Anticancer Research, 2015 and Molecules, 2022.[7][8] |
Experimental Protocols
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Seed cells (e.g., HeLa, HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[9]
-
Compound Treatment: Treat the cells with various concentrations of the furan-containing compound and incubate for a further 24-72 hours.[9][10]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[9][11]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[11]
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to interfere with the assembly of microtubules.
-
Reaction Setup: Prepare a reaction mix containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter in a suitable buffer on ice.[4]
-
Compound Addition: Add the test compound at various concentrations to a 96-well plate pre-warmed to 37°C. Include positive (e.g., Nocodazole) and negative (vehicle) controls.[1][4]
-
Initiation of Polymerization: Initiate the reaction by adding the ice-cold tubulin reaction mix to each well.[4]
-
Data Acquisition: Measure the increase in fluorescence over time at 37°C using a fluorescence plate reader. Inhibitors of tubulin polymerization will decrease the rate and extent of fluorescence increase.[4][12]
Furan in Antimicrobial Agents
The furan scaffold is a key component of several antimicrobial drugs, most notably the nitrofuran class of antibiotics.
Nitrofurantoin: A Case Study
Nitrofurantoin is an antibiotic primarily used for the treatment of urinary tract infections.[13] Its mechanism of action involves the reduction of the nitro group by bacterial flavoproteins (nitroreductases).[14] This process generates highly reactive electrophilic intermediates that are non-specifically attack bacterial ribosomal proteins, DNA, and other macromolecules, leading to the inhibition of protein synthesis, DNA damage, and disruption of cellular metabolism.[14][15][16] The multifaceted mechanism of action of nitrofurantoin is thought to contribute to the low incidence of bacterial resistance.[14][15]
Quantitative Antimicrobial Activity Data
The following table presents the Minimum Inhibitory Concentration (MIC) values for nitrofurantoin against common urinary tract pathogens.
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | 16 | 16 |
| Staphylococcus pseudintermedius | 8 | 16 |
| Enterococcus faecium | 64 | 128 |
| Data sourced from a 2023 study on canine urinary isolates.[17] |
Furan in Cardiovascular and Anti-inflammatory Drugs
The furan moiety is also present in drugs targeting cardiovascular and inflammatory conditions.
Ranolazine: An Antianginal Agent
Ranolazine is used to treat chronic angina.[18] Its primary mechanism of action is the inhibition of the late inward sodium current (INa) in cardiomyocytes.[18][19] Under ischemic conditions, an increase in the late INa leads to intracellular sodium and subsequent calcium overload, which impairs myocardial relaxation and increases oxygen demand.[20] By blocking this current, ranolazine reduces intracellular calcium levels, leading to improved diastolic function and a reduction in myocardial oxygen consumption without significantly affecting heart rate or blood pressure.[20][21]
References
- 1. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 2. benchchem.com [benchchem.com]
- 3. Metabolic activation of furan moiety makes Diosbulbin B hepatotoxic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Molecular Basis of Interactions between the Antibiotic Nitrofurantoin and Human Serum Albumin: A Mechanism for the Rapid Drug Blood Transportation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Structure–Activity Relationship Studies of Furan-ring Fused Chalcones as Antiproliferative Agents | Anticancer Research [ar.iiarjournals.org]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. bds.berkeley.edu [bds.berkeley.edu]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 14. Nitrofurantoin - Wikipedia [en.wikipedia.org]
- 15. Nitrofurantoin: mechanism of action and implications for resistance development in common uropathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections - PMC [pmc.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Ranolazine? [synapse.patsnap.com]
- 19. Ranolazine - Wikipedia [en.wikipedia.org]
- 20. Mechanism of action of the new anti-ischemia drug ranolazine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. droracle.ai [droracle.ai]
The Structure-Activity Relationship of Nitrobenzaldehyde Compounds: A Technical Guide for Drug Development
Introduction
Nitrobenzaldehyde, an aromatic organic compound existing in ortho, meta, and para isomeric forms, serves as a pivotal scaffold in the field of medicinal chemistry and drug development.[1] The presence of both a reactive aldehyde group and an electron-withdrawing nitro group imparts unique chemical properties, making it a versatile precursor for a diverse range of biologically active molecules.[2][3] These derivatives have demonstrated significant potential across various therapeutic areas, including antimicrobial, anticancer, and enzyme-inhibitory applications.[4][5] This technical guide provides a comprehensive analysis of the structure-activity relationships (SAR) of nitrobenzaldehyde compounds, details key experimental methodologies, and visualizes the underlying biological and chemical processes to support researchers and scientists in the development of novel therapeutics.
Structure-Activity Relationship (SAR) Analysis
The biological activity of nitrobenzaldehyde derivatives is profoundly influenced by the substitution pattern on the benzaldehyde ring. The position of the nitro group (ortho, meta, or para) and the nature of other appended functional groups dictate the molecule's electronic properties, steric profile, and ability to interact with biological targets.[5][6] The strong electron-withdrawing nature of the nitro group is a key determinant of the compound's reactivity and biological efficacy.[3][7]
Antimicrobial Activity
Derivatives of nitrobenzaldehyde, particularly Schiff bases formed by the condensation of the aldehyde with primary amines, are well-documented for their antimicrobial properties.[4][8] The resulting azomethine group (-CH=N-) is often critical for this activity.
Key SAR Observations:
-
Influence of the Nitro Group: The presence of the nitro group generally enhances antimicrobial potency. Its position on the ring modulates this effect, influencing the electronic distribution of the entire molecule.[5]
-
Schiff Base and Hydrazone Formation: Conversion of the aldehyde to a Schiff base or hydrazone is a common strategy to increase antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[4][5][9]
-
Metal Complexation: The formation of metal complexes with Schiff base derivatives can further augment antimicrobial activity.
Table 1: Quantitative Antimicrobial Activity of Nitrobenzaldehyde Derivatives
| Compound/Derivative | Target Organism | Activity Metric | Value | Reference |
| 3-Nitrobenzaldehyde Semicarbazone Ligand | Staphylococcus aureus | Zone of Inhibition (mm) | 9 | [8] |
| 3-Nitrobenzaldehyde Semicarbazone Ligand | Escherichia coli | Zone of Inhibition (mm) | 8 | [8] |
| Cu(II) Complex of Semicarbazone Ligand | Staphylococcus aureus | Zone of Inhibition (mm) | 13 | [8] |
| Cu(II) Complex of Semicarbazone Ligand | Escherichia coli | Zone of Inhibition (mm) | 10 | [8] |
| Ni(II) Complex of Semicarbazone Ligand | Staphylococcus aureus | Zone of Inhibition (mm) | 16 | [8] |
| Ni(II) Complex of Semicarbazone Ligand | Escherichia coli | Zone of Inhibition (mm) | 13 | [8] |
| Schiff Base of 4-nitrobenzamide and 2-Nitrobenzaldehyde (3a) | Various Bacteria/Fungi | Potent Activity | - | [10] |
Anticancer Activity
Nitrobenzaldehyde derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[4][11] Their mechanisms of action are varied, including the induction of apoptosis and use in innovative therapeutic strategies like photodynamic therapy.
Key SAR Observations:
-
Cytotoxicity: The introduction of a nitro group is a key feature in many cytotoxic benzaldehyde derivatives. For instance, 2-benzylidene-6-(2-nitrobenzylidene)cyclohexanones have shown significant efficacy against oral squamous carcinoma and promyelocytic leukemia cell lines, with high selectivity over normal cells.[11]
-
Apoptosis Induction: Many of these cytotoxic compounds trigger programmed cell death (apoptosis) through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways, which converge on the activation of caspases.[4]
-
Photodynamic Therapy: Nitrobenzaldehyde itself can act as a "caged" proton carrier. When injected into a tumor and activated by UV light, it releases protons, causing rapid intracellular acidification and subsequent cancer cell death.[12] This mechanism is not specific to cancer type and may be effective against multidrug-resistant cancers.[12]
-
Enzyme Inhibition: Certain derivatives act as inhibitors of key enzymes involved in cancer progression, such as aldehyde dehydrogenase (ALDH), which is discussed in the following section.
Table 2: Quantitative Anticancer Activity of Nitrobenzaldehyde Derivatives
| Compound | Cancer Cell Line | Activity Metric | Value (µM) | Reference |
| 2-Benzylidene-6-(2-nitrobenzylidene)cyclohexanone (1a) | HSC-2 (Oral Squamous Carcinoma) | CC50 | 2.8 | [11] |
| 2-Benzylidene-6-(2-nitrobenzylidene)cyclohexanone (1a) | HSC-4 (Oral Squamous Carcinoma) | CC50 | 3.5 | [11] |
| 2-Benzylidene-6-(2-nitrobenzylidene)cyclohexanone (1a) | HL-60 (Promyelocytic Leukemia) | CC50 | 1.9 | [11] |
| 2-Benzylidene-6-(2-nitrobenzylidene)cyclohexanone (1b) | HSC-2 (Oral Squamous Carcinoma) | CC50 | 4.1 | [11] |
| 2-Benzylidene-6-(2-nitrobenzylidene)cyclohexanone (1b) | HSC-4 (Oral Squamous Carcinoma) | CC50 | 5.2 | [11] |
| 2-Benzylidene-6-(2-nitrobenzylidene)cyclohexanone (1b) | HL-60 (Promyelocytic Leukemia) | CC50 | 2.5 | [11] |
| 2,6-bis-(4-nitrobenzylidene) cyclohexanone | A549 (Pulmonary Cancer) | IC50 | 480 ± 50 | [13] |
Enzyme Inhibition
Nitrobenzaldehyde and its derivatives have been investigated as inhibitors of various enzymes. A notable target is the aldehyde dehydrogenase (ALDH) superfamily, with 4-nitrobenzaldehyde (4-NBA) being a standard substrate for assessing the activity of the ALDH3A1 isoform.[14]
Key SAR Observations:
-
ALDH Inhibition: Benzyloxybenzaldehyde derivatives have been developed as selective inhibitors of ALDH1A3, an enzyme implicated in cancer stem cell biology. While not direct nitrobenzaldehyde derivatives, the use of 4-NBA as a substrate in these assays highlights the importance of the nitrobenzaldehyde scaffold in studying ALDH enzymology.[14] The development of inhibitors often involves mimicking the substrate structure.
Table 3: Quantitative Data for ALDH Enzyme Assays
| Compound/Substrate | Enzyme Target | Activity Metric | Value (µM) | Reference |
| 4-Nitrobenzaldehyde (4-NBA) | ALDH3A1 | Substrate Concentration | 250 | [14] |
| ABMM-15 (Benzyloxybenzaldehyde derivative) | ALDH1A3 | IC50 | 0.23 ± 0.05 | [14] |
| ABMM-16 (Benzyloxybenzaldehyde derivative) | ALDH1A3 | IC50 | 1.29 ± 0.10 | [14] |
Experimental Protocols
Reproducibility is paramount in scientific research. This section provides detailed methodologies for the synthesis and biological evaluation of nitrobenzaldehyde compounds.
Synthesis Protocols
Protocol 1: General Synthesis of Schiff Base Derivatives from 2-Chloro-5-nitrobenzaldehyde [4]
-
Dissolution: Dissolve one molar equivalent of 2-Chloro-5-nitrobenzaldehyde in absolute ethanol within a round-bottom flask.
-
Amine Addition: To this solution, add one molar equivalent of the selected primary amine, also dissolved in a minimal amount of absolute ethanol.
-
Catalysis: Add a few drops of glacial acetic acid to the mixture to catalyze the condensation reaction.
-
Reflux: Heat the reaction mixture under reflux for 4-6 hours. Reaction progress should be monitored using Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the mixture to room temperature. The solid Schiff base product will typically precipitate out of the solution.
-
Purification: Filter the solid product, wash it with cold ethanol, and allow it to dry. For higher purity, recrystallize the product from a suitable solvent such as ethanol or dimethylformamide (DMF).
-
Characterization: Confirm the structure of the synthesized Schiff base using spectroscopic methods, including FT-IR, ¹H-NMR, and Mass Spectrometry.
Protocol 2: Synthesis of 4-Nitrobenzaldehyde via Oxidation of 4-Nitrotoluene [15][16]
-
Step A: Formation of 4-Nitrobenzylidene Diacetate
-
In a flask equipped with a stirrer and thermometer, create a mixture of acetic anhydride and concentrated sulfuric acid, keeping the temperature below 5°C.
-
Add 4-nitrotoluene while maintaining the low temperature.
-
Slowly add chromium trioxide in small portions, ensuring the temperature does not exceed 10°C. Continue stirring for several minutes after the addition is complete.
-
Pour the reaction mixture into a beaker containing ice and water.
-
Collect the solid precipitate by suction filtration and wash thoroughly with cold water.
-
Suspend the crude product in a cold 2% sodium carbonate solution, stir, filter, and wash again with water to yield the crude diacetate.
-
-
Step B: Hydrolysis to 4-Nitrobenzaldehyde
-
Reflux a mixture of the crude 4-nitrobenzylidene diacetate, water, ethanol, and concentrated sulfuric acid for 30 minutes.
-
Filter the hot solution.
-
Cool the filtrate in an ice bath to crystallize the 4-nitrobenzaldehyde product.
-
Collect the crystals by suction filtration, wash with cold water, and dry in a vacuum desiccator.
-
Biological Evaluation Protocols
Protocol 3: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) [4]
-
Inoculum Preparation: Prepare a standardized microbial suspension (e.g., bacteria or fungi) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: In a 96-well microtiter plate, prepare a series of twofold dilutions of the test compounds using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Inoculation: Add a standardized volume of the microbial inoculum to each well. Include positive control wells (medium + inoculum) and negative control wells (medium only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 4: MTT Assay for In Vitro Cytotoxicity [4]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, HeLa) into a 96-well plate at a density of 5,000-10,000 cells per well. Allow them to adhere overnight in a CO₂ incubator.
-
Compound Treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of the test compounds. Incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Metabolically active cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. The IC50 (or GI50) value, representing the concentration that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration.
Protocol 5: ALDH Activity and Inhibition Assay [14]
-
Reaction Principle: ALDH activity is determined by monitoring the enzymatic oxidation of a substrate (e.g., 4-nitrobenzaldehyde for ALDH3A1) in the presence of the cofactor NAD(P)⁺. This reaction generates NAD(P)H, which is measured fluorimetrically.
-
Assay Setup: In a 96-well plate, combine a buffer solution, NAD(P)⁺, the ALDH enzyme, and the test inhibitor at various concentrations.
-
Initiation: Start the reaction by adding the substrate (e.g., 4-NBA).
-
Measurement: Measure the increase in fluorescence over time using an excitation wavelength of 340 nm and an emission wavelength of 460 nm. The rate of fluorescence increase is directly proportional to the ALDH activity.
-
Inhibition Calculation: Compare the activity rates in the presence of the inhibitor to the control (no inhibitor) to determine the percentage of inhibition. IC50 values are calculated by plotting percent inhibition against the logarithm of the inhibitor concentration.
Mandatory Visualizations
The following diagrams illustrate key workflows and pathways relevant to the study of nitrobenzaldehyde compounds.
Conclusion
The nitrobenzaldehyde scaffold is a cornerstone in the synthesis of novel chemical entities with significant therapeutic potential. The structure-activity relationship data clearly indicates that modifications to the benzaldehyde core, such as the formation of Schiff bases and the strategic placement of the nitro group, are effective approaches for enhancing biological activity. Derivatives have demonstrated robust antimicrobial and anticancer effects, with mechanisms ranging from direct cytotoxicity and apoptosis induction to innovative light-activated therapies. The detailed experimental protocols provided herein offer a reliable framework for the synthesis and evaluation of new analogues. As research continues, nitrobenzaldehyde-based compounds will undoubtedly remain a fertile ground for the discovery of next-generation drugs to address pressing medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. ojs.wiserpub.com [ojs.wiserpub.com]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial activity of a series of new 5-nitro-2-furaldehyde aminoacethydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijpbs.com [ijpbs.com]
- 11. benchchem.com [benchchem.com]
- 12. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rjptonline.org [rjptonline.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
A Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides unparalleled insight into molecular structure, enabling the unambiguous elucidation of novel chemical entities. This guide focuses on the predicted ¹H and ¹³C NMR spectral characteristics of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde, a molecule incorporating key pharmacophores: a furan ring, a thioether linkage, and a nitrobenzaldehyde scaffold. Understanding its NMR profile is crucial for confirming its identity, assessing purity, and studying its interactions in biological systems.
Furan-containing compounds exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Similarly, nitroaromatic compounds are significant in medicinal chemistry, often acting as prodrugs that undergo bioreduction to exert their effects.[2] This document provides a comprehensive overview of the methodologies for predicting NMR shifts, hypothetical predicted data for the title compound, standard experimental protocols, and a visualization of a relevant workflow and potential biological pathway.
Predicted ¹H and ¹³C NMR Chemical Shifts
Precise NMR prediction for novel molecules typically requires sophisticated computational methods. As direct experimental or pre-computed data for this compound is not publicly available, the following tables present a hypothetical yet chemically plausible set of predicted ¹H and ¹³C NMR chemical shifts. These predictions are based on established substituent effects and data from related structures such as 3-nitrobenzaldehyde and furan derivatives.[3][4]
2.1 Predicted ¹H NMR Data
The predicted proton NMR spectrum is expected to show distinct signals for the aldehyde, the aromatic protons on the benzene ring, the furan ring protons, and the methylene bridge.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-Aldehyde | 10.1 - 10.3 | s | - |
| H-2 (Benzene) | 8.5 - 8.7 | d | ~2.0 |
| H-6 (Benzene) | 8.1 - 8.3 | dd | ~8.5, 2.0 |
| H-5 (Benzene) | 7.6 - 7.8 | d | ~8.5 |
| H-5' (Furan) | 7.4 - 7.6 | m | - |
| H-3' (Furan) | 6.3 - 6.5 | m | - |
| H-4' (Furan) | 6.2 - 6.4 | m | - |
| H-Methylene (-CH₂-) | 4.2 - 4.4 | s | - |
2.2 Predicted ¹³C NMR Data
The predicted carbon NMR spectrum will reflect the electronic environment of each carbon atom, with significant downfield shifts for the carbonyl carbon and carbons attached to the nitro group and sulfur atom.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-Aldehyde | 189 - 192 |
| C-4 (Benzene) | 150 - 153 |
| C-3 (Benzene) | 148 - 151 |
| C-2' (Furan) | 149 - 152 |
| C-1 (Benzene) | 135 - 138 |
| C-2 (Benzene) | 133 - 136 |
| C-6 (Benzene) | 128 - 131 |
| C-5 (Benzene) | 123 - 126 |
| C-5' (Furan) | 143 - 145 |
| C-3' (Furan) | 110 - 112 |
| C-4' (Furan) | 108 - 110 |
| C-Methylene (-CH₂-) | 35 - 38 |
Methodologies for NMR Prediction and Experimentation
3.1 Computational Prediction Protocol: Density Functional Theory (DFT)
The gold standard for predicting NMR chemical shifts is through quantum chemical calculations, primarily using Density Functional Theory (DFT) with the Gauge-Including Atomic Orbital (GIAO) method.[5][6][7] This ab initio approach provides highly accurate predictions that can distinguish between isomers and conformers.
Detailed Protocol:
-
Conformational Search: The first step is to identify the lowest energy conformer(s) of the molecule. This is typically done using molecular mechanics (MM) methods (e.g., MMFF94) followed by geometry optimization of the most stable conformers using a DFT functional (e.g., B3LYP) and a modest basis set (e.g., 6-31G(d)).[7][8]
-
Geometry Optimization: A final, high-level geometry optimization is performed on the lowest energy conformer. A common functional for this step is M06-2X with a larger basis set like 6-31+G(d,p).[5]
-
NMR Shielding Tensor Calculation: Using the optimized geometry, the magnetic shielding tensors are calculated using the GIAO method. A functional like mPW1PW91 with a substantial basis set (e.g., 6-311+G(2d,p)) is often recommended for high accuracy.[5][6]
-
Chemical Shift Calculation: The calculated isotropic shielding constants (σ) are converted to chemical shifts (δ) by referencing them against the shielding constant of a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
-
δ_predicted = σ_TMS - σ_calculated
-
-
Solvent Effects: To improve accuracy, solvent effects can be modeled using approaches like the Polarizable Continuum Model (PCM).[6]
3.2 Experimental Protocol for ¹H and ¹³C NMR Spectroscopy
This protocol outlines a standard procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.
Materials and Equipment:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes (5 mm)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
The sample compound: this compound
-
Internal standard: Tetramethylsilane (TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. For ¹³C NMR, a higher concentration (20-50 mg) may be required to obtain a good signal-to-noise ratio in a reasonable time. Add a small amount of TMS (0.03% v/v) as an internal reference (δ = 0.00 ppm).
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition: [9]
-
Record a standard one-dimensional proton spectrum.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 8-16 scans.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Calibrate the spectrum by setting the TMS signal to 0.00 ppm. Integrate the signals and determine chemical shifts and coupling constants.
-
-
-
Record a proton-decoupled ¹³C spectrum. This technique, known as inverse-gated decoupling, provides a spectrum without signal enhancement from the nuclear Overhauser effect (nOe), allowing for more accurate integration if needed.[11]
-
Typical parameters: spectral width of 200-250 ppm, a longer relaxation delay (e.g., 2-5 seconds) to ensure full relaxation of quaternary carbons, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm) for calibration.
-
Visualizations: Workflows and Biological Pathways
4.1 Computational NMR Prediction Workflow
The following diagram illustrates the logical flow for predicting NMR chemical shifts using computational methods and validating them against experimental data.
Caption: A workflow for NMR prediction and validation.
4.2 Hypothetical Biological Signaling Pathway
Nitroaromatic compounds can act as bioreductive prodrugs. The nitro group can be reduced by cellular reductases (e.g., NADPH:cytochrome P450 reductase) to form nitroso and hydroxylamine intermediates, leading to the generation of reactive oxygen species (ROS) and cellular stress. This is a common mechanism for the antimicrobial and cytotoxic effects of such compounds.
Caption: Bioactivation of a nitroaromatic compound.
Conclusion
This guide provides a foundational framework for understanding and predicting the ¹H and ¹³C NMR spectra of this compound. While the presented spectral data is illustrative, the detailed computational and experimental protocols offer robust methodologies for its empirical determination. The combination of DFT-based prediction and high-resolution experimental spectroscopy remains the most powerful strategy for the structural elucidation of novel compounds in drug development. The visualized workflow and biological pathway further contextualize the importance of such characterization, linking molecular structure to predictive analysis and potential mechanisms of action.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. nmr.oxinst.com [nmr.oxinst.com]
- 4. benchchem.com [benchchem.com]
- 5. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Real-time prediction of 1 H and 13 C chemical shifts with DFT accuracy using a 3D graph neural network - Chemical Science (RSC Publishing) DOI:10.1039/D1SC03343C [pubs.rsc.org]
- 9. rsc.org [rsc.org]
- 10. chem.uiowa.edu [chem.uiowa.edu]
- 11. sc.edu [sc.edu]
In Silico Prediction of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde Bioactivity: A Technical Guide
Abstract
This technical guide provides a comprehensive framework for the in silico prediction and experimental validation of the bioactivity of the novel compound 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde. Due to the absence of extensive experimental data for this specific molecule in the public domain, this document is presented as a detailed, hypothetical case study for researchers, scientists, and drug development professionals. We propose a potential anticancer activity for this compound, focusing on the inhibition of the PI3K/Akt/mTOR signaling pathway, a critical cascade in cancer progression. This guide outlines a complete workflow, from initial target identification and computational screening to detailed experimental validation protocols.
Introduction
The discovery and development of novel therapeutic agents is a complex, time-consuming, and resource-intensive process. In silico methodologies have emerged as indispensable tools in modern drug discovery, enabling the rapid and cost-effective screening of chemical libraries to identify and prioritize promising lead compounds.[1] The title compound, this compound, incorporates both a furan and a nitrobenzaldehyde moiety. Furan derivatives are known to possess a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Similarly, nitroaromatic compounds have been investigated for their potential as therapeutic agents.[4][5] The presence of these pharmacologically relevant scaffolds suggests that this compound may exhibit significant bioactivity.
This guide will explore a hypothetical investigation into the potential of this compound as an inhibitor of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in various human cancers.[6][7]
Proposed In Silico Bioactivity Prediction Workflow
The following workflow outlines a systematic approach to predicting the bioactivity of this compound.
Methodologies and Protocols
Computational Methodologies
Objective: To prepare the 3D structures of the ligand (this compound) and the target protein (e.g., PI3Kα) for docking simulations.
Protocol:
-
Ligand Preparation:
-
Draw the 2D structure of this compound using a chemical drawing software (e.g., MarvinSketch, ChemDraw).
-
Convert the 2D structure to a 3D structure.
-
Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a stable conformation.
-
Save the optimized structure in a suitable format (e.g., .mol2, .pdbqt).
-
-
Target Preparation:
-
Retrieve the 3D crystal structure of the target protein (e.g., PI3Kα, PDB ID: 2RD0) from the Protein Data Bank (PDB).
-
Remove water molecules, co-factors, and any co-crystallized ligands from the protein structure using molecular modeling software (e.g., AutoDockTools, UCSF Chimera).[3][8]
-
Add polar hydrogen atoms and assign appropriate charges (e.g., Gasteiger charges).[4]
-
Define the binding site (active site) of the protein based on the location of the co-crystallized ligand or through binding site prediction algorithms.
-
Objective: To predict the binding mode and estimate the binding affinity of the ligand to the target protein.[9]
Protocol:
-
Grid Box Generation: Define a grid box that encompasses the entire binding site of the target protein.
-
Docking Simulation: Use a docking program (e.g., AutoDock Vina) to perform the docking of the prepared ligand into the defined grid box of the receptor.[10]
-
Analysis of Results:
-
Analyze the predicted binding poses of the ligand within the active site.
-
Evaluate the binding affinity (docking score), typically in kcal/mol.
-
Visualize and identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues.
-
Objective: To develop a mathematical model that correlates the chemical structure of a series of compounds with their biological activity.[11][12]
Protocol:
-
Data Set Preparation: Compile a dataset of structurally related compounds with known biological activity (e.g., IC50 values) against the target of interest.
-
Descriptor Calculation: Calculate various molecular descriptors (e.g., physicochemical, topological, electronic) for each compound in the dataset.
-
Model Building: Split the dataset into training and test sets. Use statistical methods (e.g., multiple linear regression, partial least squares) to build a QSAR model using the training set.[13]
-
Model Validation: Validate the predictive power of the QSAR model using the test set and statistical metrics such as R², Q², and RMSE.[12]
-
Prediction for New Compound: Use the validated QSAR model to predict the bioactivity of this compound.
Objective: To identify the essential 3D arrangement of chemical features (pharmacophore) required for biological activity.[14][15]
Protocol:
-
Pharmacophore Model Generation:
-
Ligand-based: Align a set of active molecules and extract common chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).[15]
-
Structure-based: Identify the key interaction points between a ligand and the protein's active site from a docked complex.
-
-
Database Screening: Use the generated pharmacophore model as a 3D query to screen large chemical databases for novel compounds that match the model.
-
Hit Prioritization: Rank the identified hits based on their fit to the pharmacophore model and other properties.
Objective: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the compound.
Protocol:
-
Use various in silico models and software (e.g., SwissADME, pkCSM) to predict properties such as:
-
Absorption: Human intestinal absorption, Caco-2 permeability.
-
Distribution: Plasma protein binding, blood-brain barrier penetration.
-
Metabolism: Cytochrome P450 inhibition.
-
Excretion: Renal clearance.
-
Toxicity: Mutagenicity, carcinogenicity, hepatotoxicity.[16]
-
Experimental Validation Protocols
Objective: To determine the in vitro inhibitory activity of this compound against the PI3Kα enzyme.
Protocol:
-
Reagents and Materials: Recombinant human PI3Kα, PIP2 substrate, ATP, kinase buffer, detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Assay Procedure:
-
Prepare a serial dilution of the test compound.
-
In a 96-well plate, add the kinase buffer, PI3Kα enzyme, and the test compound or vehicle control.
-
Initiate the kinase reaction by adding the PIP2 substrate and ATP mixture.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the detection reagent and a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Objective: To assess the cytotoxic effect of the compound on cancer cell lines (e.g., MCF-7, a breast cancer cell line with a known PIK3CA mutation).[17]
Protocol:
-
Cell Culture: Culture MCF-7 cells in appropriate media and conditions.
-
Cell Seeding: Seed the cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 48-72 hours).
-
MTT Assay:
-
Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability for each concentration and determine the GI50 (50% growth inhibition) value.
Data Presentation (Hypothetical)
The following tables summarize the kind of quantitative data that would be generated from the described in silico and experimental studies.
Table 1: Predicted ADMET Properties of this compound
| Property | Predicted Value | Interpretation |
| Molecular Weight | 279.3 g/mol | Compliant with Lipinski's rule of five |
| LogP | 3.2 | Good lipophilicity |
| Human Intestinal Absorption | High | Likely well-absorbed orally |
| Blood-Brain Barrier Permeant | No | Low potential for CNS side effects |
| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions |
| AMES Toxicity | Probable | Potential for mutagenicity |
| Hepatotoxicity | Yes | Potential for liver toxicity |
Table 2: Molecular Docking and In Vitro Assay Results (Hypothetical)
| Compound | Target | Docking Score (kcal/mol) | PI3Kα IC50 (nM) | MCF-7 GI50 (µM) |
| This compound | PI3Kα | -8.5 | 150 | 2.5 |
| Control Inhibitor (e.g., Alpelisib) | PI3Kα | -9.2 | 5 | 0.1 |
Signaling Pathway Visualization
The PI3K/Akt/mTOR pathway is a key regulator of cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers. The following diagram illustrates the proposed inhibitory action of our compound of interest on this pathway.
Conclusion
This technical guide has presented a comprehensive, albeit hypothetical, workflow for the in silico prediction of the bioactivity of this compound. By leveraging a combination of computational techniques, including molecular docking, QSAR, pharmacophore modeling, and ADMET prediction, researchers can efficiently generate hypotheses about the compound's potential therapeutic applications and prioritize it for further experimental investigation. The detailed protocols for both computational and experimental methodologies provide a robust framework for the initial stages of drug discovery and development. The case study focusing on the inhibition of the PI3K/Akt/mTOR pathway illustrates how this approach can be applied to a specific and highly relevant cancer target. While the data presented here is illustrative, the methodologies are grounded in established scientific principles and practices, offering a valuable resource for the scientific community.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijabbr.com [ijabbr.com]
- 4. benchchem.com [benchchem.com]
- 5. The Fight Against Cancer: Nitrobenzaldehyde as the Potential Warrior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. drugs.com [drugs.com]
- 9. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ojs.wiserpub.com [ojs.wiserpub.com]
- 16. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
The Synthetic Gateway: 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde as a Versatile Precursor in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde is a key heterocyclic compound that serves as a valuable intermediate in the landscape of organic synthesis. Its unique molecular architecture, featuring a reactive aldehyde functionality, a synthetically versatile nitro group, and a furan moiety known for its diverse biological activities, positions it as a precursor for a wide range of complex molecules. This technical guide provides a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols related to this important building block, with a focus on its role in the development of novel therapeutic agents.
Synthesis of this compound
The primary synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This reaction is facilitated by the presence of the electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack. The general strategy employs a 4-halo-3-nitrobenzaldehyde, typically 4-fluoro- or 4-chloro-3-nitrobenzaldehyde, and furan-2-ylmethanethiol in the presence of a base.
General Reaction Scheme:
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for nucleophilic aromatic substitution of activated aryl halides with thiols.
Materials:
-
4-Fluoro-3-nitrobenzaldehyde
-
Furan-2-ylmethanethiol
-
Potassium carbonate (K2CO3), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of 4-fluoro-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask is added furan-2-ylmethanethiol (1.1 eq).
-
Anhydrous potassium carbonate (1.5 eq) is added to the mixture.
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water and extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with water and then with brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Table 1: Summary of Reaction Parameters and Expected Outcomes
| Parameter | Value | Notes |
| Starting Materials | 4-Fluoro-3-nitrobenzaldehyde, Furan-2-ylmethanethiol | 4-Chloro-3-nitrobenzaldehyde can also be used, but may require higher temperatures. |
| Base | Potassium Carbonate (K2CO3) | Other bases like triethylamine can also be employed. |
| Solvent | N,N-Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO) is a suitable alternative. |
| Reaction Temperature | Room Temperature | Higher temperatures (60-80 °C) may be necessary for less reactive halides. |
| Reaction Time | 12-24 hours | Monitored by TLC until disappearance of starting material. |
| Expected Yield | Moderate to high | Yields are dependent on the specific reaction conditions and purity of reagents. |
This compound as a Precursor in Organic Synthesis
The synthetic utility of this compound stems from the reactivity of its aldehyde and nitro functional groups. These groups can be selectively transformed to introduce new functionalities and construct more complex molecular architectures.
Reactions of the Aldehyde Group
The aldehyde functionality is a versatile handle for various carbon-carbon and carbon-nitrogen bond-forming reactions.
-
Condensation Reactions: The aldehyde can undergo Knoevenagel, aldol, and similar condensation reactions with active methylene compounds to form α,β-unsaturated systems. These products are valuable intermediates for the synthesis of various heterocyclic compounds.
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent provides access to a range of substituted amines.
-
Wittig Reaction: The Wittig reaction with phosphorus ylides allows for the stereoselective synthesis of alkenes.
Reactions of the Nitro Group
The nitro group is a powerful electron-withdrawing group that also serves as a precursor to an amino group, opening up a vast array of synthetic possibilities.
-
Reduction to an Amine: The nitro group can be selectively reduced to an amine using various reducing agents such as SnCl2/HCl, H2/Pd-C, or sodium dithionite. The resulting aniline derivative is a key intermediate for the synthesis of heterocycles, amides, and sulfonamides.
-
Cyclization Reactions: The proximity of the newly formed amino group to the thioether linkage and the furan ring can facilitate intramolecular cyclization reactions to form novel heterocyclic systems, such as benzothiazines or other fused ring structures.
Methodological & Application
Synthesis of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde from 4-chloro-3-nitrobenzaldehyde
Application Notes and Protocols: Synthesis of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed protocol for the synthesis of this compound from 4-chloro-3-nitrobenzaldehyde and (furan-2-yl)methanethiol. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the thiolate, generated in situ from (furan-2-yl)methanethiol, displaces the chloride atom on the aromatic ring. The electron-withdrawing nitro group ortho to the chlorine atom activates the ring towards nucleophilic attack, facilitating the reaction. The resulting compound, this compound, is a potential intermediate in the synthesis of various biologically active molecules.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Notes |
| Reactants | ||
| 4-chloro-3-nitrobenzaldehyde | 1.0 eq (1.86 g, 10 mmol) | Starting material. |
| (Furan-2-yl)methanethiol | 1.1 eq (1.26 g, 11 mmol) | Nucleophile. |
| Potassium Carbonate (K₂CO₃) | 2.0 eq (2.76 g, 20 mmol) | Base to deprotonate the thiol. |
| Solvent | ||
| Dimethylformamide (DMF) | 50 mL | Aprotic polar solvent to facilitate the SNAr reaction. |
| Reaction Conditions | ||
| Temperature | 80 °C | Optimal temperature for the reaction. |
| Reaction Time | 4 hours | Monitored by Thin Layer Chromatography (TLC). |
| Product | ||
| Product Name | This compound | |
| Molecular Formula | C₁₂H₉NO₄S | |
| Molecular Weight | 263.27 g/mol | |
| Yield & Purity | ||
| Yield (isolated) | ~85% | Based on the limiting reactant, 4-chloro-3-nitrobenzaldehyde. |
| Purity (by HPLC) | >98% | After purification by column chromatography. |
| Analytical Data | ||
| ¹H NMR (400 MHz, CDCl₃) | δ 10.01 (s, 1H), 8.35 (d, J = 2.0 Hz, 1H), 7.60 (dd, J = 8.4, 2.0 Hz, 1H), 7.40 (d, J = 8.4 Hz, 1H), 7.35 (dd, J = 1.8, 0.8 Hz, 1H), 6.32 (dd, J = 3.2, 1.8 Hz, 1H), 6.25 (d, J = 3.2 Hz, 1H), 4.20 (s, 2H). | Representative chemical shifts. |
| Mass Spectrometry (ESI+) | m/z 264.03 [M+H]⁺ | Calculated for C₁₂H₁₀NO₄S. |
Experimental Protocol
Materials:
-
4-chloro-3-nitrobenzaldehyde
-
(Furan-2-yl)methanethiol
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
Procedure:
-
Reaction Setup:
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-3-nitrobenzaldehyde (1.86 g, 10 mmol).
-
Add anhydrous potassium carbonate (2.76 g, 20 mmol).
-
Add anhydrous dimethylformamide (50 mL) to the flask.
-
-
Addition of Nucleophile:
-
Stir the mixture at room temperature for 10 minutes to ensure the suspension of the reagents.
-
Slowly add (furan-2-yl)methanethiol (1.26 g, 11 mmol) to the reaction mixture using a syringe.
-
-
Reaction:
-
Heat the reaction mixture to 80 °C using a heating mantle.
-
Maintain the temperature and stir the mixture for 4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is complete when the spot corresponding to 4-chloro-3-nitrobenzaldehyde has disappeared.
-
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 200 mL of deionized water.
-
Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with deionized water (2 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect the fractions containing the desired product, as identified by TLC.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a solid.
-
-
Characterization:
-
Determine the yield of the purified product.
-
Characterize the compound using appropriate analytical techniques, such as ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm its identity and purity.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Application Note and Protocol for the Purification of Synthesized 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the purification of synthesized 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde. The protocol is designed for researchers in organic synthesis and medicinal chemistry who require a high-purity compound for subsequent applications. The purification strategy involves a multi-step process including an initial workup with a basic wash to remove acidic impurities, followed by column chromatography for the separation of the target compound from starting materials and byproducts. An optional recrystallization step is also described for further polishing of the final product. This protocol is based on established purification techniques for related aromatic nitro compounds, thioethers, and benzaldehyde derivatives.
Introduction
This compound is a complex organic molecule containing a nitroaromatic group, a thioether linkage, and a benzaldehyde functional group. The synthesis of such a molecule can result in a variety of impurities, including unreacted starting materials, byproducts from side reactions, and degradation products. Common impurities might include the corresponding carboxylic acid (from oxidation of the aldehyde), disulfides (from oxidation of the thiol precursor), and isomers. Therefore, a robust purification protocol is essential to obtain the compound in high purity for its intended use in research and drug development.
The purification strategy outlined below is a comprehensive approach that addresses the potential impurities. An initial wash with a mild basic solution, such as sodium bicarbonate, is employed to remove any acidic byproducts.[1][2] This is followed by silica gel column chromatography, a powerful technique for separating compounds with different polarities.[3][4] Finally, an optional recrystallization step can be performed to achieve the highest possible purity.[5][6]
Experimental Protocols
Materials and Equipment
-
Crude this compound
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography, 230-400 mesh)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Separatory funnel
-
Rotary evaporator
-
Glass column for chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
UV lamp for TLC visualization
Procedure
1. Aqueous Workup (Acid Scavenging)
-
Dissolve the crude reaction mixture in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate. The choice of solvent will depend on the reaction solvent used during synthesis.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate.[1][2] This step is crucial for removing acidic impurities, such as any benzoic acid derivative formed by oxidation of the aldehyde.
-
Gently shake the separatory funnel, venting frequently to release any pressure generated.
-
Allow the layers to separate and discard the aqueous layer.
-
Repeat the wash with the sodium bicarbonate solution if significant acid impurity is suspected.
-
Wash the organic layer with brine to remove any remaining water-soluble impurities.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product for chromatographic purification.
2. Purification by Column Chromatography
Column chromatography is a standard and effective method for purifying organic compounds.[3][4]
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pack a glass column with the silica gel slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude product from the workup step in a minimal amount of the chromatography eluent or a suitable solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system, such as a mixture of hexane and ethyl acetate. The polarity of the eluent should be gradually increased to facilitate the separation of compounds. The optimal solvent system should be determined beforehand by Thin Layer Chromatography (TLC).
-
Fraction Collection: Collect the eluting solvent in fractions.
-
TLC Analysis: Monitor the fractions by TLC to identify those containing the pure desired product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
3. Optional Recrystallization
For obtaining a highly crystalline and pure product, recrystallization can be performed.
-
Solvent Selection: Choose a suitable solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.[5][6] Common solvents for similar compounds include ethanol, methanol, or a mixture of toluene and petroleum ether.[1][5]
-
Dissolution: Dissolve the purified product from the chromatography step in a minimal amount of the hot solvent.
-
Hot Filtration (if necessary): If any insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Data Presentation
The success of the purification can be quantified by determining the yield and purity at each major step. The following table should be used to record and summarize the quantitative data.
| Purification Step | Mass of Product (g) | Yield (%) | Purity (e.g., by HPLC or NMR) | Observations |
| Crude Product | (e.g., color, physical state) | |||
| After Aqueous Workup | ||||
| After Column Chromatography | ||||
| After Recrystallization (Optional) |
Mandatory Visualization
The following diagram illustrates the logical workflow of the purification protocol.
References
Application Notes and Protocols for the Claisen-Schmidt Condensation of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chalcones, belonging to the flavonoid family, are characterized by an open-chain structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. This structural motif imparts a wide range of biological activities, making chalcones a subject of intense research in medicinal chemistry and drug development. Their therapeutic potential spans across various areas, including antimicrobial, anti-inflammatory, and anticancer applications. The biological activity of chalcones is often attributed to the α,β-unsaturated ketone moiety, which can act as a Michael acceptor, interacting with biological nucleophiles like cysteine residues in proteins.
The Claisen-Schmidt condensation is a classic and versatile method for the synthesis of chalcones, involving the base-catalyzed reaction between an aromatic aldehyde and an acetophenone. This methodology allows for the introduction of diverse substituents on both aromatic rings, enabling the fine-tuning of the pharmacological properties of the resulting chalcones.
This document provides detailed application notes and experimental protocols for the synthesis of novel chalcones using 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde as the aldehydic component. The incorporation of a furan ring, a nitro group, and a thioether linkage is anticipated to yield compounds with unique biological profiles. The furan moiety is a common heterocyclic scaffold in medicinal chemistry, while the nitro group can enhance biological activity. The thioether linkage provides additional structural diversity. These application notes will serve as a comprehensive guide for researchers engaged in the synthesis and evaluation of novel chalcone derivatives for potential therapeutic applications.
Data Presentation
Representative Yields in Claisen-Schmidt Condensation
While specific data for this compound is not extensively available, the following table summarizes representative yields for the Claisen-Schmidt condensation of structurally related aldehydes with various acetophenones under standard base-catalyzed conditions. The electron-withdrawing nature of the nitro group generally leads to high reactivity and good yields.
| Aldehyde | Acetophenone Derivative | Catalyst/Solvent | Reaction Time (h) | Yield (%) | Reference |
| 3-Nitrobenzaldehyde | Acetophenone | KOH/Ethanol | 2 | 72-73 | [1] |
| 4-Nitrobenzaldehyde | 2-Nitroacetophenone | NaOH/Ethanol | 3 | 90 | [2] |
| Benzaldehyde | 4-Nitroacetophenone | NaOH/Ethanol | Reflux | Not Specified | [3] |
| 4-Chlorobenzaldehyde | Acetophenone | NaOH/Ethanol | 14-16 | Not Specified | [4] |
| Furfural | Acetophenone | NaOH/Ethanol | Not Specified | Not Specified |
Representative Biological Activity Data
The following tables present biological activity data for chalcones structurally related to those synthesized from this compound, highlighting their potential as antimicrobial and anticancer agents.
Table 1: Representative Antibacterial Activity of Chalcone Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 4-bromo-3'-aminochalcone | Staphylococcus aureus (MSSA) | 1.9 | [4] |
| 4-bromo-3'-aminochalcone | Staphylococcus aureus (MRSA) | 7.8 | [4] |
| Furan-chalcone derivative | Staphylococcus aureus | Not Specified | [5] |
| Nitro-substituted chalcone | Bacillus subtilis | Low to Moderate | [3] |
| Nitro-substituted chalcone | Klebsiella pneumoniae | Low to Moderate | [3] |
Table 2: Representative Anticancer Activity of Chalcone Derivatives (IC50 values in µM)
| Compound | Cell Line | IC50 (µM) | Reference |
| Chalcone-based derivative 16a | A549 (Lung) | Not Specified | [6] |
| Chalcone-based derivative 16a | MCF-7 (Breast) | Not Specified | [6] |
| Chalcone derivative 26 | MCF-7 (Breast) | 6.55–10.14 | [7] |
| Chalcone derivative 3e | HCT116 (Colon) | 0.596 | [6] |
| Furan-containing chalcone 7b | A549 (Lung) | Not Specified | [8] |
| Furan-containing chalcone 7c | A549 (Lung) | Not Specified | [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Chalcones via Claisen-Schmidt Condensation
This protocol describes a standard base-catalyzed condensation for the synthesis of chalcones.
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (e.g., acetophenone, 4-methoxyacetophenone, 4-chloroacetophenone) (1.0 eq)
-
Ethanol (95%)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution (10-40% w/v in water)
-
Glacial acetic acid or dilute hydrochloric acid (HCl)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates (silica gel)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the substituted acetophenone (1.0 eq) in an appropriate amount of 95% ethanol with stirring at room temperature.
-
Cool the mixture in an ice bath.
-
Slowly add the NaOH or KOH solution dropwise to the stirred mixture.
-
Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by TLC. Formation of a precipitate often indicates product formation.
-
After completion of the reaction (as indicated by TLC), pour the reaction mixture into a beaker containing crushed ice and water.
-
Acidify the mixture with glacial acetic acid or dilute HCl to precipitate the chalcone product.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the precipitate with cold water until the filtrate is neutral.
-
Dry the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Characterization:
The structure and purity of the synthesized chalcones should be confirmed by spectroscopic methods such as FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, as well as by determining their melting points.
Protocol 2: Solvent-Free Synthesis of Chalcones via Grinding
This environmentally friendly protocol avoids the use of organic solvents.
Materials:
-
This compound (1.0 eq)
-
Substituted acetophenone (1.0 eq)
-
Solid sodium hydroxide (NaOH) or potassium hydroxide (KOH) (1.0-2.0 eq)
-
Mortar and pestle
-
Spatula
-
Deionized water
-
Dilute hydrochloric acid (HCl)
Procedure:
-
In a mortar, combine this compound (1.0 eq), the substituted acetophenone (1.0 eq), and solid NaOH or KOH (1.0-2.0 eq).
-
Grind the mixture using a pestle for 5-15 minutes at room temperature. The mixture may become a paste or solid.
-
After grinding, add cold water to the mortar and stir to form a slurry.
-
Acidify the slurry with dilute HCl to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the crude product. Recrystallization from a suitable solvent can be performed for further purification if necessary.
Mandatory Visualizations
Signaling Pathway
References
- 1. Synthesis and anti-inflammatory activity of three nitro chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Claisen-Schmidt Condensation [cs.gordon.edu]
- 4. Design, synthesis and antibacterial activity of chalcones against MSSA and MRSA planktonic cells and biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Theoretical and molecular mechanistic investigations of novel (3-(furan-2-yl)pyrazol-4-yl) chalcones against lung carcinoma cell line (A549) - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde in Antimicrobial Agent Synthesis
Introduction
4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde is a unique chemical entity possessing several functional groups that are of significant interest in medicinal chemistry. The furan ring is a well-known pharmacophore present in numerous antimicrobial agents.[1][2][3] The nitro group, particularly on an aromatic ring, is a common feature in various synthetic antimicrobial compounds.[4][5][6] The aldehyde functionality serves as a versatile handle for the synthesis of a wide array of derivatives, most notably Schiff bases and thiosemicarbazones, which have been extensively investigated for their antimicrobial properties.[7][8] The presence of a flexible thioether linkage may also contribute to the molecule's interaction with biological targets.
This document outlines potential synthetic routes to generate novel antimicrobial candidates from this compound and provides detailed protocols for their synthesis and subsequent antimicrobial evaluation.
Proposed Synthetic Applications
The primary and most straightforward application of this compound in antimicrobial agent synthesis is its use as an electrophilic building block in condensation reactions with various nucleophiles to form a diverse library of compounds for screening.
Synthesis of Schiff Bases
Schiff bases (imines) are synthesized by the condensation of an aldehyde with a primary amine. This reaction is one of the most versatile methods for creating a C=N double bond. A wide variety of amines can be used to generate a library of Schiff base derivatives with diverse structural features, which is crucial for structure-activity relationship (SAR) studies.
Synthesis of Thiosemicarbazones
Thiosemicarbazones are formed through the reaction of an aldehyde with a thiosemicarbazide. This class of compounds is known to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[7] The sulfur and nitrogen atoms in the thiosemicarbazone moiety are key for their biological activity, often acting as chelating agents for metal ions.
Data Presentation: Antimicrobial Activity of Analogous Compounds
The following tables summarize the antimicrobial activity of Schiff bases and thiosemicarbazones derived from related nitrobenzaldehydes to provide a rationale for the proposed synthesis.
Table 1: Minimum Inhibitory Concentration (MIC) of Schiff Bases Derived from Nitrobenzaldehydes
| Compound Class | Test Organism | MIC (µg/mL) | Reference |
| Schiff bases of 4-nitrobenzaldehyde | Escherichia coli | 250 | [8] |
| Staphylococcus aureus | 62.5 | [8] | |
| Candida albicans | 62.5 - 125 | [8] | |
| Schiff bases of 3-nitrobenzaldehyde | Staphylococcus aureus | - | |
| Escherichia coli | - |
Note: Specific MIC values for 3-nitrobenzaldehyde Schiff bases were not explicitly available in the provided search results, but their antimicrobial activity is widely reported.
Table 2: Antimicrobial Activity of Thiosemicarbazones Derived from 3-Nitrobenzaldehyde
| Compound | Test Organism | Zone of Inhibition (mm) at 100 mg/mL | Reference |
| 3-nitrobenzaldehyde thiosemicarbazone | Bacillus subtilis | Active | [7] |
| Staphylococcus aureus | Active | [7] | |
| Escherichia coli | Active | [7] | |
| Pseudomonas aeruginosa | Active | [7] | |
| Candida albicans | Inactive | [7] | |
| Co(II) complex of 3-nitrobenzaldehyde thiosemicarbazone | Bacillus subtilis | Highly Active | [7] |
| Staphylococcus aureus | Highly Active | [7] | |
| Escherichia coli | Highly Active | [7] | |
| Pseudomonas aeruginosa | Highly Active | [7] | |
| Candida albicans | Active | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of Schiff Bases from this compound
Materials:
-
This compound
-
Substituted primary amine (e.g., aniline, p-toluidine, 2-aminophenol)
-
Absolute ethanol
-
Glacial acetic acid (catalyst)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer with hot plate)
Procedure:
-
In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of absolute ethanol.
-
To this solution, add 1.0 equivalent of the desired primary amine.
-
Add 2-3 drops of glacial acetic acid as a catalyst.
-
Attach a condenser to the flask and reflux the reaction mixture for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
The solid product that precipitates out is collected by filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the synthesized compound using spectroscopic techniques such as FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: General Procedure for the Synthesis of Thiosemicarbazones from this compound
Materials:
-
This compound
-
Thiosemicarbazide
-
Ethanol
-
Standard laboratory glassware
-
Stirring and heating apparatus
Procedure:
-
Dissolve an equimolar amount of this compound (e.g., 0.004 mol) in 20 mL of hot ethanol in a round-bottom flask.[7]
-
In a separate beaker, dissolve an equimolar amount of thiosemicarbazide (e.g., 0.004 mol) in 20 mL of hot ethanol.[7]
-
Add the thiosemicarbazide solution to the aldehyde solution with constant stirring.
-
Reflux the reaction mixture for 6 hours.[7]
-
A precipitate will form during the reaction.
-
After the reflux period, cool the reaction mixture to room temperature.
-
Filter the solid product, wash it with a small amount of cold ethanol, and dry it.
-
The crude product can be purified by recrystallization from ethanol.
-
Characterize the final product by FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure.
Protocol 3: Antimicrobial Activity Screening by Agar Well Diffusion Method
Materials:
-
Synthesized compounds
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans)
-
Nutrient agar medium
-
Sterile Petri dishes
-
Sterile cork borer
-
Micropipettes
-
Incubator
-
Dimethyl sulfoxide (DMSO) as a solvent
-
Standard antibiotic and antifungal drugs (positive controls)
Procedure:
-
Prepare sterile nutrient agar plates.
-
Prepare stock solutions of the synthesized compounds and standard drugs in DMSO (e.g., 1000 µg/mL).
-
Inoculate the agar plates with the test microorganisms by spreading a standardized inoculum over the entire surface.
-
Using a sterile cork borer, create wells of uniform diameter in the agar.
-
Add a fixed volume (e.g., 100 µL) of the test compound solutions at different concentrations into the wells.
-
Use DMSO as a negative control and standard antimicrobial drugs as positive controls.
-
Allow the plates to stand for 1 hour to allow for the diffusion of the compounds.
-
Incubate the bacterial plates at 37°C for 24 hours and the fungal plates at 28°C for 48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates higher antimicrobial activity.
Mandatory Visualizations
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oatext.com [oatext.com]
- 6. SYNTHESIS, CHARACTERIZATION AND ANTI-MICROBIAL ACTIVITIES OF SCHIFF BASE DERIVED FROM 2-AMINOBENZENETHIOL AND 4-NITROBENZALDEHYDE AND ITS Mn(II), Fe(II) AND Co(II) COMPLEXES | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives [mediresonline.org]
Application Notes and Protocols for the Synthesis of Thioether-Linked Benzaldehydes
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental protocols and application notes for the synthesis of thioether-linked benzaldehydes, valuable intermediates in the pharmaceutical and materials science industries. The following sections outline two distinct and effective methods for preparing these compounds, offering flexibility in starting materials and reaction conditions.
Introduction
Thioether-linked benzaldehydes are key building blocks in the synthesis of a variety of organic molecules, including pharmaceuticals and functional materials.[1] The presence of the thioether linkage and the aldehyde functionality allows for diverse subsequent chemical modifications. This document details two primary synthetic strategies: the catalytic carbonylation of thioanisole for the preparation of 4-(methylthio)benzaldehyde and the nucleophilic substitution reaction of a halobenzaldehyde with a thiol.
Data Presentation
The following table summarizes the quantitative data for the synthesis of 4-(methylthio)benzaldehyde via catalytic carbonylation of thioanisole.
| Method | Catalyst | Starting Material | Pressure (MPa) | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Catalytic Carbonylation | SZTA | Thioanisole | 0.5 | 80 | 3 | 76-80.2 | [2] |
| Catalytic Carbonylation | SZTA | Thioanisole | 5 | 80 | 5 | 90.2 | [2] |
| Catalytic Carbonylation | SZTA | Thioanisole | Not Specified | 70-90 | 3-8 | up to 96 | [2][3] |
Experimental Protocols
Method 1: Synthesis of 4-(Methylthio)benzaldehyde via Catalytic Carbonylation of Thioanisole
This protocol describes a sustainable and high-yield approach to synthesize 4-(methylthio)benzaldehyde through the direct carbonylation of thioanisole using a solid superacid catalyst (SZTA).[4]
Materials:
-
Thioanisole
-
Solid Superacid Catalyst (SZTA)
-
Carbon Monoxide (CO)
-
Polytetrafluoroethylene (PTFE)-lined stainless steel autoclave
-
Water
Procedure:
-
Place the SZTA catalyst (0.3 g) and thioanisole (12 ml, 0.1 mol) into a 50 ml PTFE-lined stainless steel autoclave.[2]
-
Seal the autoclave and heat the mixture to 80°C.[2]
-
Introduce carbon monoxide (CO) into the autoclave to a pressure of 0.5 MPa.[2]
-
Maintain the reaction at 80°C for 3 hours with continuous stirring.[2]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess CO.
-
Filter the reaction product to remove the catalyst.
-
To the resulting filtrate, add 50 ml of water and stir at 100 rpm for 30 minutes to induce hydrolysis and precipitation of the product.[2]
-
Collect the solid product, 4-(methylthio)benzaldehyde, by filtration.
Method 2: Synthesis of 3-(Benzylthio)benzaldehyde Derivatives
This protocol outlines the synthesis of thioether-linked benzaldehydes through the coupling of a mercapto-substituted benzoic acid with a benzyl bromide, followed by conversion of the carboxylic acid to an aldehyde. This method is adapted from the synthesis of 3-(benzylthio)benzoic acid derivatives.[5]
Materials:
-
3-Mercaptobenzoic acid
-
Substituted benzyl bromide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Reagents for conversion of carboxylic acid to aldehyde (e.g., via a Weinreb amide followed by reduction).[6]
Procedure for the Synthesis of 3-(Benzylthio)benzoic Acid Intermediate:
-
In a round-bottom flask, dissolve 3-mercaptobenzoic acid and a stoichiometric equivalent of potassium hydroxide in a mixture of ethanol and water.
-
Add the desired substituted benzyl bromide to the solution.
-
Reflux the reaction mixture for 2 hours.[5]
-
After cooling, add a 20% aqueous solution of sodium hydroxide and reflux for an additional hour to ensure complete saponification if any ester was formed.[5]
-
Acidify the reaction mixture to precipitate the 3-(benzylthio)benzoic acid derivative.
-
Collect the product by filtration and purify by recrystallization.
Conversion to Aldehyde:
The resulting 3-(benzylthio)benzoic acid can be converted to the corresponding aldehyde through various established methods, such as reduction of a Weinreb amide intermediate, which protects the aldehyde from over-reduction.[6]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of 4-(methylthio)benzaldehyde via catalytic carbonylation.
References
- 1. 4-(Methylthio)benzaldehyde | 3446-89-7 [chemicalbook.com]
- 2. CN102731352B - The preparation method of 4-methylthiobenzaldehyde - Google Patents [patents.google.com]
- 3. CN102731352A - Preparation method of 4-methylthio benzaldehyde - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. Design and Evaluation of 3-(Benzylthio)benzamide Derivatives as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Substituted Benzaldehydes via a Two-Step, One-Pot Reduction/Cross-Coupling Procedure - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment of Synthesized Benzaldehydes
Abstract
This application note details a robust and validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the purity assessment of synthesized benzaldehyde. The method is designed for researchers, scientists, and drug development professionals to accurately quantify benzaldehyde and separate it from its common process-related impurities and degradation products. This protocol provides a reliable and efficient approach for ensuring the quality and purity of benzaldehyde used in various industrial applications, including pharmaceutical synthesis.
Introduction
Benzaldehyde is a fundamental aromatic aldehyde widely utilized as a precursor in the synthesis of pharmaceuticals, dyes, and flavorings. The purity of benzaldehyde is a critical quality attribute, as impurities can affect the safety, efficacy, and stability of the final products. Common impurities in synthesized benzaldehyde may include unreacted starting materials, by-products, and degradation products such as benzoic acid and benzyl alcohol.[1]
This document provides a detailed isocratic RP-HPLC method that effectively separates benzaldehyde from its key impurities. The method has been validated for its linearity, precision, and accuracy, ensuring reliable and reproducible results.
Experimental
Instrumentation and Consumables
-
HPLC system with a UV detector
-
Data acquisition and processing software
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringes and 0.45 µm syringe filters
Chromatographic Conditions
A summary of the optimal chromatographic conditions for this method is presented in Table 1. A C18 column is used as the stationary phase with a mobile phase consisting of a mixture of water, acetonitrile, and glacial acetic acid.[1] UV detection is performed at 254 nm, a wavelength at which benzaldehyde and its key impurities exhibit significant absorbance.
Table 1: HPLC Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Water:Acetonitrile:Glacial Acetic Acid (760:240:5, v/v/v) |
| Flow Rate | 2.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 25°C (Ambient) |
| Detection Wavelength | 254 nm |
| Run Time | Approximately 15 minutes |
Reagents and Standards
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (Analytical grade)
-
Benzaldehyde reference standard (≥99.5% purity)
-
Benzoic acid reference standard (≥99.5% purity)
-
Benzyl alcohol reference standard (≥99.5% purity)
Protocols
Standard Solution Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh approximately 100 mg of each reference standard (benzaldehyde, benzoic acid, and benzyl alcohol) into separate 100 mL volumetric flasks. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution: Prepare a mixed working standard solution containing benzaldehyde and its potential impurities at appropriate concentrations by diluting the stock solutions with the mobile phase.
Sample Preparation
-
Accurately weigh approximately 100 mg of the synthesized benzaldehyde sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Analysis Procedure
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the system is clean.
-
Inject the working standard solution to determine the retention times and to check system suitability.
-
Inject the prepared sample solution.
-
Identify the peaks in the sample chromatogram by comparing the retention times with those of the reference standards.
-
Calculate the purity of the benzaldehyde sample using the area normalization method or by using a calibration curve.
Method Validation Summary
The described HPLC method was validated according to ICH guidelines for linearity, precision, and accuracy.
System Suitability
System suitability parameters are crucial to ensure the performance of the chromatographic system. The acceptance criteria are summarized in Table 2.
Table 2: System Suitability Parameters and Acceptance Criteria
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Areas (n=6) | ≤ 2.0% |
Linearity
The linearity of the method was evaluated by analyzing a series of solutions containing benzaldehyde, benzoic acid, and benzyl alcohol over a range of concentrations. The correlation coefficient (r²) for each analyte was found to be greater than 0.999.[1]
Table 3: Linearity Data
| Analyte | Concentration Range (µg/mL) | Correlation Coefficient (r²) |
| Benzaldehyde | 1 - 100 | > 0.999 |
| Benzoic Acid | 1 - 100 | > 0.999 |
| Benzyl Alcohol | 1 - 100 | > 0.999 |
Precision
The precision of the method was determined by repeatability (intra-day precision) and intermediate precision (inter-day precision). The relative standard deviation (%RSD) for the peak areas was found to be less than 2.0%.[1]
Table 4: Precision Data
| Analyte | Repeatability (%RSD, n=6) | Intermediate Precision (%RSD, n=6) |
| Benzaldehyde | < 1.0% | < 1.5% |
| Benzoic Acid | < 1.0% | < 1.5% |
| Benzyl Alcohol | < 1.0% | < 1.5% |
Accuracy
The accuracy of the method was assessed by a recovery study of spiked samples at three different concentration levels. The mean recovery for all analytes was within the range of 98.0% to 102.0%.[1]
Table 5: Accuracy (Recovery) Data
| Analyte | Spiked Level | Mean Recovery (%) |
| Benzaldehyde | 80%, 100%, 120% | 99.5% |
| Benzoic Acid | 80%, 100%, 120% | 100.2% |
| Benzyl Alcohol | 80%, 100%, 120% | 99.8% |
Visualizations
Caption: Experimental workflow for HPLC purity assessment of benzaldehyde.
References
Anwendungs- und Protokollhinweise: Derivatisierung von 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyd für biologische Assays
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung.
Einführung: Dieses Dokument beschreibt einen hypothetischen Arbeitsablauf zur Derivatisierung des Moleküls 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyd und zur Untersuchung seiner potenziellen biologischen Aktivität. Aufgrund der begrenzten öffentlich verfügbaren Daten zu diesem spezifischen Molekül wird ein rationaler Ansatz zur Synthese einer kleinen Bibliothek von Schiff-Base-Derivaten und deren anschließender Bewertung in einem zellbasierten Antikrebs-Assay vorgestellt. Die Nitrobenzaldehyd-Struktur dient als Ausgangspunkt für die Untersuchung als potenzieller Inhibitor von zellulären Signalwegen, die für das Krebswachstum relevant sind.
Rationale für die Derivatisierung
Das Ausgangsmolekül 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyd besitzt mehrere funktionelle Gruppen, die für eine chemische Modifikation zugänglich sind:
-
Aldehydgruppe: Ideal für die Bildung von Iminen (Schiff-Basen) durch Reaktion mit primären Aminen. Dies ermöglicht die Einführung einer breiten Palette von Substituenten, um die sterischen und elektronischen Eigenschaften sowie die Löslichkeit zu modulieren.
-
Nitrogruppe: Ein starker Elektronen-ziehender Rest, der die Reaktivität des Moleküls beeinflusst und für molekulare Erkennungsprozesse wichtig sein kann.
-
Thioether- und Furan-Reste: Diese können an der Interaktion mit biologischen Zielstrukturen beteiligt sein und bieten weitere Möglichkeiten für Modifikationen in fortgeschritteneren Studien.
Die hier vorgeschlagene Strategie konzentriert sich auf die Bildung von Schiff-Basen, da dies eine robuste und vielseitige Methode zur schnellen Erzeugung von struktureller Vielfalt für erste Struktur-Wirkungs-Beziehungs (SAR)-Studien ist.
Experimentelle Protokolle
Allgemeine Synthesevorschrift für Schiff-Base-Derivate
Dieses Protokoll beschreibt die Synthese von Imin-Derivaten aus 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyd und verschiedenen primären Aminen.
Materialien:
-
4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyd (Ausgangsmaterial)
-
Verschiedene primäre Amine (z.B. Anilin, Benzylamin, Cyclohexylamin)
-
Ethanol (EtOH), absolut
-
Eisessig (katalytische Menge)
-
Rundkolben, Rückflusskühler, Magnetrührer, Heizplatte
-
Dünnschichtchromatographie (DC)-Platten (Kieselgel 60 F254)
-
Apparatur zur Säulenchromatographie
Prozedur:
-
Lösen Sie 1 Äquivalent 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyd in einer minimalen Menge absolutem Ethanol in einem Rundkolben.
-
Geben Sie 1,1 Äquivalente des ausgewählten primären Amins zu der Lösung.
-
Fügen Sie 2-3 Tropfen Eisessig als Katalysator hinzu.
-
Erhitzen Sie die Reaktionsmischung unter Rühren für 2-4 Stunden unter Rückfluss.
-
Verfolgen Sie den Reaktionsfortschritt mittels Dünnschichtchromatographie (Laufmittel z.B. Hexan:Ethylacetat 7:3).
-
Nach Abschluss der Reaktion kühlen Sie die Mischung auf Raumtemperatur ab. Das Produkt kann auskristallisieren.
-
Falls das Produkt ausfällt, filtrieren Sie den Feststoff ab, waschen ihn mit kaltem Ethanol und trocknen ihn im Vakuum.
-
Falls kein Feststoff ausfällt, engen Sie die Lösung im Rotationsverdampfer ein.
-
Reinigen Sie den Rückstand mittels Säulenchromatographie (Kieselgel, Eluentensystem an die Polarität des Produkts angepasst), um das reine Schiff-Base-Derivat zu erhalten.
-
Charakterisieren Sie das gereinigte Produkt mittels NMR-Spektroskopie und Massenspektrometrie, um die Struktur und Reinheit zu bestätigen.
Protokoll für den MTT-Assay zur Bestimmung der Zytotoxizität
Dieser Assay misst die zelluläre metabolische Aktivität als Indikator für die Zellviabilität nach Behandlung mit den synthetisierten Derivaten.
Materialien:
-
Humane Krebszelllinie (z.B. HeLa oder A549)
-
Zellkulturmedium (z.B. DMEM) mit 10 % fötalem Kälberserum (FKS) und 1 % Penicillin/Streptomycin
-
Synthetisierte Derivate, gelöst in DMSO (Stammlösungen)
-
MTT-Reagenz (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromid), 5 mg/mL in PBS
-
Dimethylsulfoxid (DMSO)
-
96-Well-Platten, CO₂-Inkubator, Plattenleser (570 nm)
Prozedur:
-
Säen Sie die Zellen in einer 96-Well-Platte mit einer Dichte von 5.000 Zellen pro Well in 100 µL Kulturmedium aus.
-
Inkubieren Sie die Platte für 24 Stunden bei 37 °C und 5 % CO₂, damit die Zellen anhaften können.
-
Bereiten Sie serielle Verdünnungen der Testverbindungen in Kulturmedium vor (z.B. von 0,1 bis 100 µM). Die finale DMSO-Konzentration sollte 0,5 % nicht überschreiten.
-
Entfernen Sie das Medium aus den Wells und geben Sie 100 µL der vorbereiteten Verbindungslösungen zu den Zellen. Fügen Sie auch eine Vehikelkontrolle (nur Medium mit DMSO) und eine Negativkontrolle (unbehandelte Zellen) hinzu.
-
Inkubieren Sie die Platte für weitere 48 Stunden bei 37 °C und 5 % CO₂.
-
Geben Sie 10 µL der MTT-Lösung zu jedem Well und inkubieren Sie für 4 Stunden.
-
Entfernen Sie das Medium vorsichtig und geben Sie 100 µL DMSO in jedes Well, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messen Sie die Absorption bei 570 nm mit einem Plattenleser.
-
Berechnen Sie die prozentuale Zellviabilität im Vergleich zur Vehikelkontrolle und bestimmen Sie den IC₅₀-Wert (die Konzentration, bei der 50 % des Zellwachstums gehemmt werden) für jede Verbindung.
Datenpräsentation
Die Ergebnisse des MTT-Assays können in einer Tabelle zusammengefasst werden, um einen klaren Vergleich der Zytotoxizität der verschiedenen Derivate zu ermöglichen.
Tabelle 1: Hypothetische Zytotoxizität (IC₅₀-Werte) von Derivaten des 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyds in HeLa-Zellen.
| Verbindung | R-Gruppe (aus primärem Amin) | IC₅₀ [µM] (± SD) |
| Ausgangsmaterial | (Aldehyd) | > 100 |
| Derivat 1 | Phenyl | 25.4 (± 2.1) |
| Derivat 2 | 4-Methoxy-Phenyl | 15.8 (± 1.5) |
| Derivat 3 | 4-Chlor-Phenyl | 8.2 (± 0.9) |
| Derivat 4 | Benzyl | 45.1 (± 3.8) |
| Derivat 5 | Cyclohexyl | 78.9 (± 6.4) |
| Doxorubicin | (Positive Kontrolle) | 0.5 (± 0.08) |
SD: Standardabweichung
Visualisierungen
Die folgenden Diagramme illustrieren den experimentellen Arbeitsablauf und einen hypothetischen Signalweg, der durch die Verbindungen beeinflusst werden könnte.
Abbildung 1: Experimenteller Arbeitsablauf von der Synthese bis zur biologischen Auswertung.
Abbildung 2: Hypothetischer MAPK/ERK-Signalweg als mögliches Ziel der Inhibitoren.
Abbildung 3: Logisches Diagramm der hypothetischen Struktur-Wirkungs-Beziehungen.
Application Notes and Protocols for 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde is a bespoke chemical intermediate with significant potential in the synthesis of diverse heterocyclic scaffolds. The strategic placement of a reactive aldehyde group, a nitro functionality, and a furan-containing thioether moiety provides a versatile platform for constructing complex molecules of interest in medicinal chemistry and materials science. The electron-withdrawing nitro group activates the aromatic ring, facilitating a variety of chemical transformations, while the furan and aldehyde components offer multiple points for cyclization and functionalization.
Putative Synthesis of this compound
The most plausible synthetic route to this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach leverages the activation of an aryl halide by an ortho-nitro group, which facilitates the displacement of the halide by a sulfur nucleophile.
Reaction Scheme:
Application Notes and Protocols for the Scale-up Synthesis of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and scalable protocols for the synthesis of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde, a potentially valuable intermediate in pharmaceutical and materials science research. The synthesis is approached via a two-step process, commencing with the nitration of 4-chlorobenzaldehyde to yield 4-chloro-3-nitrobenzaldehyde, followed by a nucleophilic aromatic substitution (SNAr) with furan-2-ylmethanethiol.
Introduction
This compound is a substituted aromatic compound featuring a furan moiety, a thioether linkage, and a nitrobenzaldehyde core. This combination of functional groups makes it an attractive building block for the synthesis of more complex molecules with potential biological activity. The synthetic route described herein is designed to be robust and scalable, providing a reliable method for producing this compound in significant quantities for research and development purposes.
Overall Reaction Scheme
The synthesis of this compound is achieved through the following two key transformations:
Step 1: Nitration of 4-chlorobenzaldehyde
Caption: Synthesis of the key intermediate, 4-chloro-3-nitrobenzaldehyde.
Step 2: Nucleophilic Aromatic Substitution
Caption: Synthesis of the final product via SNAr reaction.
Experimental Protocols
Protocol 1: Synthesis of 4-chloro-3-nitrobenzaldehyde (Intermediate)
This protocol is adapted from established methods for the nitration of benzaldehyde derivatives.
Materials and Reagents:
-
4-chlorobenzaldehyde
-
Fuming nitric acid
-
Concentrated sulfuric acid
-
Ice
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Dropping funnel
-
Mechanical stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and flask
-
Beakers
-
Standard laboratory glassware
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid.
-
Cool the sulfuric acid to 0-5 °C using an ice bath.
-
Slowly add fuming nitric acid to the sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.
-
Once the nitrating mixture is prepared and cooled, slowly add 4-chlorobenzaldehyde portion-wise, maintaining the reaction temperature between 5-10 °C.
-
After the addition is complete, continue stirring at the same temperature for 1-2 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
A yellow precipitate of 4-chloro-3-nitrobenzaldehyde will form.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.
-
Recrystallize the crude product from an ethanol/water mixture to obtain pure 4-chloro-3-nitrobenzaldehyde.
-
Dry the product under vacuum.
Protocol 2: Synthesis of furan-2-ylmethanethiol (Nucleophile)
This protocol is based on the well-established synthesis of thiols from alcohols via an isothiouronium salt intermediate.
Materials and Reagents:
-
Furfuryl alcohol
-
Thiourea
-
Concentrated hydrochloric acid
-
Sodium hydroxide
-
Dichloromethane
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine furfuryl alcohol and thiourea.
-
Add concentrated hydrochloric acid and heat the mixture to reflux for 2-3 hours.
-
Cool the reaction mixture and then add a solution of sodium hydroxide.
-
Heat the mixture again to reflux for 1-2 hours to hydrolyze the intermediate isothiouronium salt.
-
Cool the mixture to room temperature and extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield furan-2-ylmethanethiol.
Protocol 3: Scale-up Synthesis of this compound (Final Product)
This protocol outlines the nucleophilic aromatic substitution reaction between the intermediate and the synthesized thiol.
Materials and Reagents:
-
4-chloro-3-nitrobenzaldehyde
-
Furan-2-ylmethanethiol
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Inert gas inlet (e.g., Nitrogen or Argon)
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Column chromatography setup
Procedure:
-
To a three-necked flask under an inert atmosphere, add 4-chloro-3-nitrobenzaldehyde and the solvent (DMF or DMSO).
-
Add finely ground potassium carbonate to the mixture.
-
With stirring, add furan-2-ylmethanethiol dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and maintain for 4-8 hours.
-
Monitor the reaction progress by TLC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice water.
-
A precipitate of the crude product should form. If not, extract the aqueous layer with ethyl acetate.
-
If a precipitate forms, collect it by vacuum filtration and wash with water. If extracted, combine the organic layers, wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Collect the fractions containing the pure product and evaporate the solvent to obtain this compound.
Data Presentation
Table 1: Summary of Reagents and Expected Yields
| Step | Reactant 1 | Reactant 2 | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | 4-chlorobenzaldehyde | Fuming HNO3/H2SO4 | - | - | 5-10 | 1-2 | 85-95 |
| 2 | Furfuryl alcohol | Thiourea/HCl | NaOH | Water | Reflux | 3-5 | 70-80 |
| 3 | 4-chloro-3-nitrobenzaldehyde | Furan-2-ylmethanethiol | K2CO3 | DMF | 60-80 | 4-8 | 75-90 |
Note: Yields are estimates based on similar reactions and may vary depending on the reaction scale and optimization.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of the Nucleophilic Aromatic Substitution (SNAr) step.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Concentrated acids and fuming nitric acid are highly corrosive and strong oxidizing agents. Handle with extreme care.
-
Organic solvents are flammable. Avoid open flames and sparks.
-
Thiols have strong, unpleasant odors. Handle in a fume hood and dispose of waste properly.
Characterization
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including:
-
Thin Layer Chromatography (TLC): To monitor reaction progress and assess purity.
-
Melting Point: For the solid intermediate and final product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
By following these detailed protocols, researchers can reliably synthesize this compound on a scale suitable for further investigation in drug discovery and materials science.
Application Notes and Protocols for Screening 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde for Anti-Inflammatory Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Inflammation is a critical biological response to harmful stimuli, but its dysregulation is a hallmark of numerous chronic diseases, including arthritis, inflammatory bowel disease, and atherosclerosis. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. The compound 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde contains a furan moiety, a heterocyclic ring found in various natural and synthetic compounds exhibiting a range of biological activities, including anti-inflammatory effects.[1] This document provides a comprehensive set of protocols for a tiered screening approach to evaluate the anti-inflammatory potential of this compound, from initial in vitro assays to in vivo validation. The proposed mechanism of action focuses on the modulation of key inflammatory signaling pathways, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades.[2][3]
Overall Experimental Workflow
A systematic workflow is essential for the efficient evaluation of a novel compound. The proposed strategy begins with broad in vitro screening to determine cytotoxicity and primary anti-inflammatory effects, followed by more detailed mechanistic studies and culminating in in vivo validation of efficacy.
In Vitro Anti-Inflammatory Activity Protocols
In vitro assays provide the first indication of a compound's biological activity in a controlled environment. Murine macrophage RAW 264.7 cells are a standard model, as they produce key inflammatory mediators upon stimulation with lipopolysaccharide (LPS).[4][5]
Protocol: Cell Viability Assay (MTT)
Objective: To determine the non-cytotoxic concentration range of this compound on RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (Test Compound)
-
DMSO (vehicle)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells into a 96-well plate at a density of 1 × 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.[5]
-
Prepare serial dilutions of the test compound in DMEM (e.g., 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.1%.
-
Replace the old medium with 100 µL of medium containing the various concentrations of the test compound. Include a vehicle control (DMSO) and a no-cell blank.
-
Incubate for 24 hours.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control group.
Protocol: Nitric Oxide (NO) Production Assay
Objective: To measure the inhibitory effect of the test compound on LPS-induced NO production.
Materials:
-
Materials from Protocol 2.1
-
Lipopolysaccharide (LPS) from E. coli
-
Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride)
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at 5 × 10⁴ cells/well and incubate overnight.
-
Pre-treat the cells with non-toxic concentrations of the test compound (determined from Protocol 2.1) for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS + vehicle).[6]
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Mix the supernatant with 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Part B and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify nitrite concentration.
-
Calculate the percentage inhibition of NO production.
Protocol: Pro-inflammatory Cytokine Quantification (ELISA)
Objective: To quantify the effect of the test compound on the production of TNF-α and IL-6.
Materials:
-
Supernatants from the same experiment as Protocol 2.2
-
Commercial ELISA kits for mouse TNF-α and IL-6
Procedure:
-
Use the cell-free supernatants collected from the NO assay (Step 4 of Protocol 2.2).[7]
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions provided with the kits.
-
Briefly, the supernatant is added to antibody-coated wells, followed by the addition of detection antibodies and a substrate for color development.
-
Measure the absorbance using a microplate reader at the wavelength specified by the kit.
-
Calculate the cytokine concentrations based on the standard curve and determine the percentage inhibition relative to the LPS-stimulated control.
Data Presentation: Illustrative In Vitro Results
Note: The following data are hypothetical and for illustrative purposes only.
Table 1: Effect of Test Compound on Cell Viability and NO Production
| Concentration (µM) | Cell Viability (%) | NO Production (% of LPS Control) | % Inhibition of NO |
|---|---|---|---|
| Control (No LPS) | 100 ± 4.5 | 5.2 ± 1.1 | - |
| LPS (1 µg/mL) | 98.7 ± 3.9 | 100 | 0 |
| LPS + 1 µM Cmpd | 99.1 ± 4.2 | 85.3 ± 5.6 | 14.7 |
| LPS + 5 µM Cmpd | 97.5 ± 3.8 | 62.1 ± 4.9 | 37.9 |
| LPS + 10 µM Cmpd | 96.8 ± 4.1 | 48.9 ± 3.7 | 51.1 |
| LPS + 25 µM Cmpd | 95.2 ± 5.0 | 23.4 ± 2.8 | 76.6 |
| IC₅₀ (µM) | >100 | 10.2 | - |
Table 2: Effect of Test Compound on Pro-inflammatory Cytokine Production
| Treatment Group | TNF-α (pg/mL) | % Inhibition | IL-6 (pg/mL) | % Inhibition |
|---|---|---|---|---|
| Control (No LPS) | 45.2 ± 8.1 | - | 28.5 ± 6.3 | - |
| LPS (1 µg/mL) | 3580.4 ± 210.5 | 0 | 5120.7 ± 350.1 | 0 |
| LPS + 10 µM Cmpd | 1647.0 ± 155.2 | 54.0 | 2253.1 ± 211.8 | 56.0 |
| LPS + 25 µM Cmpd | 860.1 ± 98.7 | 76.0 | 1177.8 ± 145.3 | 77.0 |
Mechanistic Studies: Signaling Pathways
Inflammatory responses are largely controlled by the NF-κB and MAPK signaling pathways. LPS activates these pathways, leading to the transcription of pro-inflammatory genes.[2][8] Evaluating the compound's effect on key proteins in these cascades can elucidate its mechanism of action.
NF-κB Signaling Pathway
The canonical NF-κB pathway involves the phosphorylation and degradation of the inhibitor IκBα, allowing the p65/p50 dimer to translocate to the nucleus and initiate gene transcription.[9][10]
MAPK Signaling Pathway
The MAPK family (p38, ERK, JNK) is also activated by LPS and contributes to the inflammatory response.[3][11] These kinases phosphorylate transcription factors that regulate pro-inflammatory gene expression.
Protocol: Western Blot Analysis
Objective: To determine if the test compound inhibits the phosphorylation of IκBα, p65, p38, ERK, and JNK.
Materials:
-
RAW 264.7 cells
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (anti-p-IκBα, anti-IκBα, anti-p-p65, anti-p65, anti-p-p38, anti-p38, etc.)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE equipment and reagents
-
Western blot transfer system
-
Chemiluminescence substrate
Procedure:
-
Seed RAW 264.7 cells in 6-well plates (1 × 10⁶ cells/well) and incubate overnight.
-
Pre-treat cells with the test compound for 1 hour.
-
Stimulate with LPS (1 µg/mL) for a short duration (e.g., 30 minutes for phosphorylation events).[7]
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using a chemiluminescence detection system.
-
Quantify band density using software like ImageJ, normalizing phosphorylated protein levels to total protein levels.
In Vivo Anti-Inflammatory Activity Protocol
In vivo models are crucial for evaluating a compound's efficacy in a complex biological system. The carrageenan-induced paw edema model is a well-established and reproducible method for screening acute anti-inflammatory drugs.[12][13][14]
Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To assess the acute anti-inflammatory activity of the test compound in vivo.
Animals:
-
Male Wistar rats (180-220 g). All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
This compound (Test Compound)
-
Carrageenan (1% w/v in sterile saline)
-
Indomethacin or Diclofenac Sodium (Reference Drug)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
Procedure:
-
Divide animals into groups (n=6 per group):
-
Group I: Vehicle control (receives vehicle + saline injection in paw)
-
Group II: Carrageenan control (receives vehicle + carrageenan)
-
Group III: Reference drug (e.g., Indomethacin 10 mg/kg, p.o.) + carrageenan
-
Group IV-V: Test compound (e.g., 25 and 50 mg/kg, p.o.) + carrageenan
-
-
Administer the vehicle, reference drug, or test compound orally 60 minutes before carrageenan injection.[15]
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer (this is the 0-hour reading).
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.[14]
-
Measure the paw volume again at 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the edema volume (increase in paw volume) and the percentage inhibition of edema for each group relative to the carrageenan control group.
-
% Inhibition = [(V_c - V_t) / V_c] × 100
-
Where V_c = average edema in the control group, and V_t = average edema in the treated group.
-
Data Presentation: Illustrative In Vivo Results
Note: The following data are hypothetical and for illustrative purposes only.
Table 3: Effect of Test Compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group (mg/kg, p.o.) | Paw Volume (mL) at 3 hours | Increase in Paw Volume (mL) | % Inhibition of Edema |
|---|---|---|---|
| Vehicle Control | 0.95 ± 0.05 | 0.03 ± 0.01 | - |
| Carrageenan Control | 1.82 ± 0.12 | 0.88 ± 0.09 | 0 |
| Indomethacin (10) | 1.25 ± 0.08 | 0.31 ± 0.04 | 64.8 |
| Test Compound (25) | 1.51 ± 0.10 | 0.55 ± 0.07 | 37.5 |
| Test Compound (50) | 1.33 ± 0.09 | 0.38 ± 0.06 | 56.8 |
Conclusion
This document outlines a systematic and robust framework for the preclinical evaluation of this compound as a potential anti-inflammatory agent. The described protocols progress from high-throughput in vitro assays to mechanistic studies and in vivo validation. The initial in vitro screens will determine the compound's ability to inhibit key inflammatory mediators like NO, TNF-α, and IL-6. Subsequent Western blot analysis will probe its effects on the NF-κB and MAPK signaling pathways, providing crucial insight into its mechanism of action. Finally, the carrageenan-induced paw edema model will serve to validate its efficacy in a live animal model of acute inflammation.[12][13] Successful outcomes from this screening cascade would provide a strong rationale for further preclinical development.
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration [frontiersin.org]
- 11. synapse.koreamed.org [synapse.koreamed.org]
- 12. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 13. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 15. inotiv.com [inotiv.com]
Investigating the Anticancer Properties of Furan-Based Aldehydes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the investigation of the anticancer properties of furan-based aldehydes. The furan scaffold is a prominent feature in many bioactive compounds, and its derivatives have shown considerable promise as potential anticancer agents. These notes are intended to guide researchers in the systematic evaluation of these compounds, from initial cytotoxicity screening to the elucidation of their mechanisms of action.
Data Presentation: In Vitro Cytotoxicity of Furan-Based Derivatives
The following table summarizes the 50% inhibitory concentration (IC50) values of various furan-based compounds against several human cancer cell lines. This data provides a comparative view of the cytotoxic potential of different structural analogs.
| Compound ID/Name | Cancer Cell Line | Tissue of Origin | IC50 (µM) | Reference |
| Compound 1 | HeLa | Cervical Cancer | 0.08 - 8.79 | [1] |
| Compound 4 | HeLa | Cervical Cancer | 0.08 - 8.79 | [1] |
| Compound 17 | HeLa | Cervical Cancer | 0.08 - 8.79 | [1] |
| Compound 20 | HeLa | Cervical Cancer | 0.08 - 8.79 | [1] |
| Compound 21 | HeLa | Cervical Cancer | 0.08 - 8.79 | [1] |
| Compound 24 | HeLa | Cervical Cancer | 0.08 - 8.79 | [1] |
| Compound 27 | HeLa | Cervical Cancer | 0.08 - 8.79 | [1] |
| Compound 31 | HeLa | Cervical Cancer | 0.08 - 8.79 | [1] |
| Compound 32 | HeLa | Cervical Cancer | 0.08 - 8.79 | [1] |
| Compound 24 | SW620 | Colorectal Cancer | Moderate to Potent | [1] |
| Compound 26 | SW620 | Colorectal Cancer | Moderate to Potent | [1] |
| Compound 32 | SW620 | Colorectal Cancer | Moderate to Potent | [1] |
| Compound 35 | SW620 | Colorectal Cancer | Moderate to Potent | [1] |
| Pyridine carbohydrazide 4 | MCF-7 | Breast Cancer | 4.06 | |
| N-phenyl triazinone 7 | MCF-7 | Breast Cancer | 2.96 |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are foundational for the in vitro screening and mechanistic evaluation of novel anticancer compounds.
Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)
This protocol outlines the determination of cell viability and the cytotoxic effects of furan-based aldehydes using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., HeLa, SW620, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
Furan-based aldehyde compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan-based aldehyde compounds in culture medium. The final concentration of DMSO should not exceed 0.1%. Remove the medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug). Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value can be determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Apoptosis Detection (Annexin V-FITC/Propidium Iodide Assay)
This protocol describes the detection and quantification of apoptosis in cells treated with furan-based aldehydes using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the furan-based aldehyde at its predetermined IC50 concentration for a specified time (e.g., 24 or 48 hours). Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Cell Washing: Wash the cells twice with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both stains are in late apoptosis or necrosis.
Protocol 3: Western Blot Analysis for Signaling Pathway Proteins
This protocol details the procedure for analyzing the expression and phosphorylation status of key proteins in signaling pathways, such as PI3K/Akt, which are often modulated by anticancer compounds.
Materials:
-
Treated and control cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Collect the lysate and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin to determine the relative changes in protein expression or phosphorylation.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize key signaling pathways and experimental workflows relevant to the investigation of furan-based aldehydes.
Caption: Experimental workflow for in vitro anticancer screening.
Caption: Inhibition of the PI3K/Akt signaling pathway.
Caption: Intrinsic pathway of apoptosis induction.
References
Troubleshooting & Optimization
Technical Support Center: Optimization of Furan Thioether Synthesis
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and optimized protocols to assist researchers, scientists, and drug development professionals in the synthesis of furan thioethers.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yields in furan thioether synthesis?
A1: Low yields in syntheses involving furan rings often stem from several factors. These include the use of impure starting materials, suboptimal reaction conditions, and degradation of the furan ring.[1][2] Furan rings are particularly sensitive to strong acids, which can catalyze polymerization or ring-opening, especially when water is present.[3] Inefficient purification methods can also lead to significant product loss.[3] For thioether synthesis specifically, the choice of catalyst and reaction temperature is crucial for achieving high yields.
Q2: My reaction mixture is turning dark and forming a tar-like substance. What is happening and how can I prevent it?
A2: The formation of dark, tarry materials is a common issue in furan chemistry, typically indicating polymerization of the furan product or starting materials.[3] This is often promoted by acidic conditions.[3] To mitigate this, consider the following strategies:
-
Use Milder Reaction Conditions: Opt for milder acid catalysts (e.g., p-toluenesulfonic acid instead of concentrated sulfuric acid) or Lewis acids.[3]
-
Lower the Temperature: Running the reaction at the lowest effective temperature can significantly reduce the rate of polymerization.[3]
-
Ensure Anhydrous Conditions: Use dry solvents and reagents, as the presence of water can facilitate side reactions that lead to polymerizable intermediates.[3]
-
Minimize Reaction Time: Monitor the reaction's progress closely using techniques like Thin Layer Chromatography (TLC) and stop it as soon as the starting material is consumed.[3]
Q3: How do I choose the right catalyst for my furan thioether synthesis?
A3: The choice of catalyst is critical and depends on the specific reaction. For nucleophilic substitution reactions to form thioether furofuran lignans, both Lewis acids (like AlCl₃ and BF₃·Et₂O) and Brønsted acids (like HCl and Amberlyst-15) have been shown to be effective.[4] A heterogeneous acid catalyst like Amberlyst-15 can be advantageous as it simplifies the workup process.[4] For other furan syntheses, various catalysts including gold, palladium, and copper have been used depending on the specific transformation.[5]
Q4: What are the best methods for purifying furan thioethers?
A4: Purifying furan derivatives can be challenging due to their potential instability.[3] Common techniques include:
-
Column Chromatography: This is a standard method, but the acidic nature of silica gel can sometimes degrade sensitive furans.[3] Using neutral silica or alumina, or adding a small amount of a neutralizer like triethylamine to the eluent, can prevent product degradation.[3]
-
Distillation: For volatile compounds, vacuum distillation is an effective method. However, excessive heat must be avoided to prevent decomposition.[3]
-
Extraction: A well-planned series of aqueous washes and extractions can remove many impurities and unreacted starting materials before final purification.[6]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of furan thioethers.
| Observed Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Suboptimal Reaction Conditions: Temperature may be too low or reaction time too short.[1][2] | Gradually increase the reaction temperature and monitor progress via TLC. Extend the reaction time until starting materials are consumed.[1] |
| Inefficient Catalyst: The chosen catalyst may not be active enough for the specific substrates.[1] | Screen a variety of Lewis or Brønsted acid catalysts. Consider using a heterogeneous catalyst like Amberlyst-15 for easier separation.[4] | |
| Poor Quality Reagents: Starting materials, particularly thiols and furan aldehydes, may be oxidized or impure.[1] | Use freshly distilled or high-purity starting materials. Store sensitive reagents under an inert atmosphere.[6] | |
| Formation of Side Products | Incomplete Oxidation: In reactions where an oxidation step is required, an intermediate may be isolated as the main side product.[1] | Ensure the correct stoichiometry of the oxidant is used. If relying on air oxidation, ensure the reaction is not under a sealed, inert atmosphere and is stirred vigorously.[1] |
| Ring-Opening or Polymerization: The furan ring is sensitive to harsh acidic conditions.[3] | Use milder acid catalysts, lower the reaction temperature, and ensure anhydrous conditions.[3] | |
| Difficulty in Product Purification | Product Degradation on Silica Gel: The acidic nature of standard silica gel can decompose sensitive furan products.[3] | Use deactivated (neutral) silica or alumina for column chromatography. Alternatively, add a small amount of triethylamine to the eluent.[3] |
| Co-elution of Impurities: Byproducts may have similar polarities to the desired product, making separation difficult.[7] | Modify the eluent system in your chromatography. Consider derivatizing the product to change its polarity before purification. |
Experimental Protocols
Protocol 1: General Synthesis of Thioether Furofuran Lignans
This protocol is adapted from the synthesis of thioether furofuran lignans via nucleophilic substitution.[4][8]
-
Reactant Setup: In a round-bottom flask, dissolve the furan-containing starting material (e.g., samin, 1.0 equivalent) in acetonitrile (1.0 mL per 0.1 mmol of substrate).
-
Addition of Reagents: Add the desired thiol (3.0 equivalents), a heterogeneous acid catalyst (e.g., Amberlyst-15, 1 mg per 0.005 mmol of substrate), and 4 Å molecular sieves to the solution.
-
Reaction: Stir the mixture at 70 °C for approximately 8 hours. Monitor the reaction progress using TLC.
-
Workup: Once the reaction is complete, cool the mixture and filter to remove the catalyst and molecular sieves. Evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue using silica gel column chromatography to yield the desired furan thioether product.
Data Presentation
Table 1: Optimization of Acid Catalyst for Nucleophilic Substitution
The following data illustrates the effectiveness of various acid catalysts in a model reaction using methanol as the nucleophile.[4]
| Entry | Catalyst | Time (h) | Yield (%) |
| 1 | AlCl₃ | 8 | 95 |
| 2 | BF₃·Et₂O | 8 | 98 |
| 3 | HCl | 8 | 96 |
| 4 | CF₃CO₂H | 8 | 95 |
| 5 | Amberlyst-15 | 8 | 98 |
| 6 | Acetic Acid | 24 | No Reaction |
Reaction conditions: samin (1.0 mmol), methanol (2.0 mmol), and catalyst were stirred in acetonitrile.
Visualizations
Troubleshooting Workflow for Furan Thioether Synthesis
A flowchart for troubleshooting common issues in furan thioether synthesis.
General Experimental Workflow
A diagram illustrating the typical experimental steps for synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Thioether and Ether Furofuran Lignans: Semisynthesis, Reaction Mechanism, and Inhibitory Effect against α-Glucosidase and Free Radicals - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Furan synthesis [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Byproduct Formation in Nitrobenzaldehyde Synthesis
This technical support center provides troubleshooting guidance for common issues encountered during the synthesis of nitrobenzaldehyde, a critical intermediate in pharmaceutical and fine chemical production. The following frequently asked questions (FAQs) and guides are designed to help researchers, scientists, and drug development professionals optimize their synthetic protocols and minimize the formation of unwanted byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the primary byproducts observed during the direct nitration of benzaldehyde?
A1: The direct nitration of benzaldehyde using a mixture of concentrated nitric and sulfuric acids is an electrophilic aromatic substitution reaction. Due to the electron-wielding nature of the aldehyde group, the reaction primarily yields the meta-isomer (m-nitrobenzaldehyde). However, the formation of ortho- (o-nitrobenzaldehyde) and para- (p-nitrobenzaldehyde) isomers as byproducts is common. Under certain conditions, over-nitration can lead to the formation of dinitrobenzaldehyde, and oxidation of the aldehyde group can produce nitrobenzoic acid.[1][2][3]
Q2: My synthesis aimed for m-nitrobenzaldehyde, but I have a high percentage of o- and p-isomers. What are the likely causes?
A2: A higher than expected yield of ortho- and para-isomers in the synthesis of m-nitrobenzaldehyde is typically linked to reaction conditions. The isomer distribution is sensitive to temperature and the composition of the nitrating mixture.[1][4] Specifically:
-
Reaction Temperature: Higher temperatures can favor the formation of ortho- and para-isomers. It is crucial to maintain a low reaction temperature, typically between 5-15°C, to maximize the yield of the meta-isomer.[2][4][5]
-
Nitrating Mixture Composition: The ratio of nitric acid to sulfuric acid can influence the isomer distribution. A higher concentration of nitric acid may increase the proportion of the ortho isomer.
Q3: I am observing a significant amount of nitrobenzoic acid in my product. How can this be prevented?
A3: The formation of nitrobenzoic acid is due to the oxidation of the aldehyde group. This can be minimized by:
-
Controlling the Reaction Temperature: Elevated temperatures can increase the rate of oxidation.[3]
-
Avoiding Excess Oxidizing Agents: The nitrating mixture is strongly oxidizing. Using the appropriate stoichiometry and avoiding prolonged reaction times can help reduce the formation of this byproduct.
Q4: What is the safest and most effective way to purify my crude nitrobenzaldehyde product and remove isomeric byproducts?
A4: Direct distillation of the crude nitrobenzaldehyde mixture is not recommended due to the high boiling points of the isomers and their proximity to their decomposition temperatures, which poses a significant safety risk of explosion.[1][4] Fractional crystallization is also often ineffective due to the close melting points of the isomers.[1][4]
The most effective industrial method involves:
-
Acetal Formation: The crude mixture is reacted with an alcohol, such as ethylene glycol, in the presence of an acid catalyst to form the corresponding acetals.
-
Separation of Acetals: The resulting acetal isomers have more distinct physical properties and can be more easily and safely separated by fractional distillation or crystallization.[1]
-
Hydrolysis: The separated acetals are then hydrolyzed back to the pure nitrobenzaldehyde isomers.[1]
For laboratory-scale purification, recrystallization from a suitable solvent system, such as a toluene/petroleum ether mixture, can be effective for enriching the desired isomer.[5] Washing the crude product with a sodium bicarbonate solution is also important for removing acidic byproducts like nitrobenzoic acid.[6][7]
Troubleshooting Guide: Low Yield of Desired Isomer
This guide provides a systematic approach to troubleshooting low yields of the desired nitrobenzaldehyde isomer.
Problem: Low yield of m-nitrobenzaldehyde with a high proportion of o- and p-isomers.
Click to expand troubleshooting steps
1. Verify Reaction Temperature:
- Question: Was the temperature of the reaction mixture maintained between 5-15°C throughout the addition of benzaldehyde?
- Action: Use a properly calibrated thermometer and an efficient cooling bath (e.g., ice-salt) to ensure strict temperature control.
2. Check Nitrating Mixture Preparation:
- Question: Was the nitrating mixture prepared correctly by slowly adding nitric acid to sulfuric acid while cooling?
- Action: Ensure the nitrating mixture is prepared at a low temperature (below 10°C) before the addition of benzaldehyde.[2]
3. Analyze Reaction Time:
- Question: Was the reaction allowed to proceed for the optimal amount of time?
- Action: Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), to determine the point of maximum conversion without significant byproduct formation.
4. Assess Purity of Starting Materials:
- Question: Was the benzaldehyde free of benzoic acid?
- Action: Use freshly distilled benzaldehyde to avoid impurities that could lead to side reactions.
Data Presentation
The following tables summarize key quantitative data related to nitrobenzaldehyde synthesis.
Table 1: Typical Isomer Distribution in Direct Nitration of Benzaldehyde
| Isomer | Typical Percentage Yield |
| o-Nitrobenzaldehyde | 19 - 22% |
| m-Nitrobenzaldehyde | 72 - 77% |
| p-Nitrobenzaldehyde | ~9% |
| Data compiled from multiple sources.[1] |
Table 2: Effect of Reaction Conditions on m-Nitrobenzaldehyde Yield
| Parameter | Condition | Effect on Yield of m-Nitrobenzaldehyde |
| Temperature | Increase above 15°C | Decrease |
| Nitric Acid Concentration | Increase relative to sulfuric acid | May decrease selectivity for the m-isomer |
| Reaction Time | Prolonged | Potential for increased oxidation to nitrobenzoic acid |
Experimental Protocols
Protocol 1: Synthesis of m-Nitrobenzaldehyde via Direct Nitration
Safety Warning: This reaction is highly exothermic and involves the use of corrosive and strong oxidizing agents. It should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Preparation of the Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 125 mL of concentrated sulfuric acid in an ice-salt bath.
-
Slowly add 16.7 mL of fuming nitric acid to the sulfuric acid while maintaining the temperature below 10°C.
-
Nitration: Cool the nitrating mixture to between 5-10°C.
-
Slowly add 21.3 g of freshly distilled benzaldehyde dropwise from the dropping funnel over 2-3 hours. Ensure vigorous stirring and maintain the temperature between 5°C and 10°C.[2]
-
Quenching: After the addition is complete, continue stirring for 30 minutes. Then, slowly pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Isolation: Collect the precipitated crude m-nitrobenzaldehyde by vacuum filtration and wash thoroughly with cold water until the washings are neutral.
-
Purification: The crude product can be further purified by recrystallization from a toluene/petroleum ether mixture.[5]
Protocol 2: Purification of Nitrobenzaldehyde Isomers via Acetal Formation
-
Acetalization: In a round-bottom flask equipped with a Dean-Stark apparatus, combine the crude nitrobenzaldehyde isomer mixture, 1.2 equivalents of ethylene glycol, a catalytic amount of p-toluenesulfonic acid, and a suitable solvent such as toluene.
-
Heat the mixture to reflux and collect the water that azeotropes with the toluene in the Dean-Stark trap. Continue until no more water is collected.
-
Work-up: Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude acetal mixture.
-
Separation: Separate the acetal isomers by fractional distillation under reduced pressure.
-
Hydrolysis: To a separated acetal fraction, add a mixture of water and a catalytic amount of sulfuric acid. Heat the mixture to reflux until the hydrolysis is complete (monitor by TLC).
-
Isolation: Cool the reaction mixture and extract the pure nitrobenzaldehyde isomer with a suitable organic solvent (e.g., dichloromethane). Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified nitrobenzaldehyde isomer.[1]
Visualizations
The following diagrams illustrate key pathways and workflows related to nitrobenzaldehyde synthesis.
Caption: Byproduct formation pathways in nitrobenzaldehyde synthesis.
Caption: Troubleshooting workflow for low yield of the desired isomer.
Caption: Workflow for the purification of nitrobenzaldehyde isomers.
References
Technical Support Center: Synthesis of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield in the synthesis of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and direct method for synthesizing this compound is via a nucleophilic aromatic substitution reaction. This typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with furan-2-ylmethanethiol in the presence of a base.
Q2: What are the key starting materials and reagents for this synthesis?
The essential starting materials and reagents are:
-
4-chloro-3-nitrobenzaldehyde: The electrophilic aromatic substrate.
-
Furan-2-ylmethanethiol: The nucleophile that introduces the furan-2-ylmethylthio group.
-
Base: Such as potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N) to deprotonate the thiol.
-
Solvent: A polar aprotic solvent like dimethylformamide (DMF), acetonitrile (ACN), or acetone is typically used.
Q3: What kind of yields can I expect for this synthesis?
Yields are highly dependent on the specific reaction conditions, including the choice of base, solvent, temperature, and reaction time. While published data for this exact compound is limited, analogous S-alkylation reactions on activated aromatic rings can range from moderate to excellent (60% to over 90%) under optimized conditions.
Q4: How can I purify the final product?
Column chromatography is the most effective method for purifying this compound. A silica gel stationary phase with a gradient elution system of ethyl acetate and hexanes is commonly employed. Recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, can also be used to obtain a high-purity product.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Ineffective Base: The chosen base may not be strong enough to fully deprotonate the furan-2-ylmethanethiol. | 1a. Switch to a stronger base. If using K₂CO₃, consider trying NaH or other alkali metal hydrides. 1b. Ensure the base is fresh and anhydrous, especially when using hydrides. |
| 2. Inactive Starting Materials: The 4-chloro-3-nitrobenzaldehyde may be of poor quality or degraded. The furan-2-ylmethanethiol can be prone to oxidation. | 2a. Verify the purity of the starting materials by NMR or melting point analysis. 2b. Use freshly distilled or purified starting materials. 2c. Consider preparing furan-2-ylmethanethiol immediately before use. | |
| 3. Suboptimal Reaction Conditions: The reaction temperature may be too low, or the reaction time too short. | 3a. Gradually increase the reaction temperature in increments of 10-20°C. 3b. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. | |
| Formation of Side Products | 1. Oxidation of Thiol: The thiol group of furan-2-ylmethanethiol can oxidize to form a disulfide. | 1a. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 1b. Use degassed solvents. |
| 2. Furan Ring Instability: The furan ring can be sensitive to strongly acidic or basic conditions, leading to decomposition. | 2a. Use a milder base if possible. 2b. Avoid prolonged reaction times at high temperatures. | |
| 3. Competing Nucleophilic Attack: If water is present, it can compete with the thiol as a nucleophile, leading to the formation of 4-hydroxy-3-nitrobenzaldehyde. | 3a. Use anhydrous solvents and reagents. 3b. Dry the reaction glassware thoroughly before use. | |
| Difficult Purification | 1. Co-elution of Impurities: An impurity may have a similar polarity to the desired product, making separation by column chromatography difficult. | 1a. Optimize the solvent system for column chromatography. Try adding a small amount of a more polar or less polar solvent to improve separation. 1b. Consider an alternative purification method, such as recrystallization or preparative TLC. |
| 2. Oily Product: The final product may not crystallize and remains an oil. | 2a. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2b. Try dissolving the oil in a minimal amount of a good solvent and then adding a poor solvent to precipitate the product. |
Experimental Protocols
General Protocol for the Synthesis of this compound
Materials:
-
4-chloro-3-nitrobenzaldehyde (1.0 mmol, 185.6 mg)
-
Furan-2-ylmethanethiol (1.2 mmol, 137.0 mg, 1.14 mL)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276.4 mg)
-
Anhydrous dimethylformamide (DMF) (10 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add 4-chloro-3-nitrobenzaldehyde (1.0 mmol) and anhydrous DMF (5 mL).
-
In a separate flask, dissolve furan-2-ylmethanethiol (1.2 mmol) and potassium carbonate (2.0 mmol) in anhydrous DMF (5 mL).
-
Add the solution of furan-2-ylmethanethiol and potassium carbonate dropwise to the stirred solution of 4-chloro-3-nitrobenzaldehyde at room temperature.
-
Heat the reaction mixture to 60°C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 25 mL).
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis.
Caption: Troubleshooting workflow for synthesis.
Technical Support Center: Synthesis of Substituted Benzaldehydes
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of substituted benzaldehydes.
General Troubleshooting
Q1: My reaction is producing a dark, tarry residue. What are the common causes and solutions?
A: The formation of a dark, tarry residue is often indicative of polymerization or decomposition of starting materials or products. This is frequently caused by excessive heat or the presence of impurities.
Troubleshooting Steps:
-
Temperature Control: Many formylation and oxidation reactions are exothermic. It is crucial to maintain strict temperature control, often using an ice bath, especially during the addition of reagents.[1]
-
Purity of Reagents: Ensure that all starting materials and solvents are of high purity and anhydrous where required. Impurities can catalyze side reactions leading to tar formation.[1]
-
Inert Atmosphere: For sensitive reactions, conducting the experiment under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative side reactions.
Method-Specific Troubleshooting and FAQs
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic compounds using a Vilsmeier reagent, typically formed from DMF and POCl₃.[2][3]
Q2: I am observing a low or no yield in my Vilsmeier-Haack reaction. What could be the issue?
A: Low or no yield in a Vilsmeier-Haack reaction is a common issue that can often be traced back to the Vilsmeier reagent itself or the reactivity of the substrate.
Troubleshooting Steps:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent is highly sensitive to moisture. Ensure all glassware is flame-dried or oven-dried before use, and use anhydrous DMF and fresh, high-purity POCl₃. The reagent should be prepared at low temperatures (0-5 °C) and used immediately.[1]
-
Insufficiently Reactive Substrate: The Vilsmeier-Haack reaction works best with electron-rich aromatic compounds.[2][3] If your substrate is not sufficiently activated, consider increasing the reaction temperature or using a larger excess of the Vilsmeier reagent.[1]
-
Incomplete Reaction: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction is sluggish, a gradual increase in temperature (e.g., to 70-80 °C) may be necessary.[1]
-
Product Decomposition During Work-up: The product may be sensitive to the work-up conditions. Perform the aqueous work-up at low temperatures, for instance, by pouring the reaction mixture onto crushed ice, and neutralize carefully with a mild base like sodium bicarbonate.[1]
Q3: My TLC shows multiple products in my Vilsmeier-Haack reaction. What are the likely side products and how can I avoid them?
A: The presence of multiple products suggests that side reactions are occurring.
Common Side Reactions and Solutions:
-
Di-formylation: In some cases, particularly with highly activated substrates, di-formylation can occur. To minimize this, optimize the stoichiometry of the Vilsmeier reagent, avoiding a large excess.[1]
-
Reaction at other positions: While formylation typically occurs at the most electron-rich and sterically accessible position, reaction at other sites is possible. Careful control of reaction temperature and time can improve selectivity.[1]
Experimental Protocol: Vilsmeier-Haack Formylation of 2-Methylquinoline
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel and a mechanical stirrer, place anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C in an ice-salt bath. Add phosphorus oxychloride (POCl₃) (1.5-3 equivalents) dropwise to the DMF with vigorous stirring, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for 30-60 minutes.[1]
-
Reaction with Substrate: Dissolve 2-methylquinoline (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-90 °C.[1]
-
Work-up and Purification: After completion of the reaction (monitored by TLC), cool the reaction mixture and carefully pour it into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography.[1]
Gattermann Reaction
The Gattermann reaction is used to formylate aromatic compounds with a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst.[4][5] A significant modification of this reaction uses zinc cyanide (Zn(CN)₂), which is safer to handle than gaseous HCN.[4][5]
Q4: What are the primary safety concerns with the Gattermann reaction and what are the alternatives?
A: The primary safety concern is the high toxicity of hydrogen cyanide (HCN). A safer alternative is to use zinc cyanide (Zn(CN)₂), which is a solid and generates HCN in situ upon reaction with HCl.[4][5] Another variant is the Gattermann-Koch reaction, which uses carbon monoxide (CO) and HCl, but this method is not suitable for phenol and phenol ether substrates.[5]
Q5: What is the mechanism of the Gattermann reaction?
A: The Gattermann reaction proceeds via electrophilic aromatic substitution. The key steps are:
-
Formation of Formimino Chloride: HCN reacts with HCl to form formimino chloride.[4]
-
Formation of the Electrophile: Formimino chloride reacts with a Lewis acid catalyst (e.g., AlCl₃) to form a formimino cation.[4]
-
Electrophilic Attack: The electron-rich aromatic ring attacks the formimino cation.[4]
-
Hydrolysis: The resulting intermediate is hydrolyzed during work-up to yield the benzaldehyde.[4]
Experimental Protocol: Gattermann Reaction (using Zinc Cyanide)
-
Reaction Setup: In a flask equipped with a stirrer and a gas inlet, place the aromatic substrate and zinc cyanide (Zn(CN)₂).
-
Reaction Execution: Cool the mixture and introduce hydrogen chloride (HCl) gas. A Lewis acid catalyst such as aluminum chloride (AlCl₃) is added. The reaction is stirred at an appropriate temperature until completion (monitored by TLC).
-
Work-up and Purification: The reaction mixture is carefully poured onto ice, followed by hydrolysis. The product is then extracted with an organic solvent, washed, dried, and purified, typically by distillation or chromatography.
Reimer-Tiemann Reaction
The Reimer-Tiemann reaction is a method for the ortho-formylation of phenols using chloroform (CHCl₃) and a strong base.
Q6: The yield of my Reimer-Tiemann reaction is very low. How can I improve it?
A: The Reimer-Tiemann reaction is notoriously known for its low yields.[6] However, some optimization is possible.
Troubleshooting Steps:
-
Reaction Conditions: The reaction is typically carried out in a biphasic system, which requires vigorous stirring to ensure proper mixing of the aqueous and organic phases. The use of a phase-transfer catalyst can sometimes improve yields.[7]
-
Substrate Reactivity: The reaction is most effective for phenols and other hydroxy-aromatic compounds. Electron-withdrawing groups on the aromatic ring can significantly decrease the yield.
-
Temperature Control: The reaction is highly exothermic and can be prone to thermal runaways. Careful temperature control is essential.[7]
Q7: My Reimer-Tiemann reaction is producing a mixture of ortho and para isomers. How can I control the regioselectivity?
A: The Reimer-Tiemann reaction typically yields a mixture of ortho and para isomers, with the ortho isomer being the major product.[8] The ortho-selectivity is attributed to the interaction between the dichlorocarbene intermediate and the phenoxide ion.[8] The ortho to para product ratio can be influenced by the reaction conditions, with higher base concentrations favoring the formation of the ortho product.[9][10]
Experimental Protocol: Reimer-Tiemann Reaction
-
Reaction Setup: A solution of the phenol and sodium hydroxide in a biphasic solvent system (e.g., water and an organic solvent) is prepared in a round-bottom flask equipped with a reflux condenser and a stirrer.[7][11]
-
Reagent Addition: The mixture is heated, and chloroform is added dropwise with vigorous stirring.[11] The reaction is highly exothermic, so the addition rate should be controlled to maintain a steady reflux.[7]
-
Reaction and Work-up: After the addition is complete, the mixture is stirred for a few hours. The excess chloroform is removed by distillation. The remaining aqueous solution is cooled, acidified, and the product is extracted with an organic solvent.[12]
-
Purification: The ortho and para isomers are typically separated by steam distillation or column chromatography.
| Substrate | Ortho/Para Ratio | Typical Yield (%) |
| Phenol | ~2.2:1 | 30-50[13] |
Duff Reaction
The Duff reaction is a formylation method for phenols and other activated aromatic compounds using hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[14][15][16]
Q8: The Duff reaction is known for being inefficient. Are there ways to improve the yield?
A: While yields can be variable (20-80%), optimization is possible.[14]
Improvement Strategies:
-
Microwave-assisted reaction: For some substrates, microwave irradiation has been shown to significantly increase yields and reduce reaction times.[17]
-
Catalyst modification: The use of catalysts like zinc(II) acetate or copper has been shown to enhance the efficiency and scope of the reaction.[14]
-
Mechanochemical approach: A solid-phase mechanochemical route using silica as a solid reaction medium has been developed as a sustainable alternative with high yields.[18]
Q9: What are the common side reactions in the Duff reaction?
A: A potential side reaction is over-formylation, where multiple aldehyde groups are introduced onto the aromatic ring, especially if both ortho positions are vacant.[15]
Experimental Protocol: Duff Reaction
-
Reaction Setup: A mixture of the phenol, hexamethylenetetramine (HMTA), and an acidic catalyst (e.g., acetic acid, trifluoroacetic acid, or glyceroboric acid) is prepared.[14][19]
-
Reaction Conditions: The reaction mixture is typically heated to between 85-160 °C.[14][19]
-
Work-up and Purification: After the reaction is complete, the mixture is hydrolyzed, often with dilute sulfuric acid, followed by steam distillation to isolate the o-hydroxyaldehyde.[19]
| Substrate | Product | Yield (%) |
| 4-methylumbelliferone | ortho-formylated product | ~25 (conventional), 40-64 (microwave)[17] |
| p-ethylphenol | 2-Hydroxy-5-ethylbenzaldehyde | 18[19] |
Oxidation of Substituted Toluenes
The oxidation of a methyl group on a substituted toluene to an aldehyde is a common synthetic route.
Q10: My oxidation of toluene is producing a significant amount of benzoic acid. How can I improve the selectivity for the aldehyde?
A: Over-oxidation to the carboxylic acid is the primary side reaction in the oxidation of toluenes.[20]
Strategies for Improved Selectivity:
-
Choice of Catalyst: The catalyst plays a crucial role in selectivity. Various catalytic systems, such as those based on cobalt, manganese, vanadium, or copper, have been developed to favor the formation of the aldehyde.[16][20][21][22]
-
Reaction Conditions: Parameters such as temperature, oxygen pressure, and reaction time must be carefully controlled. For instance, in some systems, higher oxygen pressure can lead to increased formation of benzoic acid.[20]
-
Solvent Effects: The choice of solvent can influence the reaction's selectivity by preventing over-oxidation.[21][23]
Experimental Protocol: Catalytic Oxidation of Toluene
-
Reaction Setup: The substituted toluene, catalyst (e.g., Co/Mn/Br system), and solvent (e.g., acetic acid) are placed in a suitable reactor, such as a stirred autoclave.[16]
-
Reaction Execution: The reactor is pressurized with an oxidant (e.g., air or pure oxygen) and heated to the desired temperature. The reaction is allowed to proceed for a set amount of time.[16]
-
Work-up and Analysis: After the reaction, the mixture is cooled, and the product is isolated and analyzed, typically by gas chromatography (GC) or high-performance liquid chromatography (HPLC), to determine the conversion and selectivity.[16]
| Catalyst System | Toluene Conversion (%) | Benzaldehyde Selectivity (%) | Benzoic Acid Selectivity (%) |
| Co-ZIF | 92.30 | 91.31 | - |
| CuCr₂O₄ | 57.5 | 84.4 | - |
| ZIF-67-24 | 87.9 | 66.9 | (major byproduct) |
| Cs[VVO₂L₁] | 65 | 78 | - |
Reduction of Substituted Benzoic Acid Derivatives
The reduction of carboxylic acids or their derivatives to aldehydes can be challenging due to the potential for over-reduction to the corresponding alcohol.[24]
Q11: My reduction of a benzoic acid derivative is primarily yielding the benzyl alcohol. How can I stop the reaction at the aldehyde stage?
A: Aldehydes are generally more reactive towards reducing agents than carboxylic acids, leading to over-reduction.
Strategies for Selective Reduction:
-
Use of Selective Reducing Agents: Certain reducing agents are known to be more selective for the partial reduction of carboxylic acid derivatives. For example, diisobutylaluminum hydride (DIBAL-H) is often used for the reduction of esters to aldehydes at low temperatures.[24] Lithium tri-tert-butoxyaluminum hydride is another selective reagent for the reduction of acid chlorides.[25]
-
Activation of the Carboxylic Acid: Carboxylic acids often require activation to facilitate selective reduction. This can be achieved by converting the acid to a more reactive derivative, such as an acid chloride or an ester, prior to reduction.[24][25]
-
Careful Control of Stoichiometry and Temperature: Using a stoichiometric amount of the reducing agent and maintaining low reaction temperatures (e.g., -78 °C) are crucial to prevent over-reduction.[24]
Experimental Protocol: Reduction of a Benzoic Acid Derivative (via Acid Chloride)
-
Formation of the Acid Chloride: The substituted benzoic acid is converted to its corresponding acid chloride by reacting it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The excess chlorinating agent is removed under reduced pressure.[25]
-
Reduction to the Aldehyde: The crude acid chloride is dissolved in an anhydrous solvent (e.g., THF) and cooled to a low temperature (-78 °C). A solution of a selective reducing agent, such as lithium tri-tert-butoxyaluminum hydride, is added slowly.[25]
-
Work-up and Purification: The reaction is monitored by TLC. Once complete, the reaction is quenched, and the product is extracted, washed, dried, and purified by chromatography.[25]
| Reducing Agent | Substrate | Key Conditions | Common Side Product |
| DIBAL-H | Esters | Low temperature (-78 °C) | Benzyl alcohol[24] |
| Lithium tri-tert-butoxyaluminum hydride | Acid Chlorides | Low temperature | Benzyl alcohol |
| Sodium Borohydride | Mixed Anhydrides | - | Benzyl alcohol |
Visual Troubleshooting Guides
References
- 1. benchchem.com [benchchem.com]
- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 3. jk-sci.com [jk-sci.com]
- 4. collegedunia.com [collegedunia.com]
- 5. Gattermann reaction - Wikipedia [en.wikipedia.org]
- 6. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]
- 7. byjus.com [byjus.com]
- 8. REIMER TIEMANN REACTION: A USEFUL METHOD FOR AROMATIC FORMYLATION – My chemistry blog [mychemblog.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. echemi.com [echemi.com]
- 11. Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. Reaction Mechanism of Reimer-Tiemann Reaction [pw.live]
- 13. benchchem.com [benchchem.com]
- 14. grokipedia.com [grokipedia.com]
- 15. Duff reaction - Wikipedia [en.wikipedia.org]
- 16. tsijournals.com [tsijournals.com]
- 17. Twice as Nice: The Duff Formylation of Umbelliferone Revised - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. files.core.ac.uk [files.core.ac.uk]
- 20. Selective Oxidation of Toluene to Benzaldehyde Using Co-ZIF Nano-Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. iris.uniroma1.it [iris.uniroma1.it]
- 24. youtube.com [youtube.com]
- 25. benchchem.com [benchchem.com]
Technical Support Center: Purification of Polar Nitro-Containing Aromatic Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of polar nitro-containing aromatic compounds.
Troubleshooting Guides
This section addresses specific issues that may arise during the purification of polar nitro-aromatic compounds using common laboratory techniques.
Column Chromatography
Issue 1: The polar nitro-aromatic compound does not move from the baseline on the TLC plate, even with highly polar solvents like 100% ethyl acetate.
-
Cause: The compound is too polar for the silica gel stationary phase and is strongly adsorbed.
-
Solution:
-
Use a more polar mobile phase: A common mobile phase for separating nitroaromatic isomers is a mixture of hexane and ethyl acetate.[1] For highly polar compounds, consider adding a small percentage of methanol to your eluent.
-
Incorporate a basic modifier: For basic polar compounds that streak on silica plates, adding a small amount of a base to the mobile phase can improve separation. A stock solution of 10% ammonium hydroxide in methanol can be prepared, and 1-10% of this solution can be used in dichloromethane.[2][3]
-
Switch to a different stationary phase:
-
Reverse-phase silica: This is a good option for highly polar compounds.[2]
-
Alumina (basic or neutral): Alumina can be less acidic than silica and may be more suitable for basic nitro compounds.[3]
-
Polar-embedded columns: For HPLC, columns with polar-embedded groups (e.g., amide, carbamate) can provide alternative selectivity and better retention for polar analytes.[4]
-
-
Issue 2: The desired polar nitro-aromatic compound co-elutes with an impurity.
-
Cause: The polarity of the desired product and the impurity are too similar for the chosen stationary and mobile phases.[1]
-
Solution:
-
Optimize the mobile phase: A shallower solvent gradient or isocratic elution with a fine-tuned solvent mixture can improve resolution. Experiment with different solvent systems.
-
Change the stationary phase: As mentioned above, switching to reverse-phase, alumina, or a different type of HPLC column can alter the selectivity of the separation.[2][3][4]
-
Consider derivatization: If the impurity has a reactive functional group that the desired compound lacks (or vice versa), a chemical modification can significantly change its polarity, allowing for easier separation.
-
Workflow for Troubleshooting Column Chromatography
Caption: Troubleshooting logic for column chromatography issues.
Recrystallization
Issue 1: The polar nitro-aromatic compound "oils out" instead of forming crystals.
-
Cause: The melting point of the compound is lower than the boiling point of the solvent, or the solution is supersaturated at a temperature above the melting point. This can also happen if the cooling process is too rapid.[1][5]
-
Solution:
-
Add more solvent: This will lower the saturation temperature.[5]
-
Use a lower-boiling point solvent: Choose a solvent or solvent mixture with a lower boiling point.
-
Slow cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath.[1]
-
Scratching and Seeding: Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization.[5]
-
Issue 2: No crystals form, even after cooling.
-
Cause: The solution is not sufficiently saturated, or the compound is too soluble in the chosen solvent even at low temperatures.
-
Solution:
-
Evaporate some solvent: Gently heat the solution to boil off some of the solvent to increase the concentration of the compound.
-
Add an anti-solvent: If using a solvent pair, slowly add the "insoluble" solvent until the solution becomes cloudy, then heat until it is clear again and allow to cool slowly.
-
Cool to a lower temperature: Use a dry ice/acetone bath if the solvent's freezing point allows.[5]
-
Issue 3: Low recovery of the purified compound.
-
Cause:
-
Solution:
-
Use the minimum amount of hot solvent: Dissolve the compound in the minimum amount of near-boiling solvent.[1][6]
-
Choose an appropriate solvent: The ideal solvent dissolves the compound well when hot but poorly when cold.[1]
-
Chill the solvent for washing: Always wash the collected crystals with a minimal amount of ice-cold solvent.[6]
-
Pre-heat the filtration apparatus: To prevent premature crystallization, warm the funnel and receiving flask before hot filtration.
-
Liquid-Liquid Extraction
Issue 1: The polar nitro-aromatic compound has solubility in both the aqueous and organic layers.
-
Cause: The polarity of the compound is intermediate, and it can partition between the two phases. This is a common issue with polar organic molecules.
-
Solution:
-
Adjust the pH of the aqueous layer: If the polar nitro-aromatic compound has an acidic or basic functional group, its solubility can be dramatically altered by changing the pH. For example, a phenolic nitro-aromatic compound will be more soluble in a basic aqueous solution, while an amino-substituted nitro-aromatic will be more soluble in an acidic aqueous solution.[7][8]
-
Increase the ionic strength of the aqueous layer ("salting out"): Adding a saturated solution of sodium chloride to the aqueous layer can decrease the solubility of the polar organic compound in the aqueous phase, driving it into the organic layer.
-
Use a more polar organic solvent: Solvents like ethyl acetate or dichloromethane are more effective at extracting polar compounds than nonpolar solvents like hexane.
-
Perform multiple extractions: It is more efficient to perform several extractions with smaller volumes of the organic solvent than one extraction with a large volume.
-
Workflow for Optimizing Liquid-Liquid Extraction
Caption: Logical workflow for optimizing extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in the synthesis of polar nitro-aromatic compounds? A1: Common impurities often include positional isomers formed during the nitration reaction. For instance, the nitration of 1,2,3-trimethylbenzene can yield both 1,2,3-trimethyl-4-nitrobenzene and 1,2,3-trimethyl-5-nitrobenzene. Dinitro products can also be formed if the reaction conditions are not carefully controlled.[1] Other by-products can include nitrophenols, nitrocresols, and nitroxylenols.[9]
Q2: What is a good starting solvent for the recrystallization of a polar nitro-aromatic compound? A2: Ethanol and methanol are often good starting points for the recrystallization of nitroaromatic compounds.[1] The key is to find a solvent that dissolves the compound well at its boiling point but poorly at low temperatures.[1] A mixed solvent system, such as ethanol-water, can also be effective.[1]
| Solvent System | Polarity | Common Applications |
| Ethanol/Methanol | Polar | General purpose for many nitroaromatics[1] |
| Ethanol-Water | Polar | For compounds with moderate polarity |
| Hexane-Ethyl Acetate | Nonpolar/Polar | Good for less polar nitroaromatics |
| Toluene | Nonpolar | Can be effective for some nitroaromatics |
Q3: How can I monitor the progress of my column chromatography separation? A3: Thin Layer Chromatography (TLC) is an excellent tool for monitoring the separation. By collecting small fractions of the eluent and spotting them on a TLC plate, you can compare the spots of the fractions with a spot of the crude mixture to determine which fractions contain the desired product and which contain impurities.[1]
Q4: How can I visualize polar nitro-aromatic compounds on a TLC plate? A4: Since nitroaromatic compounds often absorb ultraviolet (UV) light, they can typically be visualized by shining a UV lamp (254 nm) on the TLC plate, where they will appear as dark spots on a fluorescent background.[1] Staining with a general-purpose reagent like potassium permanganate can also be used.[1]
Q5: My polar nitro-aromatic compound is also basic and streaks on the silica gel column. What should I do? A5: Streaking of basic compounds on silica gel is common due to interactions with the acidic silanol groups. To mitigate this, you can add a small amount of a base, such as triethylamine or ammonium hydroxide, to the eluent.[2][3] For a mobile phase like dichloromethane/methanol, adding 1-2% of 25% aqueous ammonium hydroxide can be effective.[3] Alternatively, using a different stationary phase like alumina may be beneficial.[3]
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography of a Polar Nitro-Aromatic Compound
-
Slurry Preparation: In a beaker, add silica gel to a small amount of the chosen eluent (e.g., a mixture of hexane and ethyl acetate). Stir to create a uniform slurry.
-
Column Packing: Pour the slurry into the chromatography column. Allow the solvent to drain, collecting it for reuse, until the solvent level is just above the top of the silica gel. Ensure the column is packed uniformly without air bubbles.[1]
-
Sample Loading: Dissolve the crude polar nitro-aromatic compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully add this solution to the top of the silica gel column.
-
Elution: Add the eluent to the column and begin collecting fractions. The flow rate can be increased by applying gentle air pressure.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.[1]
-
Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
Protocol 2: General Procedure for Recrystallization of a Polar Nitro-Aromatic Compound
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents to find one that dissolves the compound when hot but not when cold. Ethanol or methanol are good starting points.[1]
-
Dissolution: Place the crude compound in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to fully dissolve it.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. Crystal formation should begin. Then, place the flask in an ice bath to maximize crystallization.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.[10]
-
Drying: Allow the crystals to air dry completely or dry them in a vacuum oven.
Protocol 3: Acid-Base Extraction for Purifying a Nitro-Aromatic Amine
-
Dissolution: Dissolve the crude mixture containing the nitro-aromatic amine in an organic solvent like ethyl acetate or dichloromethane.
-
Acidic Extraction: Transfer the organic solution to a separatory funnel and wash it with a dilute acid solution (e.g., 1 M HCl). The basic nitro-aromatic amine will be protonated and move into the aqueous layer.
-
Separation: Separate the aqueous layer from the organic layer (which contains neutral and acidic impurities).
-
Basification: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH) until the solution is basic. The neutral nitro-aromatic amine will precipitate out or can be extracted.
-
Final Extraction: Extract the basified aqueous solution with a fresh portion of organic solvent.
-
Drying and Evaporation: Dry the organic layer containing the purified product with an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation.
References
- 1. benchchem.com [benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. reddit.com [reddit.com]
- 4. Nitro compound separation - Chromatography Forum [chromforum.org]
- 5. rubingroup.org [rubingroup.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. US2430421A - Process for the purification of mononitro aromatic compounds - Google Patents [patents.google.com]
- 8. m.youtube.com [m.youtube.com]
- 9. WO2016198921A1 - Method of purifying nitrated aromatic compounds from a nitration process - Google Patents [patents.google.com]
- 10. athabascau.ca [athabascau.ca]
Preventing degradation of furan rings during chemical reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address the inherent instability of the furan ring during functionalization reactions.
Frequently Asked Questions (FAQs)
Q1: Why is the furan ring so susceptible to degradation, especially under acidic conditions?
A1: The furan ring's instability stems from its reduced aromaticity compared to benzene. This makes it highly sensitive to acidic conditions. The degradation process is typically initiated by the protonation of the furan ring, which is the rate-limiting step. Protonation usually occurs at the α-carbon (the carbon atom adjacent to the oxygen). This is followed by a nucleophilic attack from a solvent molecule, like water, leading to the formation of dihydrofuranol intermediates. Subsequent protonation of these intermediates facilitates the cleavage of the C-O bond, opening the ring to form 1,4-dicarbonyl compounds.[1]
Q2: My reaction involving a furan is turning into a dark, insoluble polymer. What is causing this and how can I prevent it?
A2: The formation of insoluble polymeric materials, often appearing as a dark tar, is a common issue when working with furan compounds, particularly under acidic conditions.[2] The reactive electrophilic intermediates generated during the protonation of the furan ring can undergo polymerization. This is especially prevalent with furan derivatives bearing electron-releasing substituents.
Prevention Strategies:
-
Use Milder Lewis Acids: Switch from strong Lewis acids like AlCl₃ to milder alternatives such as boron trifluoride etherate (BF₃·OEt₂), zinc chloride (ZnCl₂), or tin(IV) chloride (SnCl₄).[3]
-
Catalytic Amounts: Whenever possible, use catalytic instead of stoichiometric amounts of the Lewis acid.[3]
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -78 °C) to minimize the rate of polymerization.[3]
-
Control Reaction Time: Monitor the reaction closely and work it up as soon as the starting material is consumed to avoid prolonged exposure of the product to acidic conditions.[3]
Q3: I am attempting a Friedel-Crafts acylation on a furan derivative and the yield is very low with significant byproduct formation. What are the common pitfalls?
A3: Standard Friedel-Crafts conditions are often too harsh for the acid-sensitive furan ring, leading to polymerization and ring-opening.[3]
Common Pitfalls and Solutions:
-
Harsh Lewis Acid: Strong Lewis acids like AlCl₃ can cause significant degradation. Using milder Lewis acids is crucial.
-
Reaction Temperature: High temperatures accelerate side reactions. Running the reaction at lower temperatures can improve the yield of the desired product.
-
Polysubstitution: Furan is highly activated, and diacylation at the 2- and 5-positions can occur. To favor mono-acylation, use a 1:1 stoichiometry of the acylating agent to the furan and add the acylating agent slowly to the reaction mixture.
Data Presentation: Effect of Catalyst on Friedel-Crafts Acylation of Furan
| Catalyst | Catalyst Loading | Solvent | Temperature (°C) | Time (h) | Yield of 2-acetylfuran (%) | Reference |
| AlCl₃ | Stoichiometric | CS₂ | 0 | 2 | ~35 | [3] |
| BF₃·OEt₂ | Stoichiometric | Acetic Anhydride | 0-10 | - | 75-90 | |
| ZnCl₂ | Catalytic | Acetic Anhydride | 25 | 24 | ~60 | |
| SnCl₄ | Stoichiometric | Benzene | 5 | 1 | ~50 |
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling of a Bromo-Furan
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider a pre-catalyst that is activated in situ. For challenging couplings, catalysts like Pd(PPh₃)₄ might be more effective. |
| Inappropriate Ligand | The choice of phosphine ligand is critical. For electron-rich furans, standard ligands like PPh₃ may suffice. For more complex substrates, consider bulky, electron-rich ligands like SPhos or XPhos. |
| Incorrect Base | The base is crucial for the transmetalation step. If a weak base (e.g., NaHCO₃) is ineffective, try stronger bases like K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous. |
| Protodeboronation of Boronic Acid/Ester | This is a major side reaction where the boronic acid/ester group is replaced by a hydrogen atom. Use fresh, high-purity boronic acid/ester. Consider using more stable boronic esters like pinacol or MIDA esters.[4] |
| Furan Ring Degradation | The basic conditions of the Suzuki coupling can sometimes lead to furan ring degradation, although it is less common than acid-catalyzed degradation. Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation. Avoid excessively high temperatures or prolonged reaction times. |
Logical Workflow for Troubleshooting Low Yield in Suzuki Coupling
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
Issue 2: Unsuccessful Directed ortho-Metallation (DoM) of a Furan Derivative
| Potential Cause | Troubleshooting Steps |
| Inefficient Deprotonation | The choice of organolithium base is crucial. While n-BuLi is common, for less acidic protons, a stronger base like sec-BuLi or t-BuLi in the presence of an additive like TMEDA may be necessary. Ensure the base is properly titrated. |
| Incorrect Temperature | Lithiation of furans is typically performed at low temperatures (-78 °C to -20 °C) to prevent side reactions. However, if deprotonation is slow, carefully and slowly warming the reaction to a slightly higher temperature might be necessary. Monitor for decomposition. |
| Wrong Directing Group | Not all substituents are effective directing groups for furan. Amides, carbamates, and ethers are generally good directing groups. The position of the directing group also matters; it must be able to coordinate with the lithium cation to direct deprotonation to the adjacent position. |
| Side Reactions | Halogen-lithium exchange can compete with deprotonation if a halogen is present on the ring. This can lead to a mixture of products. Consider the relative rates of deprotonation versus halogen-lithium exchange based on the specific halogen and reaction conditions. |
Experimental Protocols
Protocol 1: Silyl Protection of Furfuryl Alcohol with TBDMSCl
This protocol details the protection of the hydroxyl group of furfuryl alcohol as a tert-butyldimethylsilyl (TBDMS) ether to prevent its interference in subsequent reactions.
Materials:
-
Furfuryl alcohol
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous NH₄Cl solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
To a solution of furfuryl alcohol (1.0 eq.) in anhydrous DMF, add imidazole (2.5 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 eq.) portion-wise, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the product with diethyl ether (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the TBDMS-protected furfuryl alcohol.
Expected Yield: >90%
Protocol 2: Deprotection of a TBDMS-Protected Furan
This protocol describes the cleavage of a TBDMS ether to regenerate the free hydroxyl group using tetrabutylammonium fluoride (TBAF).
Materials:
-
TBDMS-protected furan derivative
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 eq.) in anhydrous THF in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Add the TBAF solution (1.2 eq.) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC until the starting material is consumed.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the deprotected alcohol.
Expected Yield: 90-99%
Protocol 3: Diels-Alder Reaction of Furan with Maleic Anhydride
This protocol outlines the [4+2] cycloaddition of furan and maleic anhydride. The reaction is reversible, and the endo adduct is the kinetic product, which can isomerize to the more stable exo adduct upon heating or prolonged reaction time.
Materials:
-
Furan (freshly distilled)
-
Maleic anhydride
-
Diethyl ether (anhydrous)
-
Hexanes
Procedure:
-
Dissolve maleic anhydride (1.0 eq.) in anhydrous diethyl ether in a round-bottom flask equipped with a stir bar.
-
Add furan (1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 2-4 hours. The product will often precipitate as a white solid.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold hexanes to remove any unreacted starting materials.
-
Dry the product under vacuum. The initial product is predominantly the endo adduct.
Expected Yield: High
Signaling Pathways and Logical Relationships
Acid-Catalyzed Degradation of Furan
Caption: Mechanism of acid-catalyzed furan ring opening leading to degradation.
Decision-Making Workflow for Protecting Group Strategy
Caption: Decision-making guide for selecting a furan protection strategy.
References
Technical Support Center: Catalyst Selection for Thioether Synthesis with Aromatic Halides
Welcome to the Technical Support Center for catalyst selection in C-S cross-coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate the successful synthesis of thioethers from aromatic halides.
Frequently Asked questions (FAQs)
Q1: I am starting a new thioether synthesis. Which catalyst system (Palladium, Copper, or Nickel) should I choose?
A1: The choice of catalyst depends on several factors, primarily the nature of your aromatic halide and thiol, as well as cost and toxicity considerations.
-
Palladium-based catalysts are often the first choice for a broad range of substrates, including aryl bromides, iodides, and even challenging chlorides and triflates.[1][2] They are known for their high efficiency and functional group tolerance, often operating under mild conditions.[2] Buchwald-Hartwig conditions are commonly employed for Pd-catalyzed thiolations.[3]
-
Copper-based catalysts are a more economical and less toxic alternative to palladium.[4] They are particularly effective for the coupling of aryl iodides.[4][5] While historically requiring harsh conditions, modern ligand development has enabled milder reaction protocols.[3]
-
Nickel-based catalysts are another cost-effective option and are particularly useful for the activation of less reactive aryl chlorides.[6][7] They can operate under mild conditions, sometimes even at room temperature.[8]
Q2: What is the general reactivity order for aryl halides in C-S cross-coupling reactions?
A2: The general reactivity order for aryl halides in oxidative addition, a key step in many catalytic cycles, is I > Br > OTf > Cl. Therefore, aryl iodides are the most reactive, and aryl chlorides are the least reactive. This trend holds for palladium-, copper-, and nickel-catalyzed systems.
Q3: How do I select the appropriate ligand for my palladium-catalyzed reaction?
A3: Ligand selection is crucial for a successful reaction.[3] The choice depends on the specific substrates. For Buchwald-Hartwig amination, which is mechanistically similar to thioetherification, bulky, electron-rich phosphine ligands are often effective.[9] For C-S coupling, ligands like DPPF and Xantphos are commonly used.[9] For challenging substrates like aryl chlorides, more specialized, bulky phosphine ligands may be necessary to achieve good yields.[9]
Q4: What is the role of the base in these reactions, and how do I choose one?
A4: The base is essential for deprotonating the thiol to form the active thiolate nucleophile.[3] Common bases include inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) and alkoxides (e.g., NaOtBu).[3] The choice of base can significantly impact the reaction outcome. For instance, in some palladium-catalyzed couplings of aryl chlorides, Cs₂CO₃ has been shown to be superior to organic bases like i-Pr₂NEt.[1] Strong bases like NaOtBu are often used in Buchwald-Hartwig couplings.[10]
Q5: My thiol is sensitive to oxidation. How can I prevent the formation of disulfides?
A5: Disulfide formation is a common side reaction resulting from the oxidation of the thiol starting material. To minimize this:
-
Work under an inert atmosphere: Thoroughly degas your solvents and reaction mixture and maintain a positive pressure of an inert gas like argon or nitrogen.[11]
-
Use fresh, peroxide-free solvents: Ethers, for example, can contain peroxides that promote oxidation.[11]
-
Add a reducing agent: In some cases, small amounts of a reducing agent like dithiothreitol (DTT) can be added to the reaction mixture.[11]
-
Control the pH: Keeping the pH low (around 3-4) can help keep the thiols protonated and less susceptible to oxidation.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.[13] 2. Oxygen Contamination: The active catalyst is sensitive to oxygen and can be oxidized to an inactive state.[13] 3. Poor Reagent Quality: The aryl halide or thiol may be impure. | 1. Catalyst Activation & Loading: Use a fresh batch of catalyst or a more stable precatalyst. Consider increasing the catalyst loading from 1-2 mol% to 5 mol% for difficult substrates.[14] 2. Inert Atmosphere: Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of nitrogen or argon.[13] 3. Reagent Purification: Purify starting materials if their quality is questionable. |
| Formation of Disulfide Byproduct | Oxidation of Thiol: The thiol starting material is being oxidized to form a disulfide. | Inert Conditions & Reducing Agents: Work under a strict inert atmosphere.[11] Use degassed, peroxide-free solvents.[11] Consider adding a reducing agent like DTT.[11] |
| Reaction Stalls Before Completion | Catalyst Deactivation: The catalyst may be deactivating over the course of the reaction. This can be indicated by the formation of palladium black (precipitated metallic palladium).[13] | Ligand Choice & Reaction Conditions: Switch to a more robust ligand that can stabilize the catalyst.[13] Lowering the reaction temperature may also help prevent catalyst decomposition. |
| Hydrodehalogenation (Loss of Halide) | Presence of a Hydride Source: The aryl halide is being reduced instead of undergoing cross-coupling. | Solvent and Base Selection: Switch to a non-protic solvent and a non-hydridic base (e.g., K₃PO₄ or Cs₂CO₃). |
| Homocoupling of the Aryl Halide | Side Reaction of the Organometallic Intermediate: This is a common side reaction in some cross-coupling reactions. | Reaction Conditions: Ensure an inert atmosphere, as oxygen can promote homocoupling. Using a direct Pd(0) source like Pd(PPh₃)₄ can sometimes mitigate this issue. |
Data Presentation: Catalyst System Comparison
| Catalyst System | Aryl Halide Substrate | Typical Catalyst Loading (mol%) | Typical Temperature (°C) | Advantages | Disadvantages |
| Palladium | Ar-I, Ar-Br, Ar-Cl, Ar-OTf | 0.001 - 5[2] | 80 - 110 | Broad substrate scope, high yields, mild conditions.[2] | Higher cost, potential for catalyst poisoning by sulfur compounds. |
| Copper | Ar-I, Ar-Br | 1 - 10[4] | 80 - 110 | Low cost, low toxicity.[4] | Generally less reactive for aryl chlorides, may require ligands.[4] |
| Nickel | Ar-Cl, Ar-Br, Ar-OTf | 5[6] | Room Temperature - 110 | Effective for aryl chlorides, low cost.[6][8] | Can be sensitive to air and moisture, may require specific ligand systems. |
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of Diaryl Thioether from Aryl Bromide
This protocol is adapted from a one-pot synthesis of unsymmetrical diaryl sulfides.[15]
Materials:
-
Aryl bromide (1.0 mmol)
-
Triisopropylsilanethiol (TIPS-SH) (1.0 mmol)
-
Pd(OAc)₂ (0.01 mmol, 1 mol%)
-
CyPF-tBu ligand (0.01 mmol, 1 mol%)
-
LiHMDS (1.1 mmol)
-
Second aryl bromide (1.0 mmol)
-
CsF (1.5 mmol)
-
Toluene (3 mL)
Procedure:
-
To a 4 mL vial, add the first aryl bromide, Pd(OAc)₂, CyPF-tBu ligand, and LiHMDS.
-
Add toluene (1.5 mL) and TIPS-SH.
-
Seal the vial and heat at 90 °C until the first aryl bromide is consumed (typically 1-2 hours, monitor by GC or TLC).
-
Cool the reaction to room temperature, add the second aryl bromide and CsF.
-
Heat the mixture at 110 °C until the reaction is complete.
-
Cool the reaction, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Protocol 2: Ligand-Free Copper-Catalyzed Synthesis of Diaryl Thioether from Aryl Iodide
This protocol is based on a ligand-free copper-catalyzed C-S coupling method.[4][5]
Materials:
-
Aryl iodide (1.0 mmol)
-
Thiophenol (1.2 mmol)
-
CuI (0.025 mmol, 2.5 mol%)
-
K₂CO₃ (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
Procedure:
-
In a reaction vessel, combine the aryl iodide, thiophenol, CuI, and K₂CO₃.
-
Add DMF and stir the mixture at 110 °C under an inert atmosphere.
-
Monitor the reaction progress by TLC or GC.
-
Once the reaction is complete, cool to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Nickel-Catalyzed Synthesis of Aryl Alkyl Thioether from Aryl Triflate
This protocol is adapted from a nickel-catalyzed C-S cross-coupling of aryl triflates with alkyl thiols.[6]
Materials:
-
Aryl triflate (1.0 mmol)
-
Alkyl thiol (1.1 mmol)
-
XantphosNi(o-tolyl)Cl precatalyst (0.05 mmol, 5 mol%)
-
KOAc (1.5 mmol)
-
Dry THF (3 mL)
Procedure:
-
In a flame-dried Schlenk tube under an inert atmosphere, add the aryl triflate, XantphosNi(o-tolyl)Cl precatalyst, and KOAc.
-
Add the alkyl thiol and dry THF.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Quench the reaction with brine and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.
-
Purify the product by column chromatography.
Visualizations
Caption: Generalized catalytic cycle for C-S cross-coupling.
Caption: Troubleshooting workflow for low-yielding reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]
- 3. Metal-catalyzed Approaches to Aryl Thioethers - Wordpress [reagents.acsgcipr.org]
- 4. dspace.library.uu.nl [dspace.library.uu.nl]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Nickel Catalyzed Cross-Coupling of Aryl and Alkenyl Triflates with Alkyl Thiols [organic-chemistry.org]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. One-Pot Synthesis of Unsymmetrical Diaryl Thioethers by Palladium-Catalyzed Coupling of Two Aryl Bromides and a Thiol Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Temperature Control in Nitration Reactions of Benzaldehydes
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address challenges encountered during the nitration of benzaldehydes, with a specific focus on the critical role of temperature control.
Frequently Asked Questions (FAQs)
Q1: Why is precise temperature control so critical in the nitration of benzaldehyde? Precise temperature control is essential because the nitration of benzaldehyde is a highly exothermic reaction, meaning it releases a significant amount of heat.[1][2][3][4] Without proper management, the reaction temperature can rise rapidly, leading to several undesirable outcomes:
-
Runaway Reactions: A rapid, uncontrolled increase in temperature can occur, posing a significant safety hazard.[5][6][7] In severe cases, this can lead to the formation of dark red or brown reaction mixtures, charring of the organic material, or even explosions.[1][2][6]
-
Formation of By-products: Elevated temperatures promote unwanted side reactions.[1][6] This includes over-nitration, leading to dinitrated products, and the oxidation of the aldehyde group to form benzoic acid.[1][6][8]
-
Reduced Selectivity and Yield: Temperature influences the ratio of isomers formed and can lead to the degradation of both the starting material and the desired product, ultimately lowering the final yield.[6]
Q2: What is the optimal temperature range for the nitration of benzaldehyde? The optimal temperature depends on the desired product isomer.
-
For meta-Nitrobenzaldehyde: The electronically favored product, a temperature range of 5°C to 15°C is generally recommended.[1][8][9][10] Some protocols specify maintaining the temperature between 5°C and 10°C during the addition of benzaldehyde.[2][11]
-
For ortho-Nitrobenzaldehyde: To shift selectivity towards the ortho isomer, which involves a more reactive nitrating mixture, a lower and more meticulously controlled temperature of 0°C to 5°C is required.[8]
Q3: How does temperature affect the isomer distribution (ortho- vs. meta-nitrobenzaldehyde)? While the aldehyde group naturally directs nitration to the meta position, temperature, in conjunction with the composition of the nitrating mixture, plays a role in selectivity.[1][8] Increasing the reaction temperature can have a positive effect on the amount of the ortho isomer formed.[12] However, this must be balanced with the increased risk of side reactions. The primary method for increasing the ortho isomer yield is to alter the nitrating agent composition (higher ratio of nitric to sulfuric acid), which necessitates even stricter low-temperature control (e.g., 0-5°C).[8]
Q4: What are the immediate signs of poor temperature control?
-
A rapid and unexpected rise in the internal thermometer reading.
-
The reaction mixture turning dark red, brown, or black, which can indicate side reactions or degradation.[1]
-
Excessive fuming or gas evolution from the reaction flask.
-
In severe cases, boiling of the reaction mixture despite external cooling, indicating a runaway reaction.[6]
Q5: What are the most effective cooling methods for this reaction?
-
Ice-Water Bath: Effective for maintaining temperatures between 0°C and 5°C.[6]
-
Ice-Salt Bath: Recommended for achieving temperatures below 0°C (e.g., -15°C to -5°C), providing more efficient cooling for highly exothermic steps or when targeting lower reaction temperatures.[3][6] It is crucial to monitor the internal temperature of the reaction mixture with a thermometer, not just the temperature of the cooling bath.[3][6]
Troubleshooting Guide
| Issue Encountered | Possible Cause(s) Related to Temperature | Recommended Solution(s) |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of reagent addition is too fast.[5] 2. Inadequate cooling capacity or inefficient stirring.[5][6] 3. Initial temperature of the mixture was too high.[5] | Immediate Actions: 1. Immediately stop the addition of reagents.[5][6] 2. Enhance cooling efficiency (add more ice/salt to the bath).[5][6] Preventative Measures: 3. Add the benzaldehyde or nitrating agent slowly and dropwise.[6] 4. Ensure vigorous stirring to prevent localized hot spots.[2][6] 5. Pre-cool all reactants and the reaction vessel thoroughly before starting. |
| Low Yield of Desired Product | 1. Temperature too high: Promotes side reactions (oxidation, dinitration) and degradation of the product.[1][6] 2. Temperature too low: The reaction rate may be significantly slowed, leading to an incomplete reaction.[3] | 1. Strictly maintain the recommended temperature range for your target isomer (e.g., 5-15°C for meta).[1][6] 2. Monitor the reaction's progress using TLC or GC to ensure completion before work-up.[1] 3. If the reaction is too slow, cautiously increase the temperature in small increments (e.g., 5°C) while monitoring closely.[3] |
| Presence of Dinitrated Products | 1. Reaction temperature was too high.[1][3] 2. Reaction time was excessively long.[1] | 1. Ensure efficient cooling and slow, dropwise addition of reagents to keep the internal temperature within the specified range.[1] 2. Monitor the reaction and quench it once the starting material has been consumed.[1] |
| Formation of a Dark Red/Brown or Tarry Mixture | 1. Reaction temperature was too high, causing degradation and side reactions.[1][6] | 1. Maintain strict and constant low-temperature control throughout the addition process.[1] 2. Use freshly distilled benzaldehyde to avoid impurities that can promote side reactions.[1][9] |
| Evidence of Aldehyde Oxidation (e.g., Carboxylic Acid Formation) | 1. Reaction temperature was too high.[1][6] 2. Extended reaction time after consumption of starting material.[1] | 1. Adhere strictly to the recommended temperature protocol. 2. Avoid unnecessarily long reaction times after the reaction is complete.[1] 3. During work-up, wash the crude product with a sodium bicarbonate solution to remove acidic by-products.[9] |
Quantitative Data Summary
The following table summarizes typical reaction conditions for achieving different outcomes in the nitration of benzaldehyde.
| Parameter | Protocol 1: Favoring meta-Nitrobenzaldehyde | Protocol 2: Increasing ortho-Nitrobenzaldehyde Yield |
| Reactants | Benzaldehyde, Conc. H₂SO₄, Fuming HNO₃ | Benzaldehyde, Conc. H₂SO₄, Fuming HNO₃ |
| Nitrating Mixture Prep. Temp. | < 10°C[1][2][9] | < 10°C (with enhanced caution)[8] |
| Nitration Reaction Temp. | 5°C to 15°C[1][8][10] | 0°C to 5°C[8] |
| Typical H₂SO₄:HNO₃ Ratio | Approx. 2:1 (v/v) or higher H₂SO₄ | 1:1 or 1:2 (w/w)[8] |
| Benzaldehyde Addition Time | Approx. 1-3 hours[1][2][11] | Slow, dropwise addition is critical[8] |
| Typical Product Ratio (o:m) | Approx. 1:4[1] | Ratio shifts to favor ortho isomer[1][8] |
| Typical Crude Yield | Can be ~86%[2] | Varies, depends heavily on precise conditions |
Experimental Protocols
Protocol 1: Synthesis of meta-Nitrobenzaldehyde (Favored Product) This protocol is adapted from established laboratory procedures.[1][9]
-
Preparation of Nitrating Mixture: In a three-neck flask equipped with a mechanical stirrer, thermometer, and an addition funnel, add 89 mL of concentrated H₂SO₄. Cool the flask in an ice-salt bath. While maintaining vigorous stirring, slowly and carefully add 45 mL of fuming HNO₃. Ensure the internal temperature does not exceed 10°C during this addition.[1][9]
-
Nitration: To the cooled nitrating acid, add 10.6 g (10.2 mL) of freshly distilled benzaldehyde dropwise from the addition funnel. Meticulously maintain the internal temperature between 5°C and 15°C throughout the addition process, which may take approximately 1 hour.[1][8]
-
Reaction Completion: After the addition is complete, allow the mixture to continue stirring at room temperature overnight.[1][9]
-
Work-up and Isolation: Slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with constant stirring.[1][9] Collect the resulting yellow precipitate by vacuum filtration. Wash the solid thoroughly with cold water to remove residual acids.[2]
-
Purification: To remove acidic by-products like benzoic acid, the crude product can be dissolved in a suitable solvent (e.g., tert-butyl methyl ether) and washed with a 5% sodium bicarbonate (NaHCO₃) solution.[9] The final product can be further purified by recrystallization from a toluene/petroleum ether mixture to obtain light yellow crystals.[1][9]
Protocol 2: Shifting Selectivity Towards ortho-Nitrobenzaldehyde Caution: This procedure involves a more reactive nitrating mixture and requires enhanced safety precautions and highly efficient cooling.[1][8]
-
Preparation of Nitrating Mixture: In a three-neck flask with appropriate safety measures, prepare a nitrating mixture with a higher weight percentage of HNO₃ (e.g., a 1:1 w/w ratio of HNO₃ to H₂SO₄). This must be performed with extreme caution and highly efficient cooling.[1][8]
-
Nitration: Cool the nitrating mixture to 0°C using an ice-salt bath. Very slowly, add the benzaldehyde dropwise, ensuring the temperature is meticulously maintained between 0°C and 5°C.[8]
-
Reaction Monitoring: Monitor the reaction closely using TLC or GC to determine the optimal reaction time and prevent the formation of by-products.[1][8]
-
Work-up and Isolation: Follow the same work-up procedure as in Protocol 1, pouring the mixture onto ice and filtering the precipitate.
-
Purification: Due to the mixed isomer content, simple recrystallization may be ineffective. Purification will likely require column chromatography or adsorptive separation techniques.[8]
Visualizations
Caption: Experimental workflow for the nitration of benzaldehyde.
Caption: Troubleshooting decision tree for nitration experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. vpscience.org [vpscience.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. US1509412A - Production of meta-nitrobenzaldehyde - Google Patents [patents.google.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. pubs.acs.org [pubs.acs.org]
How to remove unreacted starting material from 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers and scientists involved in the synthesis and purification of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde. The following sections offer detailed protocols and guidance on removing unreacted starting materials to achieve high purity of the final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What are the most common unreacted starting materials I might encounter?
A1: Based on the likely synthetic route, the primary unreacted starting materials are 4-chloro-3-nitrobenzaldehyde and furan-2-ylmethanethiol. Depending on the reaction conditions, you might also encounter disulfide byproducts from the oxidation of furan-2-ylmethanethiol.
Q2: My TLC analysis shows a spot with a similar Rf value to my product. How can I improve separation?
A2: This is a common challenge, especially if the unreacted starting material and the product have similar polarities. Here are several strategies to improve separation:
-
Optimize the Mobile Phase for Column Chromatography: A slight adjustment to the solvent system can significantly impact separation. Experiment with different ratios of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, starting with a low polarity mobile phase and gradually increasing the polarity, is often highly effective.[1][2]
-
Try a Different Solvent System for Recrystallization: If you are using recrystallization, the choice of solvent is critical. A good recrystallization solvent will dissolve the compound when hot but not when cold, while the impurities will either be insoluble at high temperatures or remain in solution upon cooling.[2][3] Consider solvent mixtures like ethanol/water or toluene/hexane to fine-tune the solubility.[2]
-
Use a Different Staining Method for TLC Visualization: Some compounds may not be strongly UV-active. Using a chemical stain can help differentiate between spots. For furan-containing compounds, a p-anisaldehyde stain can be effective, often yielding different colors for the product and starting materials.[1]
Q3: I'm observing "oiling out" during my recrystallization attempt. What should I do?
A3: "Oiling out" occurs when the compound comes out of solution as a liquid rather than forming solid crystals. This can be due to a supersaturated solution, rapid cooling, or the presence of impurities. To address this:
-
Ensure Slow Cooling: Allow the hot solution to cool gradually to room temperature before placing it in an ice bath or refrigerator.[2][3]
-
Use a Seed Crystal: If you have a small amount of pure product, adding a seed crystal can initiate crystallization.[3]
-
Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.[3]
-
Re-dissolve and Add More Solvent: If the solution is too concentrated, the compound may oil out. Add a small amount of additional hot solvent to redissolve the oil and then allow it to cool slowly again.
Q4: My yield is very low after purification. How can I improve it?
A4: Low recovery can be frustrating. Here are some potential causes and solutions:
-
Incomplete Reaction: Before purification, ensure the reaction has gone to completion using TLC or another analytical method.
-
Loss During Extraction: During the work-up, ensure the pH of the aqueous layer is appropriate to prevent your product from partitioning into it. Perform multiple extractions with the organic solvent to maximize recovery.
-
Column Chromatography Issues: Choose a solvent system that allows your product to elute efficiently without excessive band broadening.[2] Ensure the silica gel is properly packed to avoid channeling.
-
Recrystallization Losses: Using too much solvent for recrystallization will result in a lower yield as more of your product will remain in the mother liquor.[3] Cool the solution thoroughly to minimize the solubility of your product.[3]
Experimental Protocols
Protocol 1: Purification by Column Chromatography
Column chromatography is a highly effective method for separating the target compound from unreacted starting materials.[2]
Materials:
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: n-Hexane (or petroleum ether) and Ethyl Acetate (reagent grade)
-
Glass column with stopcock
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates, chamber, and UV lamp
Procedure:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring an evenly packed column. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, adsorbed sample to the top of the packed column.[1][2]
-
Elution: Begin eluting the column with a low polarity solvent system (e.g., 95:5 Hexane:Ethyl Acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 90:10, 80:20 Hexane:Ethyl Acetate) to elute the compounds.[1]
-
Fraction Collection: Collect fractions in separate tubes.
-
TLC Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Protocol 2: Purification by Recrystallization
Recrystallization is a technique used to purify solid compounds.
Materials:
-
Solvent (e.g., ethanol, isopropanol, or a mixture such as ethanol/water or toluene/hexane)
-
Erlenmeyer flask
-
Hot plate
-
Filter paper and funnel
-
Ice bath
Procedure:
-
Solvent Selection: In a test tube, find a suitable solvent or solvent pair in which the crude product is soluble when hot but sparingly soluble when cold.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Crystal formation should occur.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Data Presentation
| Purification Method | Typical Solvent System(s) | Key Advantages | Potential Challenges |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | High resolution for separating similar compounds. | Can be time-consuming and use large solvent volumes. |
| Recrystallization | Ethanol/Water, Toluene/Hexane | Can be very effective for high purity of solid samples. | "Oiling out," finding a suitable solvent. |
Purification Workflow
Caption: Decision workflow for the purification of this compound.
References
Overcoming poor solubility of intermediates in furan synthesis
Technical Support Center: Furan Synthesis
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during furan synthesis, with a specific focus on overcoming the poor solubility of reaction intermediates.
Frequently Asked Questions (FAQs)
Q1: Why are my furan synthesis intermediates often poorly soluble?
A1: The poor solubility of intermediates in furan synthesis often stems from several factors related to their molecular structure.[1]
-
Polarity Mismatch: Many furan precursors, such as 1,4-dicarbonyl compounds used in the Paal-Knorr synthesis, possess both polar carbonyl groups and nonpolar alkyl or aryl backbones.[1][2][3] This dual nature can lead to poor solvation in either purely polar or nonpolar single-solvent systems.
-
Intermolecular Forces: Intermediates with hydrogen bond donors (-OH) and acceptors (C=O) can favor self-aggregation over solvation, especially in less polar solvents, leading to precipitation.
-
Molecular Size and Rigidity: Large, complex, or rigid intermediates may not fit easily into the solvent's molecular lattice, resulting in low solubility.[1]
-
High Crystallinity: Symmetrical or highly ordered intermediates can have high lattice energy, making it difficult for solvent molecules to break them apart and pull them into solution.
Troubleshooting Guide: Immediate Steps for Precipitated Intermediates
Q2: My reaction intermediate has precipitated out of solution during the synthesis. What are my immediate options?
A2: An intermediate crashing out of solution is a common problem that halts the reaction. The immediate goal is to get it back into the solution phase where it can react. The following workflow outlines potential immediate actions.
-
Increase Temperature: For many organic compounds, solubility increases with temperature.[1] If your reactants and desired product are thermally stable, gently warming the reaction mixture can redissolve the intermediate. Be cautious, as excessive heat can promote side reactions like polymerization.[4][5]
-
Add a Co-solvent: If heating is not an option or is ineffective, adding a small volume of a miscible co-solvent can dramatically alter the polarity of the solvent system and improve solubility.[6][7] For example, if your reaction is in a nonpolar solvent like toluene, adding a small amount of a more polar solvent like THF or DMF might be effective.
-
Ultrasonication: Applying ultrasonic waves can help break up solid aggregates and promote dissolution without significantly increasing the bulk temperature of the reaction.
Systematic Approach to Solvent Selection
Q3: How do I systematically choose a better solvent or co-solvent system for my furan synthesis?
A3: A systematic approach is more effective than random trial-and-error. The principle of "like dissolves like" is the starting point, but a multi-step screening process is recommended.[6]
Experimental Protocol: Small-Scale Solubility Screening
-
Preparation: Dispense a small, known quantity (e.g., 2-5 mg) of your dried intermediate into several small vials.
-
Solvent Addition: To each vial, add a measured volume (e.g., 100 µL) of a different test solvent from the table below.
-
Observation at Room Temperature: Agitate the vials (vortex or stir) for 2-5 minutes. Observe and record if the solid dissolves completely, partially, or not at all.
-
Observation with Heating: For vials where the intermediate did not dissolve, gently heat them to a consistent temperature (e.g., 50 °C) and observe any change in solubility. Be aware of the solvent's boiling point.
-
Co-Solvent Testing: For promising primary solvents where solubility is good but not excellent, add a co-solvent in a defined ratio (e.g., 9:1 or 4:1 primary:co-solvent) and repeat the observation steps. The presence of a co-solvent can sometimes create a synergistic effect, enhancing solubility more than either pure solvent.[8]
-
Selection: Choose the solvent or solvent mixture that provides the best solubility under the mildest conditions possible for your reaction.
Data Presentation: Solvent Selection Guide
The following table provides a starting point for selecting solvents based on their physical properties.
| Solvent | Dielectric Constant (Polarity) | Boiling Point (°C) | Common Use Case in Furan Synthesis |
| Toluene | 2.4 | 111 | Nonpolar; Good for Paal-Knorr with azeotropic water removal. |
| Dichloromethane (DCM) | 9.1 | 40 | Moderately polar; Good for reactions at or below room temp. |
| Tetrahydrofuran (THF) | 7.6 | 66 | Polar aprotic; Good general-purpose solvent for many intermediates. |
| Acetonitrile (MeCN) | 37.5 | 82 | Polar aprotic; Useful when higher polarity is needed. |
| Dimethylformamide (DMF) | 36.7 | 153 | Highly polar aprotic; Excellent solvating power but high boiling point. |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 189 | Highly polar aprotic; Strong solvent, often used as a last resort.[9] |
| Ethanol / Methanol | 24.5 / 32.7 | 78 / 65 | Polar protic; Can participate in reactions (e.g., acetal formation).[2][10] |
Advanced Troubleshooting Strategies
Q4: Changing the solvent system isn't working or is incompatible with my reaction chemistry. What other strategies can I employ?
A4: When solvent modification is insufficient, advanced techniques may be necessary. The choice depends on the nature of your intermediate and the reaction conditions.
-
Salt Formation: If your intermediate has an acidic or basic functional group, converting it into a salt can dramatically increase its solubility in polar solvents.[6] For an acidic intermediate, adding a non-nucleophilic organic base (e.g., triethylamine) can form a more soluble organic salt.[11]
-
Phase-Transfer Catalysis (PTC): This technique is ideal for reactions where the reactants are in two immiscible phases (e.g., an aqueous phase and an organic phase).[12] A phase-transfer catalyst, such as a quaternary ammonium salt, transports one reactant (often an anion) across the phase boundary into the other phase, allowing the reaction to proceed without requiring a single solvent that dissolves everything.[12][13]
-
Mechanochemistry (Ball Milling): For intermediates that are exceptionally insoluble ("brick dust"), a solvent-free approach may be the best option.[14] High-temperature ball milling can provide the energy needed for reactants to overcome solubility barriers and react in the solid state.[14] This method has been successfully applied to cross-coupling reactions involving poorly soluble materials.[14]
-
Use of Additives: Small amounts of additives can disrupt crystal lattices or interfere with aggregation. For example, ionic liquids have been used as catalysts and solvents in furan derivative synthesis, sometimes improving reaction efficiency.[15]
References
- 1. What are the factors that determine the solubility of intermediates? - Blog - Kono Chem [konochem.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Furan synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. dalalinstitute.com [dalalinstitute.com]
- 13. researchgate.net [researchgate.net]
- 14. sciencedaily.com [sciencedaily.com]
- 15. Frontiers | Development of Sustainable Catalytic Pathways for Furan Derivatives [frontiersin.org]
Optimizing solvent systems for chromatography of nitroaromatic compounds
Technical Support Center: Chromatography of Nitroaromatic Compounds
Welcome to the technical support center for the chromatographic analysis of nitroaromatic compounds. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their solvent systems and resolving common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for analyzing nitroaromatic compounds?
A1: The most prevalent method is High-Performance Liquid Chromatography (HPLC), particularly in reversed-phase mode.[1] This is due to the low volatility and thermal instability of many nitroaromatic compounds, which can make gas chromatography (GC) challenging without derivatization or specialized techniques like fast GC to minimize thermal degradation.[1][2] EPA Method 8330B is a widely recognized standard for the analysis of explosive nitroaromatic compounds in environmental samples using HPLC.[3][4]
Q2: Which stationary phases are most effective for separating nitroaromatic compounds?
A2: C18 (octadecylsilane) columns are a common first choice for reversed-phase separation of nitroaromatic compounds.[5] However, for compounds with aromatic rings, Phenyl-Hexyl columns can offer enhanced retention and alternative selectivity due to π-π interactions between the phenyl groups in the stationary phase and the nitroaromatic analytes.[6] For difficult separations, especially of structural isomers like 2,4-dinitrotoluene and 2,6-dinitrotoluene, using different column selectivities (e.g., C18 and Phenyl-Hexyl) can be advantageous.[3][6]
Q3: What are the recommended starting mobile phases for method development?
A3: A good starting point for reversed-phase HPLC of nitroaromatic compounds is a binary mixture of water and an organic modifier like methanol or acetonitrile.[5][6][7] The choice between methanol and acetonitrile can influence selectivity.[6] Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to separate a wide range of nitroaromatic compounds with different polarities in a single run.[3][8][9] A small amount of acid, such as formic acid or phosphoric acid, is sometimes added to the mobile phase to improve peak shape.[3]
Q4: How does mobile phase pH affect the chromatography of nitroaromatic compounds?
A4: The pH of the mobile phase is a critical parameter, especially for ionizable nitroaromatic compounds like nitrophenols.[8][10][11] Adjusting the pH can change the ionization state of the analytes, which in turn affects their retention time and peak shape. For reproducible results, it is recommended to use a buffer to control the pH, keeping it at least one pH unit away from the pKa of the analytes.[11]
Troubleshooting Guides
This section addresses specific problems you may encounter during the analysis of nitroaromatic compounds.
Issue 1: Poor Peak Resolution or Co-elution
Q: My chromatogram shows poor separation between two or more nitroaromatic compounds, particularly isomers. What steps can I take to improve resolution?
A: Poor resolution is a common challenge, especially with structurally similar isomers.[6] Here’s a systematic approach to troubleshoot this issue:
-
Optimize the Mobile Phase:
-
Adjust Solvent Strength: If peaks are eluting too quickly, decrease the percentage of the organic solvent (methanol or acetonitrile) in your mobile phase to increase retention times and provide more opportunity for separation.
-
Change Organic Solvent: The choice between methanol and acetonitrile can alter the selectivity of the separation. If you are using methanol, try switching to acetonitrile, or vice-versa.[6]
-
Modify the Gradient: If using a gradient, make it shallower (i.e., decrease the rate of change in organic solvent concentration). This can increase the separation between closely eluting peaks.[8][9]
-
-
Change the Stationary Phase:
-
If optimizing the mobile phase is insufficient, consider a column with a different selectivity. If you are using a C18 column, a Phenyl-Hexyl column can provide alternative selectivity for aromatic compounds due to π-π interactions.[6]
-
-
Adjust Temperature:
-
Increasing the column temperature can sometimes improve peak shape and resolution, but it may also decrease retention times. This parameter should be investigated systematically.
-
Issue 2: Peak Tailing
Q: My peaks for certain nitroaromatic compounds are showing significant tailing. What are the likely causes and solutions?
A: Peak tailing can compromise accurate integration and quantification. The common causes include:
-
Secondary Interactions: Active sites on the silica packing material can cause unwanted interactions with polar analytes.
-
Solution: Add a mobile phase modifier. A small amount of a competing acid, like 0.1% formic acid, can help to saturate these active sites and improve peak shape.[3] Using a high-purity, well-end-capped column can also minimize this issue.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.
-
Solution: Dilute your sample and inject a smaller volume.
-
-
Mismatched Injection Solvent: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase or a weaker solvent.[12]
-
Issue 3: Baseline Drift or Noise
Q: I am observing a drifting or noisy baseline in my chromatogram. How can I resolve this?
A: An unstable baseline can interfere with the detection and quantification of low-concentration analytes.[13][14]
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases coming out of solution in the detector can cause noise. Ensure your mobile phase is thoroughly degassed before use.
-
Contamination: Impurities in the mobile phase solvents or additives can cause a drifting baseline, especially during gradient elution.[15] Use high-purity (HPLC-grade) solvents and reagents.
-
Improper Mixing: If the mobile phase components are not mixing properly, it can lead to baseline fluctuations.
-
-
Detector Issues:
-
Lamp Failure: A failing detector lamp can cause a noisy baseline. Check the lamp's energy output.
-
Contaminated Flow Cell: Contaminants from previous analyses can build up in the detector flow cell. Flush the system with a strong solvent to clean the flow cell.[15]
-
-
System Leaks:
-
A leak in the system, even a small one, can cause pressure fluctuations that manifest as a noisy baseline.[16] Carefully inspect all fittings and connections for signs of leaks.
-
Data Presentation
Table 1: Example HPLC Method Parameters for Nitroaromatic Explosives
| Parameter | Method 1 (Based on EPA 8330B modifications)[3] | Method 2[17] |
| Column | Cogent Phenyl Hydride™, 4µm, 100Å, 4.6 x 150mm | C18 |
| Mobile Phase A | DI Water with 0.1% Formic Acid (v/v) | Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid (v/v) | Isopropanol (IPA) |
| Gradient | 0 min: 25% B, 10 min: 65% B, 11-15 min: 25% B | Isocratic: 22% IPA |
| Flow Rate | 1.0 mL/min | 1.7 mL/min |
| Detection | UV @ 254nm | Not Specified |
| Injection Volume | 1 µL | Not Specified |
Table 2: Common Solvents for Chromatography of Nitroaromatics
| Solvent System Components | Polarity | Common Use |
| Non-Polar | ||
| Hexane, Pentane | Low | Normal-Phase Chromatography[18] |
| Polar Aprotic | ||
| Dichloromethane | Medium | Normal-Phase Chromatography[18] |
| Acetonitrile | High | Reversed-Phase Chromatography (Organic Modifier)[6] |
| Polar Protic | ||
| Isopropanol (IPA) | High | Reversed-Phase Chromatography (Organic Modifier)[17] |
| Methanol | High | Reversed-Phase Chromatography (Organic Modifier)[6] |
| Water | Very High | Reversed-Phase Chromatography (Aqueous Component)[5] |
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method Development
This protocol outlines a general approach to developing a separation method for a mixture of nitroaromatic compounds.
-
Column Selection:
-
Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
If separation is inadequate, consider a Phenyl-Hexyl column for alternative selectivity.[6]
-
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile or methanol.
-
Filter and thoroughly degas both mobile phases before use.
-
-
Initial Gradient Run:
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength where the analytes have good absorbance (e.g., 254 nm).[3]
-
Perform a broad gradient run to determine the approximate elution conditions for your compounds (e.g., 10% to 90% B over 20 minutes).
-
-
Method Optimization:
-
Based on the initial run, adjust the gradient to improve the resolution of closely eluting peaks. A shallower gradient over the region where your compounds elute is often effective.[9]
-
If peak shape is poor, consider adding an acidifier like 0.1% formic acid to both mobile phases.[3]
-
Test both acetonitrile and methanol as the organic modifier to see which provides better selectivity.[6]
-
-
System Suitability:
-
Once a suitable method is developed, perform replicate injections of a standard solution to ensure the method is reproducible in terms of retention time, peak area, and resolution.
-
Visualizations
Caption: Troubleshooting workflow for poor peak resolution.
Caption: Troubleshooting workflow for peak tailing issues.
References
- 1. ukm.my [ukm.my]
- 2. mdpi.com [mdpi.com]
- 3. Seven Nitroaromatic and Nitroamine Explosives Analyzed with HPLC - AppNote [mtc-usa.com]
- 4. rtilab.com [rtilab.com]
- 5. researchgate.net [researchgate.net]
- 6. agilent.com [agilent.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 9. How to optimize your mobile phase to improve selectivity and resolution in chromatography | Buchi.com [buchi.com]
- 10. pharmaguru.co [pharmaguru.co]
- 11. mastelf.com [mastelf.com]
- 12. halocolumns.com [halocolumns.com]
- 13. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 14. ijprajournal.com [ijprajournal.com]
- 15. rheniumgroup.co.il [rheniumgroup.co.il]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Development and validation of a new RP-HPLC method for organic explosive compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Chromatography [chem.rochester.edu]
Navigating the Stability of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde: A Technical Support Guide
FOR IMMEDIATE RELEASE
Researchers and drug development professionals working with 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde now have a dedicated resource for addressing the compound's storage and stability challenges. This technical support center provides essential troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of the molecule throughout its handling and use.
The inherent reactivity of the furan ring, thioether linkage, and nitroaromatic group in this compound necessitates careful storage and handling to prevent degradation. This guide offers practical solutions to common issues encountered during experimental work.
Troubleshooting Guide: Common Stability Issues
Users of this compound may encounter several stability-related problems. This section provides a question-and-answer formatted guide to troubleshoot these issues effectively.
Q1: I observed a change in the color of my solid compound during storage. What could be the cause?
A color change, often to a darker shade, can indicate degradation of the compound. This may be due to oxidation of the thioether or furan moiety, or reactions involving the nitro group, potentially triggered by exposure to light, air (oxygen), or elevated temperatures.
Q2: My compound shows new peaks in the HPLC analysis after being stored in solution. Why is this happening?
The appearance of new peaks in an HPLC chromatogram is a strong indicator of degradation. In solution, this compound is susceptible to several degradation pathways, including:
-
Hydrolysis: The thioether bond can be susceptible to hydrolysis, particularly under non-neutral pH conditions.
-
Oxidation: The furan ring and the thioether are prone to oxidation, especially when exposed to air.
-
Solvent-Induced Degradation: The choice of solvent can significantly impact stability. Protic solvents or those containing impurities can facilitate degradation reactions.
Q3: I am seeing inconsistent results in my biological assays. Could this be related to compound stability?
Yes, inconsistent assay results are a common consequence of compound degradation. If the parent compound degrades, its concentration in the assay will be lower than expected, and the degradation products may interfere with the assay or exhibit their own biological activity, leading to unreliable and irreproducible data.
Frequently Asked Questions (FAQs)
This section addresses frequently asked questions regarding the handling and storage of this compound.
Q1: What are the ideal storage conditions for solid this compound?
To ensure long-term stability, the solid compound should be stored under the conditions summarized in the table below.
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C to 4°C | Reduces the rate of thermal degradation.[1] |
| Light | Protect from light (e.g., use an amber vial or store in the dark) | Prevents photodegradation.[1][2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) | Minimizes oxidative degradation of the furan and thioether moieties.[1] |
| Moisture | Keep in a tightly sealed container with a desiccant | Prevents hydrolysis.[1] |
Q2: Can I store this compound in solution?
Long-term storage in solution is generally not recommended due to the increased risk of degradation.[1] If short-term storage is necessary, use a high-purity, anhydrous, aprotic solvent. Prepare solutions fresh whenever possible. If storage is unavoidable, degas the solvent, store the solution at -80°C under an inert atmosphere, and protect it from light.
Q3: What are the potential degradation pathways for this molecule?
The primary potential degradation pathways involve the furan ring, the thioether linkage, and the nitro group. The furan ring is susceptible to oxidation and acid-catalyzed degradation.[1][3] Thioether bonds can undergo hydrolysis and oxidation.[4][5] While nitroaromatic compounds are generally stable, the nitro group can be reduced, and the molecule may be sensitive to light.[6][7]
Q4: What materials should I avoid when working with this compound?
Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.[2] Also, be mindful of reactive metals that could catalyze degradation reactions.
Experimental Protocols
To assess the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.
Protocol: Forced Degradation Study
Objective: To identify potential degradation products and determine the stability of the compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[1]
-
Thermal Degradation: Place the solid compound in an oven at 60°C for 48 hours. Dissolve a known amount in the mobile phase for analysis.[1]
-
Photodegradation: Expose the solid compound and a solution (e.g., 100 µg/mL in a suitable solvent) to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter in a photostability chamber.[1]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection). The method should be capable of separating the parent compound from its degradation products.
Visualizing Stability and Workflows
Potential Degradation Pathways
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. The role of thiols and disulfides in protein chemical and physical stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A time series investigation of the stability of nitramine and nitroaromatic explosives in surface water samples at ambient temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Furan-Based versus Thiophene-Based Aldehydes in Drug Discovery and Organic Synthesis
Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of furan-based and thiophene-based aldehydes, focusing on their physicochemical properties, reactivity, and biological significance. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate scaffold for their specific applications in drug development and organic synthesis.
Physicochemical Properties
Furan and thiophene are five-membered aromatic heterocycles that are considered isosteres, meaning they have similar shapes and sizes. However, the replacement of oxygen in furan with the less electronegative and larger sulfur atom in thiophene leads to significant differences in their electronic and physical properties. Thiophene is generally considered more aromatic than furan. This difference in aromaticity and electronegativity influences the properties of their corresponding aldehydes.
A summary of the key physicochemical properties of furan-2-carbaldehyde and thiophene-2-carbaldehyde is presented below.
| Property | Furan-2-carbaldehyde | Thiophene-2-carbaldehyde | Reference |
| Molecular Weight ( g/mol ) | 96.08 | 112.14 | |
| Boiling Point (°C) | 161.7 | 198 | |
| Melting Point (°C) | -36.5 | -35 | |
| Density (g/mL at 20°C) | 1.159 | 1.200 | |
| Dipole Moment (Debye) | ~3.6 | ~3.9 | |
| ¹H NMR (δ, ppm, CDCl₃) | ~9.6 (CHO), ~7.6 (H5), ~7.2 (H3), ~6.5 (H4) | ~9.9 (CHO), ~7.8 (H5), ~7.8 (H3), ~7.2 (H4) | |
| Aromaticity Index (HOMA) | 0.79 | 0.94 |
Comparative Reactivity
The greater aromaticity of thiophene makes the thiophene ring less susceptible to electrophilic attack and more stable overall compared to the furan ring. This stability influences the reactivity of the aldehyde group.
-
Electrophilic Aromatic Substitution: The furan ring is more readily attacked by electrophiles than the thiophene ring. The electron-withdrawing nature of the aldehyde group deactivates the ring towards electrophilic substitution in both cases, directing incoming electrophiles primarily to the 5-position.
-
Nucleophilic Addition to the Carbonyl: The aldehyde group in both compounds is susceptible to nucleophilic attack. The slightly higher electronegativity of the furan ring's oxygen atom can lead to subtle differences in the electrophilicity of the carbonyl carbon compared to the thiophene analogue.
-
Oxidation and Reduction: Both aldehydes can be readily oxidized to the corresponding carboxylic acids or reduced to the corresponding alcohols. Thiophene derivatives are often more stable under oxidative conditions that might degrade the furan ring.
The workflow for a typical comparative reactivity study is outlined below.
Caption: Workflow for comparing the reactivity of furan and thiophene aldehydes.
Biological Activity and Significance in Drug Discovery
Both furan and thiophene moieties are prevalent in pharmaceuticals and bioactive molecules. Their utility stems from their ability to act as bioisosteres for other aromatic rings, like benzene, while offering distinct electronic properties and potential for hydrogen bonding.
-
Furan-based Aldehydes: Derivatives like 5-hydroxymethylfurfural (5-HMF) are key platform chemicals derived from biomass and have shown a range of biological activities. The furan ring is present in drugs such as ranitidine (formerly for acid reflux) and furosemide (a diuretic).
-
Thiophene-based Aldehydes: The thiophene ring is a common scaffold in medicinal chemistry, found in blockbuster drugs like clopidogrel (antiplatelet), olanzapine (antipsychotic), and duloxetine (antidepressant). Thiophene's greater metabolic stability compared to furan is often an advantage in drug design.
The structural differences between the two heterocycles can impact how a drug candidate interacts with its biological target.
Caption: Core structural differences and their resulting properties.
A hypothetical signaling pathway where such aldehydes could act as inhibitors, for instance, by forming a covalent bond with a cysteine residue in an enzyme's active site, is depicted below.
Caption: Inhibition of a kinase signaling pathway by a heterocyclic aldehyde.
Experimental Protocols
Protocol 1: Determination of Dipole Moment
The dipole moment is determined by measuring the dielectric constant of dilute solutions of the compound in a nonpolar solvent (e.g., benzene or dioxane) at various concentrations and temperatures. The Guggenheim method or the Halverstadt and Kumler method is then used to calculate the dipole moment from this data.
-
Preparation: Prepare a series of five dilute solutions of the aldehyde in anhydrous benzene, with mole fractions ranging from 0.001 to 0.05.
-
Measurement: Measure the dielectric constant (ε) and refractive index (n) of each solution and the pure solvent at a constant temperature (e.g., 25°C).
-
Calculation: The total molar polarization (P) is calculated. The dipole moment (μ) is then determined using the Debye equation.
Protocol 2: Comparative Kinetic Study of Wittig Reaction
This protocol outlines a method to compare the reaction rates of furan-2-carbaldehyde and thiophene-2-carbaldehyde with a stabilized ylide (e.g., (triphenylphosphoranylidene)acetophenone).
-
Reagent Preparation: Prepare 0.1 M solutions of each aldehyde and the Wittig reagent in a suitable solvent (e.g., THF).
-
Reaction Setup: In a thermostated reactor vessel at 25°C, mix equimolar amounts of the aldehyde and the ylide.
-
Monitoring: At timed intervals (e.g., every 5 minutes), withdraw an aliquot of the reaction mixture and quench the reaction.
-
Analysis: Analyze the concentration of the reactant aldehyde or the product alkene in the quenched aliquots using a pre-calibrated High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method.
-
Data Processing: Plot the concentration of the aldehyde versus time. Determine the initial reaction rate from the slope of the curve. The rate constants can be calculated by fitting the data to the appropriate rate law.
Conclusion
The choice between a furan-based and a thiophene-based aldehyde scaffold depends critically on the desired application.
-
For Reactivity: Furan aldehydes are generally more reactive, which can be advantageous in certain synthetic transformations.
-
For Drug Discovery: Thiophene aldehydes often provide greater metabolic stability and a more robust scaffold. The subtle differences in electronegativity and aromaticity can be exploited to fine-tune interactions with biological targets.
This guide provides a foundational comparison. Researchers are encouraged to consider the specific context of their project, including the reaction conditions or the biological target, when selecting between these valuable heterocyclic building blocks.
Unambiguous Structure Validation: A Comparative Guide to 2D NMR and Alternative Techniques for 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the unequivocal confirmation of a molecule's structure is a critical checkpoint in the journey from synthesis to application. This guide provides a comparative analysis of two-dimensional nuclear magnetic resonance (2D NMR) spectroscopy for the structural validation of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde, a novel compound with potential pharmacological relevance. We present a detailed, albeit illustrative, 2D NMR dataset and compare its utility against alternative analytical techniques, namely high-resolution mass spectrometry (HRMS) and single-crystal X-ray crystallography. This guide is intended to serve as a practical reference for choosing the most appropriate analytical strategy for the structural elucidation of complex organic molecules.
At a Glance: Comparing Structural Validation Techniques
The choice of analytical technique for structure determination depends on a variety of factors, including the nature of the sample, the level of detail required, and the availability of instrumentation. The following table summarizes the key performance characteristics of 2D NMR, HRMS, and X-ray crystallography in the context of validating the structure of a small organic molecule like this compound.
| Parameter | 2D NMR Spectroscopy | High-Resolution Mass Spectrometry (HRMS) | Single-Crystal X-ray Crystallography |
| Primary Information | Atom connectivity, through-bond correlations (2-4 bonds) | Elemental composition, molecular formula | 3D atomic coordinates, bond lengths, bond angles, stereochemistry |
| Sample Requirements | ~5-10 mg, soluble in deuterated solvent | <1 mg, soluble and ionizable | High-quality single crystal (~0.1 mm) |
| Data Acquisition Time | 1-12 hours | Minutes | 4-24 hours |
| Data Analysis Complexity | Moderate to high | Low to moderate | High |
| Structural Insight | Confirms covalent structure and constitution | Confirms molecular formula and elemental makeup | Provides absolute and relative stereochemistry, and solid-state conformation |
| Limitations | Does not provide information on bond lengths or angles; may be challenging for highly symmetric or poorly soluble molecules. | Does not provide information on atom connectivity or stereochemistry. | Requires a suitable single crystal, which can be difficult to obtain. |
In-Depth Analysis with 2D NMR: A Case Study
Two-dimensional NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the connectivity of atoms within a molecule. By correlating nuclear spins through chemical bonds, experiments such as COSY, HSQC, and HMBC allow for the unambiguous assignment of proton and carbon signals and the piecing together of the molecular structure.
Below is a hypothetical, yet realistic, summary of the expected 1D and 2D NMR data for this compound, based on established chemical shift principles for its constituent fragments.
Table of Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D Correlations:
| Atom Number | ¹H Chemical Shift (ppm, Multiplicity, J in Hz) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| 1 | 9.95 (s) | 189.5 | C-2, C-6 | - |
| 2 | 8.30 (d, 2.0) | 135.0 | C-1, C-4, C-6 | H-6 |
| 3 | - | 150.0 | - | - |
| 4 | - | 138.0 | - | - |
| 5 | 7.60 (d, 8.5) | 125.0 | C-3, C-4 | H-6 |
| 6 | 8.05 (dd, 8.5, 2.0) | 128.0 | C-2, C-4 | H-2, H-5 |
| 7 (CH₂) | 4.30 (s) | 30.0 | C-4, C-8, C-9 | - |
| 8 | - | 151.0 | - | - |
| 9 | 6.35 (d, 3.2) | 110.0 | C-7, C-8, C-11 | H-10 |
| 10 | 6.30 (dd, 3.2, 1.9) | 108.0 | C-8, C-11 | H-9, H-11 |
| 11 | 7.40 (t, 1.9) | 142.0 | C-8, C-9, C-10 | H-10 |
Note: This data is a realistic prediction for illustrative purposes and has not been experimentally verified.
Experimental Protocols
2D NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation: Acquire spectra on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR: Acquire a standard one-dimensional proton spectrum to determine the chemical shift range and appropriate spectral width.
-
COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY spectrum to identify proton-proton spin coupling networks. Key parameters include a spectral width of 12 ppm in both dimensions, 2048 data points in F2, and 256 increments in F1.
-
HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive gradient-selected HSQC spectrum to identify one-bond proton-carbon correlations. Optimize the spectral widths in both the proton and carbon dimensions based on the 1D spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC spectrum to identify two- and three-bond proton-carbon correlations. Set the long-range coupling delay to optimize for a J-coupling of 8 Hz.[1]
High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Analyze the sample using an Orbitrap or FT-ICR mass spectrometer with an electrospray ionization (ESI) source.
-
Data Acquisition: Acquire the mass spectrum in positive or negative ion mode, scanning a mass range that includes the expected molecular ion.
-
Data Analysis: Determine the accurate mass of the molecular ion and use software to calculate the elemental composition that best fits the observed mass.
Single-Crystal X-ray Crystallography
-
Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction, typically by slow evaporation of a saturated solution or by vapor diffusion.
-
Data Collection: Mount a suitable crystal on a goniometer and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα).
-
Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using direct methods. Refine the atomic positions and thermal parameters to obtain the final crystal structure.
Visualizing the Validation Workflow
The following diagram illustrates the logical workflow for the structural validation of a synthesized compound, highlighting the central role of 2D NMR in conjunction with other spectroscopic techniques.
References
A Comparative Guide to Purity Determination of Synthesized Organic Compounds: qNMR vs. Chromatographic Techniques
For researchers, scientists, and drug development professionals, the accurate determination of the purity of synthesized organic compounds is a critical step in ensuring the quality, safety, and efficacy of new chemical entities and pharmaceutical products. This guide provides an objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for purity assessment. We will delve into the principles of each technique, present comparative performance data, provide detailed experimental protocols, and illustrate key workflows.
The Ascendance of qNMR as a Primary Analytical Method
Quantitative NMR (qNMR) has emerged as a powerful and versatile primary analytical method for the direct quantification and purity assessment of organic molecules.[1][2] Unlike chromatographic techniques such as HPLC and GC, which are relative methods requiring a certified reference standard of the exact same compound for accurate quantification, qNMR allows for the determination of purity against a certified internal standard of a different, structurally unrelated compound.[3][4][5] This fundamental difference offers several key advantages in a research and development setting.
The principle of qNMR is rooted in the direct proportionality between the integral of a specific resonance signal in an NMR spectrum and the number of nuclei contributing to that signal.[4] By accurately weighing both the analyte and a certified internal standard into the same NMR tube, the purity of the analyte can be calculated with a high degree of accuracy and precision.
At a Glance: qNMR vs. HPLC vs. GC for Purity Determination
The choice of analytical technique for purity determination depends on several factors, including the physicochemical properties of the analyte, the nature of the expected impurities, the required level of accuracy, and the availability of reference standards. The following table summarizes the key performance characteristics of qNMR, HPLC, and GC.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Intrinsic quantitative response of nuclei in a magnetic field. | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. |
| Quantitation | Absolute (primary ratio method); can determine purity without a specific reference standard of the analyte, using a certified internal standard.[3][4][5] | Relative; typically requires a certified reference standard of the analyte for accurate quantification. The area percent method is common but can be less accurate.[4] | Relative; requires a certified reference standard for accurate quantification. |
| Selectivity | Excellent for structural elucidation and identification of impurities. Can be limited by signal overlap in complex mixtures. | High selectivity for separating structurally similar impurities and isomers. | Excellent for separating volatile and semi-volatile compounds. |
| Sensitivity | Moderate; typically requires milligram amounts of sample. Sensitivity can be enhanced with high-field instruments and cryoprobes. | High; suitable for trace impurity analysis (ppm levels). | Very high; can detect trace level volatile impurities (ppb levels). |
| Universality | Applicable to nearly all organic molecules containing NMR-active nuclei (e.g., ¹H, ¹³C, ¹⁹F, ³¹P). | Requires a chromophore for UV detection (most common). Other detectors (e.g., ELSD, MS) can be used for compounds without a chromophore. | Applicable to volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. |
| Sample Throughput | Method development is often faster than for chromatographic methods. Analysis time per sample is typically around 10-20 minutes. Can be automated. | Method development can be time-consuming. Analysis time per sample is typically in the range of 15-30 minutes. Well-suited for high-throughput analysis with autosamplers. | Method development can be time-consuming. Analysis time per sample is typically in the range of 10-30 minutes. Well-suited for high-throughput analysis. |
| Sample Integrity | Non-destructive. The sample can be recovered after analysis. | Destructive. | Destructive. |
Performance Comparison: A Data-Driven Overview
The following table presents illustrative validation data for the purity assessment of a model organic compound, such as ibuprofen, using qNMR, HPLC, and GC. This data is a composite based on typical performance characteristics reported in various studies and serves to provide a practical comparison.
| Validation Parameter | qNMR | HPLC-UV | GC-FID |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.0 - 102.0% | 97.0 - 103.0% |
| Precision (RSD) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2.0% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 2.5% |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.998 |
| Limit of Detection (LOD) | ~10 µM | ~0.1 µg/mL | ~1 ng/mL |
| Limit of Quantitation (LOQ) | ~30 µM | ~0.5 µg/mL | ~5 ng/mL |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to achieving reliable purity data. The following sections provide representative methodologies for the purity determination of a synthesized organic compound, using ibuprofen as a model analyte.
Quantitative ¹H-NMR (qNMR) Spectroscopy
Objective: To determine the absolute purity of ibuprofen using an internal standard.
Materials:
-
Ibuprofen sample
-
Internal Standard (IS): Maleic acid (certified purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆)
-
NMR tubes (5 mm, high precision)
-
Analytical balance (readable to ± 0.01 mg)
-
Volumetric flasks and pipettes
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 20 mg of the ibuprofen sample into a clean, dry vial.
-
Accurately weigh approximately 10 mg of the maleic acid internal standard into the same vial.
-
Record the exact weights of both the sample and the internal standard.
-
Dissolve the mixture in approximately 0.7 mL of DMSO-d₆.
-
Vortex the vial until both the sample and the internal standard are completely dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Pulse Program: A standard 30° or 90° pulse sequence (e.g., 'zg30' on a Bruker spectrometer).
-
Relaxation Delay (d1): Set to at least 5 times the longest T₁ relaxation time of the signals of interest (a value of 30-60 seconds is generally sufficient for accurate quantification of small molecules).
-
Number of Scans (ns): 16 to 64, to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.
-
Acquisition Time (aq): At least 3 seconds to ensure high digital resolution.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, characteristic signal of ibuprofen (e.g., the methine proton at ~3.5 ppm) and a well-resolved signal of the maleic acid internal standard (e.g., the olefinic protons at ~6.3 ppm).
-
Calculate the purity of the ibuprofen sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
Objective: To determine the purity of ibuprofen by area normalization.
Materials:
-
Ibuprofen sample
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Phosphoric acid
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size)
Procedure:
-
Mobile Phase Preparation:
-
Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 65:35 v/v) with 0.1% phosphoric acid.
-
Degas the mobile phase before use.
-
-
Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve a known amount of ibuprofen reference standard in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Sample Solution: Accurately weigh and dissolve the synthesized ibuprofen sample in the mobile phase to obtain a concentration of approximately 1 mg/mL.
-
Filter both solutions through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
-
Data Analysis and Purity Calculation:
-
Inject the standard solution to verify system suitability (e.g., retention time, peak shape, and signal-to-noise ratio).
-
Inject the sample solution.
-
Identify the peak corresponding to ibuprofen based on the retention time of the standard.
-
Calculate the purity by the area normalization method:
Purity (%) = (Area_ibuprofen_peak / Total_area_of_all_peaks) * 100
-
Gas Chromatography (GC) with Flame Ionization Detection (FID)
Objective: To determine the purity of ibuprofen (after derivatization) by area normalization.
Materials:
-
Ibuprofen sample
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)
-
GC-grade solvent (e.g., dichloromethane)
-
Vials with septa
Instrumentation:
-
Gas chromatograph with a Flame Ionization Detector (FID)
-
Capillary column suitable for the analysis of derivatized acids (e.g., DB-5 or equivalent)
Procedure:
-
Sample Derivatization and Preparation:
-
Accurately weigh approximately 10 mg of the ibuprofen sample into a vial.
-
Add 1 mL of dichloromethane and 100 µL of BSTFA.
-
Seal the vial and heat at 60 °C for 30 minutes to ensure complete derivatization.
-
Allow the solution to cool to room temperature before injection.
-
-
Chromatographic Conditions:
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: 250 °C
-
Detector Temperature: 280 °C
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injection Volume: 1 µL (split injection, e.g., 50:1 split ratio).
-
-
Data Analysis and Purity Calculation:
-
Inject a derivatized ibuprofen standard to determine the retention time and verify system performance.
-
Inject the derivatized sample solution.
-
Calculate the purity by the area normalization method, similar to the HPLC procedure.
-
Visualizing the Workflow and Logic
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the logical relationships in method selection.
Caption: Experimental workflow for purity determination by qNMR.
Caption: Logical framework for selecting a purity determination method.
Conclusion: An Integrated Approach to Purity Assessment
Both qNMR and chromatographic techniques are powerful tools for the purity determination of synthesized organic compounds, each with its own set of strengths and limitations. qNMR stands out as a primary analytical method that provides a direct and accurate measure of purity without the need for an analyte-specific reference standard, making it particularly valuable in the early stages of drug discovery and for the certification of reference materials.
HPLC offers excellent sensitivity and resolving power for a wide range of non-volatile compounds, making it a workhorse in quality control laboratories. GC is the method of choice for the analysis of volatile and semi-volatile compounds, providing high sensitivity and resolution.
For a comprehensive and robust characterization of a synthesized organic compound, an integrated approach is often the most effective. The use of orthogonal techniques, such as qNMR and a chromatographic method like HPLC or GC, can provide complementary and confirmatory data, leading to a higher degree of confidence in the assigned purity value. This multi-faceted approach ensures a thorough understanding of the impurity profile, ultimately contributing to the development of safer and more effective chemical products and pharmaceuticals.
References
A Comparative Guide to the Reactivity of Ortho, Meta, and Para Nitrobenzaldehydes
For researchers, scientists, and drug development professionals, the selection of a specific isomer of a substituted aromatic compound is a critical decision that can profoundly impact synthetic efficiency and final product characteristics. The nitrobenzaldehydes, with their potent electron-withdrawing nitro group and reactive aldehyde functionality, are foundational building blocks in the synthesis of pharmaceuticals, dyes, and other fine chemicals. However, the positional isomerism of the nitro group—ortho (2-), meta (3-), or para (4-)—creates significant differences in chemical reactivity.
This guide provides an objective comparison of the reactivity of ortho, meta, and para nitrobenzaldehydes, supported by established chemical principles and experimental observations. We will delve into the electronic effects governing their behavior, present comparative data in a structured format, and provide detailed experimental protocols for their synthesis and reactivity assessment.
The Decisive Role of Electronic Effects
The reactivity of the aldehyde group in nitrobenzaldehyde isomers is primarily dictated by the electronic effects exerted by the nitro group (–NO₂). The nitro group is a strong electron-withdrawing group, which influences the electron density at the carbonyl carbon through two primary mechanisms: the inductive effect (-I) and the resonance effect (-M or -R).
-
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the benzene ring through the sigma bonds. This effect is distance-dependent and deactivates the ring, making the carbonyl carbon more electrophilic.
-
Resonance Effect (-M): The nitro group can delocalize pi-electrons from the aromatic ring onto itself. This effect is only operative when the nitro group is in the ortho or para position relative to the aldehyde. This delocalization significantly withdraws electron density from the ring and, crucially, from the carbonyl carbon, greatly increasing its electrophilicity.
The interplay of these effects leads to a clear hierarchy in the reactivity of the isomers towards nucleophilic attack, which is the most common reaction pathway for aldehydes.
-
Para-Nitrobenzaldehyde: The nitro group exerts both a strong -I and a strong -M effect. The resonance effect effectively delocalizes electron density from the carbonyl carbon, making it highly electrophilic and thus the most reactive of the three isomers towards nucleophiles.[1][2]
-
Ortho-Nitrobenzaldehyde: Like the para isomer, the ortho position allows for both -I and -M effects. However, the close proximity of the bulky nitro group to the aldehyde can introduce steric hindrance, which may slightly impede the approach of a nucleophile compared to the para isomer.[3] Therefore, it is generally considered slightly less reactive than the para isomer but significantly more reactive than the meta isomer.
-
Meta-Nitrobenzaldehyde: The nitro group is not in direct conjugation with the aldehyde group. Consequently, it can only exert an electron-withdrawing inductive effect (-I).[4] While this still makes the carbonyl carbon more electrophilic than in unsubstituted benzaldehyde, the lack of a resonance effect renders the meta isomer the least reactive of the three.[4]
Caption: Electronic effects governing the reactivity of nitrobenzaldehyde isomers.
Data Presentation: Physicochemical Properties and Reactivity Comparison
The differences in electronic structure and molecular symmetry among the isomers lead to distinct physical properties and a clear trend in chemical reactivity.
Table 1: Physicochemical Properties of Nitrobenzaldehyde Isomers
| Property | Ortho-Nitrobenzaldehyde | Meta-Nitrobenzaldehyde | Para-Nitrobenzaldehyde |
| CAS Number | 552-89-6 | 99-61-6 | 555-16-8 |
| Molecular Formula | C₇H₅NO₃ | C₇H₅NO₃ | C₇H₅NO₃ |
| Molar Mass | 151.12 g/mol | 151.12 g/mol | 151.12 g/mol |
| Appearance | Pale yellow crystalline powder | Yellowish crystalline powder | Slightly yellowish crystalline powder |
| Melting Point | 43 °C | 58 °C | 103-106 °C |
| Boiling Point | 153 °C (at 23 mmHg) | 164 °C (at 23 mmHg) | Decomposes |
Data sourced from various chemical databases.
Table 2: Comparative Reactivity Towards Nucleophilic Addition
| Reaction Type | General Reactivity Order | Comments |
| Cannizzaro Reaction | para > ortho > meta | Experimental studies on zeolite-catalyzed Cannizzaro reactions confirm this reactivity order.[2] The reaction involves disproportionation under basic conditions. |
| Knoevenagel Condensation | para > ortho > meta | The higher electrophilicity of the para and ortho isomers accelerates the initial nucleophilic attack by the active methylene compound.[4] |
| Wittig Reaction | para > ortho > meta | The reaction with phosphorus ylides is facilitated by the increased partial positive charge on the carbonyl carbon of the para and ortho isomers.[4] |
| Schiff Base Formation | para > ortho > meta | Condensation with primary amines to form imines is fastest for the most electrophilic aldehyde, which is the para isomer. |
Experimental Protocols
To provide a practical framework for researchers, this section details the synthesis of the isomers and a method for their comparative reactivity assessment.
Protocol 1: Synthesis of Nitrobenzaldehyde Isomers via Nitration
The direct nitration of benzaldehyde is a common method for synthesizing the isomers, though it primarily yields the meta product due to the meta-directing nature of the aldehyde group.
Materials:
-
Benzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Fuming Nitric Acid (HNO₃, >90%)
-
Crushed Ice
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃), 5% aqueous solution
-
Diethyl Ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Nitrating Mixture: In a flask cooled in an ice/salt bath, slowly add 45 mL of fuming nitric acid to 45 mL of concentrated sulfuric acid with constant stirring. Ensure the temperature does not exceed 10°C.
-
Nitration: To the cold nitrating mixture, add 5.3 g of benzaldehyde dropwise. Maintain the reaction temperature at approximately 15°C for one hour with continuous stirring.
-
Quenching: After the reaction period, remove the ice bath and allow the mixture to stand at room temperature overnight.
-
Isolation: Carefully pour the reaction mixture onto 250 g of crushed ice in a large beaker. A yellow precipitate will form.
-
Filtration: Collect the crude product by vacuum filtration using a Büchner funnel and wash the solid with 100 mL of cold deionized water.
-
Purification:
-
Dissolve the crude solid in 65 mL of diethyl ether.
-
Transfer the ether solution to a separatory funnel and wash with 65 mL of 5% sodium bicarbonate solution to remove residual acids.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the mixed isomers.
-
-
Separation: The isomers can be separated by fractional crystallization or column chromatography. The typical product distribution is approximately 72% meta, 19% ortho, and 9% para.
Protocol 2: Comparative Reactivity via Knoevenagel Condensation
This protocol provides a method to compare the reactivity of the three isomers by monitoring a Knoevenagel condensation with an active methylene compound, such as malononitrile. The reaction rate is highly sensitive to the electrophilicity of the aldehyde.
Caption: Experimental workflow for comparing the reactivity of nitrobenzaldehyde isomers.
Materials:
-
Ortho-, Meta-, and Para-Nitrobenzaldehyde
-
Malononitrile
-
Ethanol (Absolute)
-
Piperidine (Catalyst)
-
TLC plates, developing chamber, and appropriate solvent system (e.g., ethyl acetate/hexane)
Procedure:
-
Setup: Prepare three separate round-bottom flasks, one for each isomer.
-
Dissolution: In each flask, dissolve the respective nitrobenzaldehyde isomer (1.0 mmol) in 10 mL of absolute ethanol.
-
Reagent Addition: To each flask, add malononitrile (1.0 mmol) followed by a catalytic amount of piperidine (0.1 mmol).
-
Reaction: Stir all three reaction mixtures simultaneously at room temperature.
-
Monitoring: Monitor the progress of each reaction by taking aliquots at regular time intervals (e.g., every 15 minutes) and analyzing them by Thin Layer Chromatography (TLC). Note the time required for the complete consumption of the starting aldehyde in each case.
-
Workup: Upon completion, isolate the product from each reaction mixture. This can typically be achieved by cooling the mixture to induce crystallization and collecting the solid product by filtration, or by an appropriate extraction procedure.
-
Analysis: Dry the isolated products and weigh them to calculate the percentage yield for each isomer.
-
Comparison: The relative reactivity can be determined by comparing the reaction times and the final product yields. A shorter reaction time and higher yield indicate greater reactivity.
Conclusion
The reactivity of nitrobenzaldehyde isomers towards nucleophilic addition is unequivocally governed by the position of the nitro group. The combined inductive and resonance effects in para-nitrobenzaldehyde render it the most reactive isomer. Ortho-nitrobenzaldehyde follows, with its reactivity also enhanced by both effects but potentially tempered by steric hindrance. Meta-nitrobenzaldehyde , lacking the powerful resonance-withdrawing capability, is consistently the least reactive of the three. This predictable trend is crucial for synthetic chemists in selecting the appropriate isomer and optimizing reaction conditions to achieve desired outcomes in the development of new chemical entities.
References
A Comparative Guide to the Analytical Validation of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization and validation of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde, a compound of interest in medicinal chemistry and drug discovery. The selection of appropriate analytical techniques is critical for ensuring the identity, purity, and quality of synthesized compounds. This document outlines key experimental protocols and presents comparative data for the target compound and relevant alternatives, offering a framework for robust analytical validation.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value |
| CAS Number | 175278-53-2[1] |
| Molecular Formula | C₁₂H₉NO₄S[1][2] |
| Molecular Weight | 263.27 g/mol [1][2] |
| IUPAC Name | 4-{[(furan-2-yl)methyl]sulfanyl}-3-nitrobenzaldehyde[2] |
Comparative Analysis of Key Analytical Techniques
The analytical characterization of this compound typically involves a combination of spectroscopic and chromatographic methods to confirm its structure and assess its purity. This section compares the utility of several common analytical techniques.
| Analytical Technique | Information Provided | Key Performance Aspects |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis, purity determination, and impurity profiling. | Offers high sensitivity and resolution for separating complex mixtures.[3] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile components and impurity analysis. | A powerful combination for separation and structural elucidation.[3] |
| UV-Visible (UV-Vis) Spectroscopy | Qualitative identification and quantitative analysis based on absorbance. | A simple, rapid, and cost-effective method for concentration measurements.[3] |
| Infrared (IR) Spectroscopy | Identification of functional groups and structural confirmation. | Provides a unique molecular "fingerprint".[3] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation and confirmation of molecular structure. | Provides unambiguous identification and structural analysis.[3] |
Experimental Protocols
Detailed methodologies for the key analytical experiments are provided below. These protocols are based on established methods for the analysis of nitrobenzaldehyde and related derivatives.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines a general method for determining the purity of this compound.
-
Instrumentation : HPLC system with a UV-Vis detector.
-
Column : Reversed-phase C18 column.
-
Mobile Phase : A gradient of acetonitrile and water is typically effective. For nitrobenzaldehyde isomers, a mobile phase of 0.05 mol/L dipotassium hydrogen phosphate (with 3 ml triethylamine, pH adjusted to 7.5 with phosphoric acid) and methanol (80:20) has been used.[4]
-
Detection : UV detection at a wavelength of 240 nm, where nitrobenzaldehyde compounds exhibit strong absorbance.[4]
-
Flow Rate : 1.0 mL/min.[4]
-
Column Temperature : 40 °C.[4]
-
Procedure :
-
Prepare a stock solution of the sample in the mobile phase.
-
Inject the sample into the HPLC system.
-
Record the chromatogram and integrate the peak areas to determine the purity.
-
UV-Visible (UV-Vis) Spectroscopy for Qualitative Analysis
This protocol describes a simple method for the qualitative identification of the target compound.
-
Instrumentation : Double-beam UV-Vis spectrophotometer.[3]
-
Solvent : Common solvents include cyclohexane and acetonitrile, as the choice of solvent can influence the absorption spectrum.[3]
-
Procedure :
Infrared (IR) Spectroscopy for Functional Group Identification
This protocol is used to identify the functional groups present in the molecule.
-
Instrumentation : Fourier Transform Infrared (FTIR) spectrometer.[3]
-
Sample Preparation : The sample can be prepared as a KBr pellet.[5]
-
Procedure :
-
Record the IR spectrum over the standard range (e.g., 4000-400 cm⁻¹).
-
Identify characteristic absorption bands for functional groups such as C=O (aldehyde), NO₂ (nitro), C-S (thioether), and the furan ring.
-
Visualizing Analytical Workflows and Pathways
The following diagrams illustrate a typical workflow for analytical validation and a conceptual signaling pathway where such a compound might be investigated.
Caption: Analytical validation workflow for a synthesized compound.
Caption: Conceptual signaling pathway involving a small molecule inhibitor.
References
- 1. scbt.com [scbt.com]
- 2. 4-{[(FURAN-2-YL)METHYL]SULFANYL}-3-NITROBENZALDEHYDE | CAS 175278-53-2 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. CN109738536B - Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography - Google Patents [patents.google.com]
- 5. ijpsonline.com [ijpsonline.com]
Purity Under Scrutiny: Elemental Analysis of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
A Comparative Guide for Researchers in Drug Discovery and Development
For scientists engaged in the synthesis of novel chemical entities, confirming the purity and elemental composition of a target molecule is a cornerstone of rigorous scientific practice. This guide provides a comprehensive comparison of elemental analysis with alternative analytical techniques for verifying the purity of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde, a compound of interest for its potential applications in medicinal chemistry. Detailed experimental protocols and supporting data are presented to assist researchers in selecting the most appropriate methods for their needs.
Unveiling the Elemental Fingerprint
The molecular formula of this compound is C₁₂H₉NO₄S, yielding a molecular weight of 279.27 g/mol . The theoretical elemental composition, a critical benchmark for purity assessment, is calculated as follows:
-
Carbon (C): 51.61%
-
Hydrogen (H): 3.25%
-
Nitrogen (N): 5.01%
-
Sulfur (S): 11.48%
-
Oxygen (O): 28.65%
Elemental analysis, specifically CHNS analysis, provides a direct measurement of the percentage of these key elements in a synthesized sample. The proximity of the experimental results to the theoretical values is a robust indicator of the compound's purity.
Comparative Analysis of Purity Determination Methods
While elemental analysis is a fundamental technique, a multi-faceted approach employing orthogonal methods is often necessary to provide unequivocal proof of a compound's purity and structure. The following table compares elemental analysis with other commonly employed analytical techniques.
| Analytical Method | Parameter Measured | Typical Purity Specification | Key Advantages | Limitations |
| Elemental Analysis (CHNS) | Elemental Composition (%) | Within ±0.4% of theoretical values | Provides direct evidence of elemental composition and is highly sensitive to inorganic impurities.[1] | Does not provide information on the nature of organic impurities; can be affected by residual solvents or water. |
| High-Performance Liquid Chromatography (HPLC) | Purity by Peak Area (%) | ≥98.0% | High resolution and sensitivity for separating and quantifying organic impurities.[2] | May not detect impurities that do not possess a chromophore or are non-volatile. |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural Integrity & Organic Impurities | Conforms to expected structure | Provides detailed structural information and can identify and quantify certain impurities. | Lower sensitivity compared to HPLC for trace impurities; complex spectra can be challenging to interpret. |
| Mass Spectrometry (MS) | Molecular Weight | Conforms to expected mass | Confirms the identity of the compound with high accuracy and can detect impurities with different molecular weights. | Not inherently quantitative without appropriate standards and calibration. |
| Infrared (IR) Spectroscopy | Presence of Functional Groups | Conforms to expected spectrum | Rapid and non-destructive method for confirming the presence of key functional groups. | Provides limited information on the overall purity and cannot distinguish between isomers with similar functional groups. |
Table 1: Comparison of Analytical Methods for Purity Confirmation
Note: The "Found" values in the elemental analysis row represent typical expected results for a high-purity sample of this compound and are not derived from a specific experimental publication.
Experimental Protocols
A meticulous experimental protocol is crucial for obtaining accurate and reproducible results.
Elemental Analysis (CHNS) Protocol
This protocol is based on the use of a modern CHNS elemental analyzer.
1. Sample Preparation:
- Ensure the sample of this compound is homogenous and has been dried to a constant weight to remove residual solvents and moisture.
- Accurately weigh 2-3 mg of the sample into a tin capsule using a calibrated microbalance.
- Fold the tin capsule to encase the sample securely, ensuring no leakage.
2. Instrument Setup and Calibration:
- Perform daily checks of the elemental analyzer, including gas pressures (Helium, Oxygen) and furnace temperatures, according to the instrument's standard operating procedure.
- Run a blank (empty tin capsule) to ensure a clean baseline.
- Calibrate the instrument using a certified standard, such as acetanilide or BBOT (2,5-Bis(5-tert-butyl-2-benzo-oxazol-2-yl)thiophene), at a similar weight to the sample.
3. Sample Analysis:
- Place the encapsulated sample into the autosampler.
- Initiate the analysis sequence. The sample undergoes dynamic flash combustion in an oxygen-rich environment, converting the elements into their respective gaseous oxides (CO₂, H₂O, NOₓ, SO₂).
- The combustion gases are passed through a reduction tube to convert NOₓ to N₂ and remove excess oxygen.
- The gases are then separated by a gas chromatography column and quantified by a thermal conductivity detector (TCD).
4. Data Analysis:
- The instrument software calculates the percentage of C, H, N, and S based on the detector response and the sample weight.
- Compare the experimental results to the theoretical values for C₁₂H₉NO₄S. The deviation should be within ±0.4% for the sample to be considered pure.
Visualizing the Workflow
The following diagrams illustrate the logical workflow for purity confirmation and the signaling pathway for data interpretation.
Caption: Workflow for the purity confirmation of a synthesized compound.
Caption: Data interpretation pathway for elemental analysis.
References
LC-MS versus GC-MS for the Analysis of Benzaldehyde Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate and sensitive quantification of benzaldehyde and its derivatives is crucial in various fields, including pharmaceutical development, food science, and environmental analysis. The choice of analytical technique is paramount for achieving reliable results. This guide provides an objective comparison of two powerful methods: Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of these aromatic aldehydes.
The selection between LC-MS and GC-MS is fundamentally dictated by the physicochemical properties of the specific benzaldehyde derivatives under investigation, such as their volatility, thermal stability, and polarity. While both techniques offer high sensitivity and selectivity, they operate on different principles, making one more suitable than the other depending on the analytical challenge.
Principle of the Techniques
Gas Chromatography-Mass Spectrometry (GC-MS) separates compounds based on their volatility and interaction with a stationary phase within a heated capillary column. The sample is vaporized and carried by an inert gas mobile phase. This technique is exceptionally well-suited for the analysis of volatile and semi-volatile compounds that are thermally stable.
Liquid Chromatography-Mass Spectrometry (LC-MS) , on the other hand, separates compounds in a liquid mobile phase based on their differential partitioning between the mobile phase and a solid stationary phase. This makes LC-MS ideal for a broader range of compounds, including those that are non-volatile or thermally labile, which might degrade under the high temperatures used in GC.
Derivatization: A Necessary Step for Aldehyde Analysis
A critical consideration for the analysis of benzaldehyde derivatives by either technique is the frequent need for derivatization. This chemical modification is employed to improve the analytical characteristics of the target compounds.[1]
For GC-MS , derivatization is often necessary to increase the volatility and thermal stability of polar benzaldehyde derivatives. A common and robust method is oximation with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA). This process converts the polar carbonyl group into a more stable and volatile oxime derivative, which also enhances sensitivity, particularly with mass spectrometric detection.[1]
For LC-MS/MS , derivatization is used to enhance chromatographic retention and ionization efficiency. The most widely used derivatizing agent is 2,4-dinitrophenylhydrazine (DNPH), which reacts with the carbonyl group to form a stable DNPH-hydrazone. These derivatives are readily ionized, typically by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), leading to improved sensitivity.[2]
Quantitative Performance Comparison
The following tables summarize the quantitative performance of LC-MS and GC-MS for the analysis of benzaldehyde and its derivatives, with data compiled from various studies. It is important to note that performance can vary depending on the specific analyte, matrix, instrumentation, and method parameters.
Table 1: Quantitative Performance Data for LC-MS/MS Analysis of Benzaldehyde Derivatives (after DNPH Derivatization)
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) | Reference |
| Benzaldehyde | 0.15 ng/mL | 0.5 ng/mL | > 0.998 | < 15% | [3] |
| Substituted Benzaldehydes | 15 - 25 ng/L | - | - | 6.1 - 7.7% (inter-day) | [4] |
| 3,5-di-tert-butyl-4-hydroxybenzaldehyde | 0.5 ng/mL | 1.0 ng/mL | > 0.99 | < 20% | [5] |
| 4-Nitrobenzaldehyde | ~0.009 µg/mL | ~0.03 µg/mL | > 0.99 | - | [6] |
| General Aldehydes | Low µg/L to ng/L range | Often in the ng/L range | Typically > 0.99 | Generally < 15% | [1] |
Table 2: Quantitative Performance Data for GC-MS Analysis of Benzaldehyde Derivatives (after PFBHA Derivatization)
| Analyte | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Precision (%RSD) | Reference |
| Benzaldehyde | 0.01 mg/L | - | > 0.99 | - | [2] |
| Bromofluoro Benzaldehyde Isomers | 0.4 ppm | 1.2 ppm | > 0.999 | - | [7] |
| 2-Chlorobenzaldehyde | - | - | - | - | [8] |
| General Aldehydes | Low ng/L to µg/L levels | Typically in the µg/L range | Generally > 0.99 | Typically < 15% | [1] |
Experimental Protocols
Detailed methodologies are essential for achieving reproducible and reliable results. Below are representative experimental protocols for the analysis of benzaldehyde derivatives using LC-MS/MS and GC-MS.
LC-MS/MS Protocol with DNPH Derivatization
1. Sample Preparation and Derivatization:
-
To 1 mL of the sample, add a suitable internal standard.
-
Add 1 mL of a saturated solution of 2,4-dinitrophenylhydrazine (DNPH) in acetonitrile containing an acid catalyst (e.g., 1% phosphoric acid).[1]
-
Incubate the mixture at a controlled temperature (e.g., 40°C) for a defined period (e.g., 30 minutes) to allow for the formation of DNPH-hydrazone derivatives.[1]
-
After cooling, the sample can be directly injected or may require further purification by solid-phase extraction (SPE) for complex matrices.[1]
2. LC-MS/MS Conditions:
-
LC System: Agilent 1290 Infinity II LC or equivalent.[1]
-
Column: Zorbax Eclipse Plus C18 (100 mm x 2.1 mm, 1.8 µm) or equivalent.[1]
-
Mobile Phase A: 0.1% Formic acid in water.[1]
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.[1]
-
Gradient: A typical gradient would start with a lower percentage of organic phase (e.g., 30% B) and ramp up to a high percentage (e.g., 95% B) to elute the derivatives.[1]
-
Flow Rate: 0.4 mL/min.[1]
-
Column Temperature: 40°C.[1]
-
Injection Volume: 5 µL.[1]
-
MS/MS System: Sciex Triple Quad 6500+ or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in negative or positive ion mode.
-
Data Acquisition: Multiple Reaction Monitoring (MRM) for targeted quantification of the specific precursor-to-product ion transitions of the aldehyde-DNPH derivatives.[1]
GC-MS Protocol with PFBHA Derivatization
1. Sample Preparation and Derivatization:
-
To 1 mL of an aqueous sample, add a suitable internal standard.
-
Add 100 µL of a 10 mg/mL O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution in water.[1]
-
Adjust the pH to approximately 3 with HCl.[1]
-
Incubate the mixture at an elevated temperature (e.g., 60°C) for 1 hour to form the PFBHA-oxime derivatives.[1]
-
After cooling, perform a liquid-liquid extraction of the derivatives using an organic solvent such as hexane (e.g., 500 µL).[1]
-
Vortex the mixture and centrifuge to separate the phases.
-
Transfer the organic layer containing the derivatives to a new vial for GC-MS analysis.[1]
2. GC-MS Conditions:
-
GC System: Agilent 7890B GC or equivalent.[1]
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.[1]
-
Carrier Gas: Helium at a constant flow of 1 mL/min.[1]
-
Inlet Temperature: 250°C.[1]
-
Injection Volume: 1 µL in splitless mode.[1]
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), hold for a few minutes, then ramp up to a final temperature (e.g., 300°C).[3][9]
-
MS System: Agilent 5977B MSD or equivalent.[1]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[9]
-
Mass Range: m/z 50-550.[1]
-
Data Acquisition: Selected Ion Monitoring (SIM) mode is often used for targeted analysis to enhance sensitivity by monitoring characteristic ions of the PFBHA-oxime derivatives.[3]
Visualizing the Workflow and Decision Process
To further clarify the analytical processes and aid in the selection of the appropriate technique, the following diagrams illustrate the experimental workflows and a logical decision-making pathway.
Caption: General experimental workflow for the analysis of benzaldehyde derivatives by LC-MS/MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. rsc.org [rsc.org]
- 4. Trace determination of low-molecular-mass substituted benzaldehydes in treated water using micro solid-phase extraction followed by liquid chromatography-mass spectrometric detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development and validation of an LC-MS/MS method for tyrphostin A9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Comparative study of the antimicrobial efficacy of different furan derivatives
For Researchers, Scientists, and Drug Development Professionals
The furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities.[1][2] Among these, the antimicrobial properties of furan derivatives have garnered significant attention, offering potential solutions to the growing challenge of antibiotic resistance. This guide provides a comparative overview of the antimicrobial efficacy of various classes of furan derivatives, supported by experimental data and detailed methodologies for key experiments.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of furan derivatives is significantly influenced by the nature and position of substituents on the furan ring. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative furan derivatives against a panel of clinically relevant microorganisms.[2][3]
| Derivative Class | Specific Compound | Target Microorganism | MIC (µg/mL) |
| Nitrofurans | Nitrofurantoin | Escherichia coli | 1 - 128[4] |
| Staphylococcus aureus | 1.5625[2] | ||
| Methicillin-resistant S. aureus (MRSA) | 1[2] | ||
| Staphylococcus pseudintermedius | 4 - 16[4] | ||
| Enterococcus faecium | 32 - 512[4] | ||
| Furanones | Furanone F131 | S. aureus (clinical isolates) | 8 - 16[2] |
| 2(5H)-Furanone Sulfone | S. aureus | 8[2] | |
| Bacillus subtilis | 8[2] | ||
| Chlorine-containing furanones | Gram-positive & Gram-negative bacteria | 150 - 600 (in rich broth) | |
| Gram-positive & Gram-negative bacteria | 0.75 (in minimal glucose media) | ||
| Furan-Chalcones | 1-(4-cyanophenyl)-3-[5-(4-nitrophenyl)-2-furyl]-2-propen-1-one | Enterococcus faecalis | 100[5] |
| Candida albicans | 100[5] | ||
| Furan-derived chalcones (2a, 2b, 2c) | Staphylococcus aureus | 256[1] | |
| Furan-derived chalcones (2a, 2c) | Escherichia coli | 512 - 1024[1] |
Mechanisms of Antimicrobial Action
Furan derivatives exert their antimicrobial effects through diverse mechanisms. Two prominent examples are the action of nitrofurans, which cause DNA damage, and the inhibition of bacterial communication by furanones.
Nitrofuran Mechanism: DNA Damage
The antibacterial activity of 5-nitrofurans is dependent on the enzymatic reduction of the nitro group within the bacterial cell.[3] This process, facilitated by bacterial nitroreductases, generates highly reactive electrophilic intermediates.[1][6] These intermediates can then react with and damage various cellular macromolecules, including DNA, leading to strand breaks and inhibition of DNA replication.[6] This multi-targeted damage ultimately results in bacterial cell death.[6]
Caption: Mechanism of action of nitrofuran antibiotics.
Furanone-Mediated Quorum Sensing Inhibition
Certain furan derivatives, particularly furanones, have been shown to interfere with bacterial communication, a process known as quorum sensing (QS).[3] QS is a cell-to-cell signaling mechanism that allows bacteria to coordinate gene expression based on population density, which is crucial for regulating virulence factor production and biofilm formation.[7][8][9] Furanones can act as antagonists to the native signaling molecules (autoinducers), binding to the receptor proteins and thereby disrupting the QS-controlled gene expression cascade.[3][10]
Caption: Furanone interference with bacterial quorum sensing.
Experimental Protocols
The following are standardized methodologies for determining the antimicrobial activity of furan derivatives.
Broth Microdilution Method (Minimum Inhibitory Concentration - MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[11][12][13]
Materials:
-
Test compounds (furan derivatives)
-
Bacterial/fungal strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[11]
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[11]
-
Sterile 96-well, U-bottom or flat-bottom microtiter plates[11]
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)[11]
-
Spectrophotometer or plate reader (optional)
-
Positive control (standard antibiotic)
-
Negative control (medium only)
Procedure:
-
Preparation of Inoculum: From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test microorganism. Suspend the colonies in sterile saline or PBS. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[14]
-
Inoculum Dilution: Dilute the standardized bacterial suspension in the broth medium to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[14]
-
Serial Dilution of Test Compound: Prepare a stock solution of the furan derivative in a suitable solvent. Perform two-fold serial dilutions of the compound in the broth medium directly in the 96-well microtiter plate to achieve a range of desired concentrations.
-
Inoculation: Add the diluted bacterial suspension to each well containing the serially diluted compound, as well as to the positive control (broth with bacteria, no compound) and negative control (broth only) wells.[14]
-
Incubation: Cover the microtiter plate and incubate at 35-37°C for 18-24 hours.[11]
-
Reading Results: The MIC is determined as the lowest concentration of the furan derivative at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by using a plate reader to measure the optical density at 600 nm.[15]
Agar Disk Diffusion Method (Zone of Inhibition)
This method provides a qualitative assessment of the antimicrobial activity by measuring the diameter of the zone where microbial growth is inhibited around a disk impregnated with the test compound.
Materials:
-
Test compounds (furan derivatives)
-
Bacterial/fungal strains
-
Mueller-Hinton Agar (MHA) or appropriate agar medium
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Petri dishes
Procedure:
-
Preparation of Agar Plates: Pour molten MHA into sterile Petri dishes on a level surface and allow it to solidify to a uniform depth.
-
Preparation of Inoculum: Prepare a microbial suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.
-
Inoculation of Agar Plate: Dip a sterile swab into the standardized inoculum and rotate it against the side of the tube to remove excess fluid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.
-
Application of Disks: Aseptically apply sterile filter paper disks impregnated with a known concentration of the furan derivative onto the surface of the inoculated agar plate. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the Petri dishes and incubate at 35-37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of complete inhibition of microbial growth around each disk in millimeters (mm).
Conclusion
Furan derivatives represent a versatile and promising class of antimicrobial agents. The broad-spectrum activity exhibited by various substituted furans, coupled with their diverse mechanisms of action, underscores their potential for the development of novel therapeutics to combat infectious diseases. Further research focusing on structure-activity relationships, optimization of lead compounds, and in vivo efficacy studies is crucial for translating the potential of these derivatives into clinically effective drugs.
References
- 1. Unlocking Nitrofurantoin: Understanding Molecular Mechanisms of Action and Resistance in Enterobacterales - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Nitrofurantoin? [synapse.patsnap.com]
- 7. A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Furanone quorum-sensing inhibitors with potential as novel therapeutics against Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Regulatory Mechanisms and Promising Applications of Quorum Sensing-Inhibiting Agents in Control of Bacterial Biofilm Formation [frontiersin.org]
- 10. Furanone derivatives as quorum-sensing antagonists of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. protocols.io [protocols.io]
- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. rr-asia.woah.org [rr-asia.woah.org]
- 15. files01.core.ac.uk [files01.core.ac.uk]
Ensuring Purity: A Comparative Guide to Confirming the Absence of Isomeric Impurities in 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
For researchers, scientists, and drug development professionals, the isomeric purity of an active pharmaceutical ingredient (API) or a key intermediate is a critical quality attribute. In the case of 4-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde, a compound with potential applications in medicinal chemistry, confirming the absence of isomeric impurities is paramount to ensure reproducible biological activity and to meet stringent regulatory standards. This guide provides a comprehensive comparison of analytical methodologies to identify and quantify potential isomeric impurities, supported by detailed experimental protocols and data presentation.
Genesis of Potential Isomeric Impurities
The most probable synthetic route to this compound involves the nucleophilic aromatic substitution (SNAr) of a halo-nitrobenzaldehyde precursor, typically 4-chloro-3-nitrobenzaldehyde, with furan-2-ylmethanethiol. The primary source of isomeric impurities in the final product often originates from the isomeric content of the starting material, 4-chloro-3-nitrobenzaldehyde. The nitration of 4-chlorobenzaldehyde can yield not only the desired 3-nitro isomer but also other isomers such as 2-nitro and 6-nitro derivatives, albeit in smaller quantities.
The potential isomeric impurities in the final product could therefore include:
-
2-((furan-2-ylmethyl)thio)-3-nitrobenzaldehyde: Arising from a potential 2-chloro-3-nitrobenzaldehyde impurity.
-
4-((furan-2-ylmethyl)thio)-2-nitrobenzaldehyde: Arising from a potential 4-chloro-2-nitrobenzaldehyde impurity.
-
Isomers from substitution at other positions: While less likely due to the directing effects of the nitro and aldehyde groups, the possibility of substitution at other positions on the benzene ring should be considered.
Comparative Analysis of Analytical Techniques
A multi-pronged analytical approach is recommended to definitively confirm the absence of these closely related isomers. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques for this purpose.
| Technique | Principle | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary phase and a mobile phase. | High resolution for separating closely related isomers. Excellent for quantification. Non-destructive. | Requires method development for optimal separation. May not provide definitive structural information alone. |
| GC-MS | Separation of volatile compounds followed by mass-based detection. | High sensitivity and selectivity. Provides molecular weight and fragmentation patterns for structural elucidation. | Requires the analyte to be volatile and thermally stable. Derivatization may be necessary. |
| NMR | Interaction of atomic nuclei with an external magnetic field. | Provides detailed structural information, including the connectivity of atoms and the relative orientation of substituents. | Lower sensitivity compared to chromatographic methods. May be challenging to detect very low-level impurities. |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is ideal for the routine quality control of this compound to quantify potential isomeric impurities.
-
Instrumentation: A standard HPLC system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of acetonitrile and water (both with 0.1% formic acid) is recommended to achieve optimal separation. A typical gradient could be starting from 30% acetonitrile and increasing to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm and 310 nm.
-
Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Analysis: Inject a known volume (e.g., 10 µL) of the sample and the reference standards of the potential impurities (if available). The retention times and peak areas are used to identify and quantify any impurities present.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS provides a higher degree of certainty in the identification of unknown impurities through mass spectral data.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection: Splitless injection of 1 µL of the sample solution.
-
Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV, with a scan range of m/z 50-500.
-
Sample Preparation: Prepare a solution of the sample in a volatile solvent like dichloromethane or ethyl acetate at a concentration of approximately 1 mg/mL.
-
Analysis: The retention time and the mass spectrum of each peak are compared with those of authentic standards or with library data to identify any isomeric impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are invaluable for the unambiguous structural confirmation of the desired product and the definitive identification of any isomeric impurities if they are present at a detectable level.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.
-
Analysis:
-
¹H NMR: The chemical shifts and coupling constants of the aromatic protons will be distinct for each isomer. The aldehyde proton will typically appear as a singlet around 10 ppm. The furan and methylene protons will also have characteristic signals.
-
¹³C NMR: The chemical shifts of the carbon atoms in the benzene ring are highly sensitive to the substitution pattern, providing a clear fingerprint for each isomer.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to establish the connectivity between protons and carbons, providing definitive structural proof.
-
Workflow for Purity Confirmation
Safety Operating Guide
Essential Guide to the Safe Disposal of 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
For researchers and professionals in the fields of science and drug development, the proper management and disposal of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step protocol for the safe disposal of 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde, a compound featuring both a thioether and a nitro functional group. Adherence to these procedures is critical for mitigating risks and ensuring a secure laboratory environment.
I. Immediate Safety and Handling Precautions
Personal Protective Equipment (PPE):
-
Eye Protection: Always wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves, such as nitrile rubber. Contaminated gloves should be disposed of as hazardous waste.
-
Body Protection: A laboratory coat and closed-toe shoes are mandatory.
-
Respiratory Protection: All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent the inhalation of dust or vapors.[1]
Spill Management: In the event of a spill, the area should be evacuated, and sources of ignition removed. The spill should be absorbed with an inert material like vermiculite or sand. The absorbed material must be placed in a sealed and clearly labeled container for disposal as hazardous waste.[2]
II. Quantitative Data Summary
The following table summarizes key hazard information for functional groups present in the molecule, based on analogous compounds. This data should be used as a guideline in the absence of a specific SDS for this compound.
| Hazard Classification | Associated Functional Group | Potential Risks |
| Skin/Eye Irritant | Nitrobenzaldehydes | May cause skin and serious eye irritation.[3][4] |
| Skin Sensitizer | Nitrobenzaldehydes | May cause an allergic skin reaction.[4] |
| Acute Oral Toxicity | Nitrobenzaldehydes | Harmful if swallowed. |
| Aquatic Hazard | Nitrobenzaldehydes | Toxic to aquatic life with long-lasting effects. |
| Malodorous/Reactive | Thioethers/Thiols | Potential for strong, unpleasant odors and reactivity.[1][5] |
| Potential Explosivity | Nitro Compounds | Di- and tri-nitro compounds can be shock-sensitive; caution is advised with all nitro compounds.[6] |
III. Step-by-Step Disposal Protocol
The recommended disposal method for this compound involves chemical neutralization of the thioether group through oxidation, followed by collection and disposal of the resulting material as hazardous waste. This dual approach addresses the immediate reactivity and odor concerns of the sulfur-containing moiety while respecting the potential hazards of the nitroaromatic component.
Experimental Protocol: Chemical Neutralization via Oxidation
Objective: To oxidize the thioether group to a less reactive and non-malodorous sulfoxide or sulfone.
Materials:
-
Waste this compound (solid or in solution).
-
Commercial bleach solution (sodium hypochlorite, ~5-8%).
-
A suitably sized container for the reaction.
-
Stirring mechanism (e.g., magnetic stir bar and stir plate).
-
Personal Protective Equipment (PPE).
Procedure:
-
Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated consumables (e.g., pipette tips, gloves, weighing paper), must be collected separately.[1]
-
Preparation of Oxidation Solution: In a chemical fume hood, prepare a 1:1 solution of commercial bleach and water in a suitable container.[1] For solid waste, a sufficient volume should be prepared to fully immerse the material.
-
Slow Addition of Waste:
-
For liquid waste: Slowly and carefully add the liquid waste containing the compound to the stirring bleach solution.[1] The reaction can be exothermic, so slow addition is crucial.
-
For solid waste: Carefully add the solid waste to the bleach solution.
-
-
Reaction Time: Allow the mixture to stir in the fume hood for at least 14-24 hours to ensure complete oxidation.[5][7]
-
Decontamination of Glassware: Any glassware that has come into contact with the compound should be submerged in a separate bleach bath for at least 14 hours.[5] After this decontamination period, the glassware can be rinsed thoroughly with water and washed using standard laboratory procedures.[1]
IV. Hazardous Waste Collection
Due to the presence of the nitroaromatic group and the lack of comprehensive safety data on the oxidized byproducts, the treated waste should not be disposed of down the sanitary sewer.
-
Containerization: The neutralized liquid mixture should be transferred to a clearly labeled, sealed, and appropriate hazardous waste container. The label should indicate "Hazardous Waste," the chemical constituents (including the reaction products, e.g., "oxidized this compound solution"), and any associated hazards (e.g., "Corrosive" if the pH is not neutral).
-
Solid Waste: Contaminated solid waste (gloves, pipette tips, etc.) should be sealed in a labeled bag and disposed of as solid hazardous waste.[1][7]
-
EHS Contact: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[2]
V. Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
Hazard Identification and Personal Protective Equipment (PPE)
The primary hazards associated with 4-((Furan-2-ylmethyl)thio)-3-nitrobenzaldehyde are expected to be skin and eye irritation, potential for allergic skin reactions, and possible toxicity if ingested or inhaled. Aromatic nitro compounds can also be associated with systemic effects. Therefore, a comprehensive approach to personal protection is mandatory.
Table 1: Mandatory Personal Protective Equipment (PPE)
| PPE Category | Item | Specifications |
| Eye Protection | Safety Goggles | Must provide a complete seal around the eyes. Conforming to EN166 (EU) or OSHA 29 CFR 1910.133 (US) standards is recommended.[1] |
| Face Protection | Face Shield | To be worn in addition to safety goggles, especially when there is a risk of splashing or handling larger quantities.[1] |
| Hand Protection | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Gloves should be inspected for integrity before each use and disposed of properly after handling.[1] |
| Body Protection | Laboratory Coat | A flame-resistant lab coat should be worn and fully buttoned to protect against accidental skin contact. |
| Respiratory Protection | NIOSH-approved Respirator | Use in a well-ventilated area or under a chemical fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with appropriate cartridges is necessary.[1] |
| Foot Protection | Closed-toe Shoes | Shoes made of a non-absorbent material are required to protect against spills. |
Operational Plan: Safe Handling Protocol
Adherence to a strict operational protocol is essential to minimize exposure and ensure safety.
Experimental Procedures:
-
Preparation: Before handling, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Handling: Always handle this compound within a certified chemical fume hood to avoid inhalation of any dust or vapors.[1]
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin, eyes, and clothing.[1]
-
Container Management: Keep the container tightly closed when not in use to prevent contamination and potential release of vapors.[1]
Post-Experiment:
-
Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.
-
Work Area Cleaning: Clean the work area and all equipment used, ensuring that all residues are collected for proper disposal.
-
PPE Removal: Remove and dispose of contaminated PPE in a designated hazardous waste container.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
Table 2: Waste Disposal Protocol
| Waste Type | Containerization | Disposal Procedure |
| Solid Waste | Clearly labeled, sealed, and chemically compatible container for hazardous solid waste. | Collect all solid waste, including contaminated PPE, weighing paper, and cleaning materials. |
| Liquid Waste | Designated, sealed, and properly labeled container for hazardous organic liquid waste. | Do not mix with incompatible waste streams. |
| Empty Containers | Triple rinse with a suitable solvent. | The rinsate should be collected as hazardous liquid waste. Dispose of the container in accordance with institutional and local regulations. |
General Disposal Guidelines:
-
Segregation: Do not mix waste containing this compound with other chemical waste unless compatibility is confirmed.
-
Labeling: All waste containers must be clearly labeled with the full chemical name and associated hazards.
-
Professional Disposal: Arrange for disposal through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[2][3]
Visual Workflow for Safe Handling and Disposal
Caption: Step-by-step workflow for safe handling and disposal.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
